Bartsioside
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJZJFIDNMNBS-DNRYLMBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Analysis of Bartsioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, quantification, and potential biological activities of Bartsioside, an iridoid glycoside of interest for its potential pharmacological properties. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound is a naturally occurring iridoid glycoside found predominantly in plant species belonging to the Orobanchaceae family. The primary documented sources of this compound include:
-
Bellardia trixago (syn. Bartsia trixago) : The aerial parts of this facultative hemiparasitic plant have been identified as a significant source of this compound. It is often found alongside other iridoid glycosides such as melampyroside and mussaenoside.
-
Bartsia alpina : This arctic-alpine plant is another known source of this compound.
-
Castilleja tenuiflora : Commonly known as the Mexican paintbrush, this species has been shown to contain this compound, among other iridoids like aucubin (B1666126) and geniposidic acid. However, in some instances, it has been isolated in very small and impure quantities from this plant.
-
Pedicularis chinensis and Monochasma savatieri : These species are also reported to contain this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary depending on the plant species, geographical location, and the specific plant part utilized for extraction. The following table summarizes the available quantitative data for this compound and co-occurring iridoid glycosides isolated from Bellardia trixago.
| Plant Source | Plant Part | Compound | Yield (mg) from 189.0 g of Lyophilized Material |
| Bellardia trixago | Aerial Green Organs | This compound | 13.9 |
| Melampyroside | 642.3 | ||
| Mussaenoside | 6.1 | ||
| Gardoside methyl ester | 2.0 | ||
| Aucubin | 12.4 |
Experimental Protocols
Extraction and Isolation of this compound from Bellardia trixago
The following protocol is based on the successful isolation of this compound from the aerial green organs of Bellardia trixago.
3.1.1. Plant Material and Extraction
-
Harvesting and Preparation : Collect the aerial green organs of Bellardia trixago during its flowering season. Lyophilize the plant material to dryness and grind it into a fine powder.
-
Solvent Extraction :
-
Perform a sequential extraction of the powdered plant material with solvents of increasing polarity.
-
Begin with an extraction using n-hexane to remove nonpolar compounds.
-
Follow with an extraction using dichloromethane.
-
Finally, extract the plant material with ethyl acetate (B1210297). The ethyl acetate fraction is where this compound is primarily found.
-
For each solvent, perform the extraction multiple times to ensure maximum yield. Combine the respective solvent extracts.
-
-
Concentration : Evaporate the solvent from the ethyl acetate extract under reduced pressure to obtain a crude extract.
3.1.2. Chromatographic Purification
-
Column Chromatography :
-
Subject the crude ethyl acetate extract to column chromatography on a silica (B1680970) gel stationary phase.
-
Elute the column with a suitable mobile phase, such as a gradient of chloroform (B151607) and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (pTLC) :
-
Pool the fractions containing this compound, as identified by TLC comparison with a standard if available.
-
Further purify these pooled fractions using preparative TLC with an appropriate solvent system.
-
Scrape the bands corresponding to this compound from the pTLC plates and elute the compound from the silica gel with a suitable solvent (e.g., methanol).
-
-
Final Purification : Concentrate the eluate to yield purified this compound. Confirm the purity and identity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Quantification of this compound by UPLC-MS/MS
For the precise quantification of this compound in plant extracts, a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.
3.2.1. Sample Preparation
-
Extraction : Extract a known weight of the dried and powdered plant material with a suitable solvent, such as 70% methanol, using ultrasonication.
-
Centrifugation and Filtration : Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
3.2.2. UPLC-MS/MS Conditions
-
UPLC System : A high-resolution UPLC system.
-
Column : A reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase : A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate : Approximately 0.3 mL/min.
-
Injection Volume : 2 µL.
-
Mass Spectrometer : A tandem quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
3.2.3. Method Validation
The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biosynthesis and Potential Biological Activities
Biosynthesis of this compound and its Conversion to Aucubin
This compound is an aucubin-type iridoid glycoside. Recent research has identified a key enzymatic step in the biosynthetic pathway of related iridoids. A cytochrome P450 enzyme, termed Aucubin Synthase , has been shown to catalyze the oxidation of this compound to form Aucubin.[1] This discovery provides a crucial link in understanding the diversification of iridoid structures in plants.
Potential Anti-Inflammatory Mechanism of Action
While the specific anti-inflammatory pathways modulated by this compound are yet to be fully elucidated, many iridoid glycosides and other natural products exert their effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. A plausible mechanism for this compound's anti-inflammatory activity could involve the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65/p50 NF-κB complex. This, in turn, would suppress the transcription of pro-inflammatory genes.
Potential Antioxidant Mechanism of Action
The antioxidant properties of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their expression and a strengthened cellular antioxidant defense. This compound may potentially activate this protective pathway.
Conclusion
This compound represents an intriguing natural product with potential applications in drug development, particularly in the areas of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and insights into its biosynthetic and potential signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.
References
Bartsioside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It includes protocols for its isolation and for a key bioactivity assay. While direct experimental evidence for the anti-inflammatory mechanisms of this compound is still emerging, this document also explores the well-established anti-inflammatory signaling pathways of related iridoid glycosides, providing a potential framework for future research on this compound.
Chemical Structure and Properties
This compound is an iridoid glycoside characterized by a cyclopentanopyran ring system linked to a glucose moiety. Its systematic IUPAC name is (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |
| CAS Number | 62133-72-6[1] |
| PubChem CID | 14081907[1] |
| Molecular Formula | C₁₅H₂₂O₈[1] |
| SMILES | C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)CO[1] |
| InChI | InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 330.33 g/mol | PubChem (Computed)[1] |
| Exact Mass | 330.13146766 Da | PubChem (Computed)[1] |
| XLogP3-AA | -1.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 6 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 134 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 23 | PubChem (Computed)[1] |
| Complexity | 478 | PubChem (Computed)[1] |
| Optical Rotation [α]D²² | -71.9 (c 0.64, MeOH) | [2] |
Biological Activities and Potential Therapeutic Uses
This compound has been identified as a bioactive compound with potential applications in agriculture and medicine.
Allelopathic Activity
This compound has demonstrated significant inhibitory effects on the radicle growth of Orobanche cumana, a parasitic weed that affects sunflower crops[3][4][5]. In one study, this compound at a concentration of 100 µg/mL exhibited a 61.1% inhibition of radicle growth[5]. This allelopathic property suggests its potential as a natural herbicide.
Anti-inflammatory Potential
While direct and extensive studies on the anti-inflammatory activity of this compound are limited, it has been noted as an anti-inflammatory agent[6]. The broader class of iridoid glycosides is well-documented for its anti-inflammatory properties, which are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[7][8][9][10][11]. These pathways regulate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[9][12][13][14]. It is plausible that this compound shares a similar mechanism of action.
Experimental Protocols
Isolation and Purification of this compound from Bellardia trixago
The following protocol is based on the methodology described by Soriano et al. (2022)[3][5].
3.1.1. Plant Material and Extraction
-
Collect the aerial green parts of Bellardia trixago.
-
Freeze the plant material with liquid nitrogen, lyophilize, and store in the dark at 4°C.
-
Extract the lyophilized and powdered plant material (e.g., 189 g) with a 1:1 (v/v) mixture of H₂O/MeOH at room temperature with stirring for 24 hours.
-
Centrifuge the suspension and sequentially extract the supernatant with n-hexane, dichloromethane (B109758) (CH₂Cl₂), and finally with ethyl acetate (B1210297) (EtOAc).
-
Concentrate the EtOAc extract under reduced pressure to obtain the crude extract.
3.1.2. Chromatographic Purification
-
Subject the crude EtOAc extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a suitable solvent system, such as a gradient of CH₂Cl₂/MeOH.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing this compound and subject them to further purification steps, such as preparative TLC, to yield pure this compound.
3.1.3. Structure Elucidation
Confirm the structure of the isolated this compound using spectroscopic methods:
-
¹H-NMR: Acquire spectra in a suitable deuterated solvent (e.g., MeOD) and compare with published data[2].
-
ESI-MS: Analyze the sample to determine the mass-to-charge ratio and confirm the molecular weight[2].
In Vitro Orobanche cumana Radicle Growth Inhibition Assay
This protocol is adapted from the methodology used to assess the allelopathic effects of this compound[5].
3.2.1. Preparation of Test Solutions
-
Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare the final test concentration (e.g., 100 µg/mL) by diluting the stock solution with sterile distilled water. Ensure the final solvent concentration in the assay is non-phytotoxic.
3.2.2. Assay Procedure
-
Sterilize O. cumana seeds and germinate them on glass fiber discs moistened with a germination stimulant (e.g., GR24).
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Incubate the seeds in the dark at an appropriate temperature (e.g., 20°C) until radicles emerge.
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Place the germinated seeds in petri dishes containing filter paper moistened with the this compound test solution or a control solution (vehicle).
-
Incubate the petri dishes in the dark.
-
After a defined period (e.g., 7-10 days), measure the radicle length of the seedlings under a microscope.
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Calculate the percentage of inhibition relative to the control group.
3.2.3. Data Analysis
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's test), to determine the significance of the inhibitory effect[5].
Putative Anti-inflammatory Mechanism of Action
While the specific signaling pathways modulated by this compound have yet to be fully elucidated, the mechanisms of other structurally related iridoid glycosides provide a strong basis for hypothesizing its mode of action. Iridoid glycosides are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways[7][8][10].
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation[11][15]. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes[12][16][17]. Many iridoid glycosides have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation[12][15].
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response[8]. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Several iridoid glycosides have been reported to suppress the phosphorylation of MAPK proteins, thereby downregulating inflammatory gene expression[7][8].
Conclusion and Future Directions
This compound is an iridoid glycoside with demonstrated allelopathic activity and significant potential as an anti-inflammatory agent. While its precise mechanisms of action are still under investigation, the well-established anti-inflammatory properties of related compounds suggest that this compound likely modulates key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully characterize the physicochemical properties of this compound, optimize its synthesis or isolation, and elucidate its specific molecular targets and signaling pathways. Such studies will be crucial for developing this compound as a potential therapeutic agent or a lead compound for novel drug discovery.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and immunomodulatory effects of iridoid glycosides from Paederia scandens (LOUR.) MERRILL (Rubiaceae) on uric acid nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Bellardia trixago: A Comprehensive Technical Guide to Bartsioside Sourcing for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bellardia trixago (L.) All., a member of the Orobanchaceae family, is a facultative hemiparasitic plant native to the Mediterranean region.[1] Traditionally used in some cultures for various ailments, this plant is now emerging as a significant natural source of bioactive iridoid glucosides, including bartsioside (B12047269).[2][3][4] Iridoids are a class of secondary metabolites known for their diverse pharmacological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of Bellardia trixago as a source of this compound, focusing on quantitative data, detailed experimental protocols for extraction and isolation, and an exploration of its potential therapeutic relevance. While the specific signaling pathways modulated by this compound are still under investigation, this document also presents a hypothetical framework based on the known activities of related compounds.
This compound and Other Iridoid Glucosides in Bellardia trixago
Phytochemical analyses have revealed that Bellardia trixago is a rich repository of several iridoid glucosides. Besides this compound, other notable iridoids isolated from this plant include aucubin, melampyroside, mussaenoside, and gardoside (B3029138) methyl ester.[2][3][4] The presence and relative abundance of these compounds can vary depending on factors such as the plant's geographical location and the specific part of the plant being analyzed (e.g., flowers, aerial green organs, roots).[5]
Quantitative Analysis of Iridoid Glucosides
Quantitative data on the yield of this compound and other major iridoid glucosides from the aerial parts of Bellardia trixago are crucial for assessing its viability as a raw material for drug development. The following table summarizes the yields obtained from a specific study involving the extraction and isolation from dried plant material.
| Compound | Starting Plant Material (g) | Yield (mg) | % Yield (from dried plant) | % of Ethyl Acetate (B1210297) Extract |
| This compound | 189.0 | 13.9 | 0.0074% | 0.96% |
| Melampyroside | 189.0 | 642.3 | 0.3398% | 44.30% |
| Aucubin | 189.0 | 12.4 | 0.0066% | 0.86% |
| Mussaenoside | 189.0 | 6.1 | 0.0032% | 0.42% |
| Gardoside methyl ester | 189.0 | 2.0 | 0.0011% | 0.14% |
| Total Ethyl Acetate Extract | 189.0 | 1450 | 0.77% | 100% |
Data compiled from a study by Soriano et al. (2022).
Experimental Protocols: Extraction and Isolation of this compound
The following section details a validated methodology for the extraction and isolation of this compound and other iridoid glucosides from the aerial parts of Bellardia trixago.
Materials and Methods
-
Plant Material: Dried and powdered aerial parts of Bellardia trixago.
-
Solvents: Methanol (MeOH), Water (H₂O), n-hexane, Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc).
-
Chromatography: Column Chromatography (CC) with silica (B1680970) gel, Preparative Thin-Layer Chromatography (pTLC).
Extraction and Fractionation Protocol
-
Initial Extraction: The dried and powdered plant material (189.0 g) is extracted with a 1:1 (v/v) mixture of H₂O/MeOH (500 mL) at room temperature with stirring for 24 hours.
-
Centrifugation: The resulting suspension is centrifuged to separate the supernatant from the solid plant residue.
-
Solvent Partitioning:
-
The supernatant is first extracted with n-hexane (3 x 300 mL) to remove nonpolar compounds.
-
Subsequently, the aqueous-methanolic phase is extracted with CH₂Cl₂ (3 x 300 mL).
-
Methanol is then removed from the remaining aqueous phase under reduced pressure.
-
The final aqueous phase is extracted with EtOAc (3 x 200 mL).
-
-
Evaporation: The resulting ethyl acetate extract is evaporated to dryness to yield a residue (1.45 g).
Isolation and Purification Protocol
-
Column Chromatography (CC): The EtOAc extract residue (1.45 g) is subjected to column chromatography on a silica gel column. The column is eluted with a solvent system of CH₂Cl₂/MeOH (8.5:1.5, v/v).
-
Fraction Collection: Nine primary fractions (F1-F9) are collected based on the elution profile.
-
Further Purification: this compound is further purified from the relevant fractions using preparative Thin-Layer Chromatography (pTLC) and other chromatographic techniques as required to achieve high purity.
Biological Activity and Potential Signaling Pathways
While research into the specific pharmacological activities of this compound is still in its early stages, it has been identified as an anti-inflammatory agent.[6] However, the precise molecular mechanisms and signaling pathways through which this compound exerts its effects have not yet been fully elucidated in the scientific literature.
Based on the known activities of other iridoid glucosides, particularly their role in modulating inflammatory responses, it is plausible that this compound may interact with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drug development.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a generalized NF-κB signaling pathway, which represents a potential, yet unconfirmed, target for this compound. It is important to note that this is a hypothetical model, and further research is required to validate the specific interactions of this compound within this or other signaling cascades.
Conclusion and Future Directions
Bellardia trixago represents a promising and viable source for the iridoid glucoside, this compound. The established extraction and isolation protocols demonstrate a clear path to obtaining this compound for further research and development. While quantitative analysis indicates that this compound is not the most abundant iridoid in this plant, its presence is significant enough to warrant further investigation.
The primary knowledge gap remains in the comprehensive understanding of this compound's pharmacological activities and its molecular mechanisms of action. Future research should focus on:
-
In-depth pharmacological screening: Evaluating the anti-inflammatory, anti-cancer, and other potential therapeutic effects of purified this compound in relevant in vitro and in vivo models.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its therapeutic potential.
-
Optimization of extraction and purification: Developing more efficient and scalable methods to increase the yield of this compound from Bellardia trixago.
Addressing these research areas will be critical in fully realizing the potential of this compound as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational resource for scientists and researchers embarking on this endeavor.
References
- 1. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [mdpi.com]
- 4. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Iridoid Glycosides in Pedicularis chinensis: A Technical Guide for Researchers
An in-depth exploration of the phytochemistry, analytical methodologies, and biological activities of iridoid glycosides in Pedicularis chinensis, tailored for researchers, scientists, and drug development professionals.
Introduction
Pedicularis chinensis, a perennial herb belonging to the Orobanchaceae family, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that a significant portion of its therapeutic potential can be attributed to a class of monoterpenoid compounds known as iridoid glycosides. These molecules are characterized by a cyclopentan-[c]-pyran skeleton and are known to possess a wide range of biological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the iridoid glycosides identified in Pedicularis chinensis, detailed experimental protocols for their extraction and analysis, and an examination of their known signaling pathways.
Iridoid Glycoside Profile of Pedicularis chinensis
To date, several iridoid glycosides have been isolated and identified from the roots of Pedicularis chinensis. While comprehensive quantitative data across different studies and plant parts remains an area for further research, the principal compounds identified are summarized below. The lack of standardized quantitative studies necessitates a qualitative overview at present. Future research should focus on developing and validating analytical methods for the precise quantification of these compounds in various tissues of P. chinensis.
Table 1: Iridoid Glycosides Identified in the Roots of Pedicularis chinensis
| Compound Name | Molecular Formula | Reference |
| Aucubin (B1666126) | C₁₅H₂₂O₉ | [1] |
| Bartsioside | C₁₅H₂₂O₁₀ | [1] |
| 3β-butoxy-3,4-dihydroaucubin | C₁₉H₃₂O₉ | [1] |
| 6-O-butyl-aucubin | C₁₉H₃₀O₉ | [1] |
| 6-O-butyl-epiaucubin | C₁₉H₃₀O₉ | [1] |
| Pedicularis-lactone | Not Specified | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of iridoid glycosides from Pedicularis chinensis. These protocols are compiled from established methods used for Pedicularis species and other plants rich in iridoid glycosides, providing a robust framework for researchers.
Extraction of Iridoid Glycosides
A common and effective method for extracting iridoid glycosides from plant material involves solvent extraction.
Materials and Reagents:
-
Dried and powdered plant material (Pedicularis chinensis roots)
-
Ethanol (B145695) (70-95%) or Methanol
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration: Soak the powdered plant material in 70-95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v). The extraction is usually carried out for 24-48 hours with occasional shaking.
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Repeated Extraction: For exhaustive extraction, the plant residue can be subjected to the same procedure two to three more times. The extracts are then combined and concentrated.
Isolation of Iridoid Glycosides
The isolation of individual iridoid glycosides from the crude extract is typically achieved through a series of chromatographic techniques.
Materials and Reagents:
-
Crude extract of Pedicularis chinensis
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradients)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Solvents for Prep-HPLC (e.g., methanol-water or acetonitrile-water gradients)
Procedure:
-
Fractionation by Column Chromatography:
-
Suspend the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in the initial, non-polar solvent (e.g., chloroform).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Purification by Preparative HPLC:
-
Pool the fractions containing the iridoid glycosides of interest based on the TLC analysis.
-
Further purify these pooled fractions using a Prep-HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., methanol-water) to separate the individual compounds.
-
Collect the peaks corresponding to the pure iridoid glycosides.
-
Confirm the purity and identity of the isolated compounds using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a reliable method for the quantification of iridoid glycosides.
Materials and Reagents:
-
Isolated and purified iridoid glycoside standards (e.g., aucubin, this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Analytical HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the iridoid glycosides of known concentrations in methanol.
-
Preparation of Sample Solution: Accurately weigh a known amount of the dried P. chinensis extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol). A typical gradient might start with a low percentage of B, which is gradually increased over the run time to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Iridoid glycosides typically have a UV absorbance maximum around 205-210 nm.
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Quantification: Inject the sample solution and determine the peak areas of the iridoid glycosides. Calculate the concentration of each iridoid glycoside in the sample using the regression equation from the calibration curve.
Biological Activity and Signaling Pathways
Iridoid glycosides from various plant sources are well-documented for their anti-inflammatory properties. Aucubin, a prominent iridoid glycoside found in Pedicularis, has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like interleukin-6 (IL-6) and TNF-α.
Studies have demonstrated that aucubin can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of NF-κB and consequently downregulates the expression of pro-inflammatory genes.
Conclusion
Pedicularis chinensis is a rich source of iridoid glycosides with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide provides a foundational understanding of the key iridoid constituents, methodologies for their study, and their mechanism of action. Further research is warranted to fully quantify the iridoid glycoside content in P. chinensis and to explore the synergistic effects of these compounds in mediating the plant's overall pharmacological activity. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
The Biosynthesis of Bartsioside: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Insights Relevant to the Iridoid Glycoside Bartsioside.
Introduction
This compound, an iridoid glycoside found in various plant species including those of the Bartsia genus, is a key intermediate in the biosynthesis of other significant iridoids such as aucubin (B1666126) and catalpol.[1][2] Iridoid glycosides are a diverse class of monoterpenoids that play crucial roles in plant defense and serve as precursors for valuable pharmaceuticals.[3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and relevant experimental methodologies, supported by quantitative data from related pathways and visual representations of the biochemical cascade.
Core Biosynthetic Pathway of Iridoid Glycosides
The biosynthesis of iridoid glycosides commences with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The core pathway leading to the formation of the iridoid skeleton is a multi-step process involving several key enzymes and intermediates.
From Geranyl Pyrophosphate to the Iridoid Skeleton
The initial stages of the pathway focus on the conversion of GPP to the central iridoid precursor, nepetalactol. This involves the sequential action of several enzymes:
-
Geraniol (B1671447) Synthase (GES): GES catalyzes the hydrolysis of GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): 8-HGO oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): ISY catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, yielding nepetalactol.[4]
Following the formation of nepetalactol, a series of oxidative modifications and glycosylation steps lead to the formation of more complex iridoid glycosides.
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Biosynthetic conversion of this compound to Aucubin and Catalpol.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway in Bartsia species is limited, data from related iridoid glycoside pathways in other plants can provide valuable insights. The following table summarizes representative quantitative analyses of iridoid glycosides in various plant species.
Plant Species Compound Concentration Range Analytical Method Reference Eucommia ulmoides This compound Not specified UPLC [5] Plantago lanceolata Aucubin Up to 9% of dry matter Not specified [6] Plantago lanceolata Catalpol Variable, generally lower than aucubin Not specified [6] Gentiana lutea Gentiopicroside 4.46-9.53% RP-HPLC [7] Gentiana lutea Loganic acid 0.10-0.76% RP-HPLC [7]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments relevant to this field of study.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.
-
Gene Cloning: The coding sequence of the target enzyme (e.g., aucubin synthase) is amplified from cDNA and cloned into an appropriate expression vector containing a purification tag (e.g., His-tag, GST-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) is common). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag.
-
Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay. The identity of the purified protein can be confirmed by Western blot analysis.[8]
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Workflow for qRT-PCR analysis.
Regulation of Iridoid Biosynthesis
The biosynthesis of iridoid glycosides is a highly regulated process. While specific regulatory mechanisms for the this compound pathway are not yet fully elucidated, studies on related pathways in the Scrophulariaceae family suggest that environmental factors such as temperature can influence the production of these compounds. For instance, in Scrophularia ningpoensis, moderate warming has been shown to enhance iridoid synthesis, a process potentially regulated by epigenetic mechanisms such as histone methylation.[9] Further research is needed to determine if similar regulatory networks govern this compound biosynthesis in Bartsia species.
Conclusion
The biosynthesis of this compound is a key branch within the intricate network of iridoid glycoside pathways in plants. Understanding the enzymes and intermediates involved, from the initial cyclization of the iridoid skeleton to the late-stage modifications leading to this compound and its derivatives, is crucial for metabolic engineering efforts aimed at increasing the production of valuable pharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on the detailed characterization of the enzymes specific to the Bartsia genus, the elucidation of the regulatory networks controlling this compound biosynthesis, and the exploration of the full pharmacological potential of this and related iridoid glycosides.
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Genome assembly reveals temperature-driven iridoid regulation in Scrophularia | EurekAlert! [eurekalert.org]
Bartsioside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, isolation methodologies, and potential mechanisms of action. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research and drug development efforts. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a naturally occurring iridoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62133-72-6 | [1][2] |
| Molecular Weight | 330.33 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₂O₈ | [1][2] |
Isolation and Identification
This compound has been successfully isolated from the plant species Bellardia trixago. A general protocol for its extraction and purification is outlined below.
Experimental Protocol: Isolation of this compound from Bellardia trixago
Objective: To extract, isolate, and identify this compound from the aerial parts of Bellardia trixago.
Materials:
-
Dried and powdered aerial parts of Bellardia trixago
-
Methanol (MeOH)
-
Water (H₂O)
-
n-Hexane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., CH₂Cl₂:MeOH gradients)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material in a methanol/water solution (e.g., 1:1 v/v) at room temperature for 24 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.
-
Collect and concentrate each fraction. This compound is typically enriched in the more polar fractions, such as the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.
-
Monitor the fractions using TLC, visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) and heating.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
-
Structure Elucidation:
-
Identify the purified compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with reported values in the literature.
-
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess anti-inflammatory properties, a common characteristic of iridoid glycosides. While the specific molecular mechanisms of this compound are still under investigation, it is hypothesized to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
Cell counting kit (e.g., MTT assay)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability Assay:
-
Determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay to ensure that any observed effects are not due to cytotoxicity.
-
-
NO Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (untreated cells) and a positive control (LPS-stimulated cells without this compound) should be included.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Hypothesized Signaling Pathways
Based on the known anti-inflammatory mechanisms of similar natural products, the following signaling pathways are proposed as potential targets for this compound.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in the inflammatory response, often acting in concert with the NF-κB pathway.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. This guide provides foundational knowledge and experimental frameworks to aid researchers in further exploring the pharmacological potential of this natural compound. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to support its translation into clinical applications.
References
Bartsioside: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside found in various plant species, has emerged as a molecule of interest in the scientific community. This technical guide provides a detailed overview of the currently reported biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. The primary reported activities of this compound include phytotoxic and anti-inflammatory effects, with preliminary data on its anti-parasitic properties. This document consolidates the available scientific literature to facilitate a deeper understanding of this compound's therapeutic potential and to guide future research endeavors.
Phytotoxic Activity
The most well-documented biological activity of this compound is its phytotoxicity, specifically its inhibitory effect on the radicle growth of the parasitic plant Orobanche cumana.
Quantitative Data
A study investigating the allelopathic effects of compounds isolated from Bellardia trixago identified this compound as a significant inhibitor of O. cumana radicle growth.
| Assay | Test Organism | Concentration | Result | Reference |
| In vitro radicle growth inhibition | Orobanche cumana | 100 µg/mL | 61.1 ± 1.5% inhibition | [1] |
Experimental Protocol: Orobanche cumana Radicle Growth Inhibition Assay
The experimental procedure for assessing the phytotoxic activity of this compound against O. cumana is as follows:
-
Seed Sterilization and Pre-conditioning: Seeds of O. cumana are surface-sterilized and then pre-conditioned in the dark to induce germination.
-
Treatment Application: this compound, dissolved in a suitable solvent, is applied to the germinated seeds at the desired concentration (e.g., 100 µg/mL). A solvent control is run in parallel.
-
Incubation: The treated seeds are incubated under controlled conditions (temperature and light) to allow for radicle growth.
-
Data Analysis: After a defined incubation period, the length of the radicles is measured. The percentage of growth inhibition is calculated by comparing the radicle length of the this compound-treated group to that of the control group.[1]
Logical Relationship of Phytotoxic Activity
The following diagram illustrates the logical flow of the investigation into the phytotoxic activity of this compound.
Caption: Bio-guided isolation and phytotoxic evaluation of this compound.
Anti-inflammatory Activity
This compound has demonstrated potential anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Quantitative Data
An investigation into the anti-inflammatory effects of iridoid glycosides from Vitex grandifolia reported the following activity for this compound:
| Assay | Target | Result (ED50) | Reference |
| NF-κB Inhibition Assay | NF-κB | 12 µg/mL |
Experimental Protocol: NF-κB Inhibition Assay
The anti-inflammatory activity of this compound can be assessed using a cell-based NF-κB reporter assay. A general protocol is outlined below:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration.
-
NF-κB Activation: The cells are then stimulated with an inducer of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase activity compared to the TNF-α-stimulated control. The ED50 value, the concentration at which 50% of the maximal response is inhibited, is then calculated.
Signaling Pathway: NF-κB Inhibition
The following diagram illustrates the general mechanism of NF-κB activation and the potential point of intervention for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Anti-parasitic Activity
Preliminary studies have explored the activity of this compound against parasitic protozoa.
Quantitative Data
The anti-parasitic activity of this compound was evaluated against Leishmania donovani amastigotes and Trypanosoma brucei.
| Assay | Test Organism | Result (IC50) | Reference |
| In vitro anti-leishmanial assay | Leishmania donovani amastigotes in THP1 cells | >25 µg/mL | |
| In vitro anti-trypanosomal assay | Trypanosoma brucei | >25 µg/mL |
The high IC50 values suggest that this compound is largely inactive against these specific parasites under the tested conditions.
Experimental Protocols
-
Cell Infection: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages and infected with Leishmania donovani promastigotes, which transform into amastigotes within the host cells.
-
Compound Treatment: The infected macrophages are treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a defined period to allow for parasite proliferation.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified, typically by microscopy after staining or by using a reporter gene-expressing parasite line.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces the parasite load by 50%, is calculated.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium.
-
Compound Treatment: The parasites are exposed to a range of concentrations of this compound.
-
Viability Assessment: After a specific incubation period, parasite viability is assessed using a metabolic indicator dye (e.g., resazurin) or by direct counting.
-
Data Analysis: The IC50 value, representing the concentration that inhibits parasite growth by 50%, is determined.
Other Reported Biological Activities
Currently, there is a significant lack of published data on other biological activities of isolated this compound. While extracts of plants containing this compound have been investigated for various properties, the specific contribution of this compound to these activities has not been elucidated. Future research is warranted to explore the potential of this compound in the following areas:
-
Antioxidant Activity: Evaluation using standard assays such as DPPH, ABTS, and FRAP.
-
Cytotoxic Activity: Screening against a panel of human cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Enzyme Inhibitory Activity: Testing against relevant enzymes such as α-glucosidase, acetylcholinesterase, etc.
-
Hepatoprotective and Cardiovascular Effects: In vivo and in vitro studies to assess protective effects on liver and heart tissues.
-
Antimicrobial and Antiviral Activity: Determination of minimum inhibitory concentrations (MICs) against various bacterial and fungal strains and IC50 values against different viruses.
Conclusion
The available scientific evidence indicates that this compound possesses notable phytotoxic activity against Orobanche cumana and exhibits anti-inflammatory properties through the inhibition of the NF-κB pathway. Its anti-parasitic activity against Leishmania donovani and Trypanosoma brucei appears to be limited. This technical guide highlights the current state of knowledge regarding the biological activities of this compound and underscores the significant opportunities for further research to fully characterize its pharmacological profile. The detailed methodologies and structured data presented herein are intended to provide a solid foundation for future investigations into this promising natural product.
References
Phytochemical Analysis of Bartsioside-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside, an iridoid glycoside, has garnered scientific interest for its potential biological activities, including its role in plant-plant interactions (allelopathy). This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing this compound, with a primary focus on Bellardia trixago (syn. Bartsia trixago), a known source of this compound. This document details experimental protocols for extraction and isolation, presents quantitative data on phytochemical composition, and illustrates relevant biological pathways and experimental workflows.
Phytochemical Composition
Bellardia trixago, a member of the Orobanchaceae family, is a rich source of iridoid glycosides.[1] While this compound is a notable constituent, it co-occurs with several other related compounds. The quantitative distribution of these phytochemicals can vary depending on the plant population and the extraction solvent used.
Quantitative Data of Phytochemicals in Bellardia trixago
The following table summarizes the quantitative data obtained from the ethyl acetate (B1210297) extract of the aerial green organs of a white-flowered population of Bellardia trixago.
| Phytochemical | Class | Amount Isolated from 189.0 g of Lyophilized Green Organs (mg) | Yield (% w/w of Lyophilized Plant Material) | Concentration in Ethyl Acetate Extract (% w/w) |
| Melampyroside | Iridoid Glycoside | 642.3 | 0.340 | 44.3[2] |
| This compound | Iridoid Glycoside | 13.9 | 0.007 | Not Reported |
| Aucubin | Iridoid Glycoside | 12.4 | 0.007 | Not Reported |
| Mussaenoside | Iridoid Glycoside | 8.4 | 0.004 | Not Reported |
| Gardoside methyl ester | Iridoid Glycoside | 2.0 | 0.001 | Not Reported |
| Benzoic acid | Phenolic Acid | 10.8 | 0.006 | Not Reported |
Note: The yield was calculated based on the amount of pure compound isolated from 189.0 g of lyophilized green organs of the white-flowered population of B. trixago, which yielded 1.45 g of ethyl acetate extract.[2]
Experimental Protocols
Extraction and Isolation of Iridoid Glycosides from Bellardia trixago
This protocol is based on the methodology described by Soriano et al. (2022).[2]
a. Plant Material and Initial Extraction:
-
Harvest the aerial parts (flowers, green organs, and roots) of Bellardia trixago during the flowering stage.
-
Lyophilize the plant material to dryness.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered plant material in a hydroalcoholic solution (e.g., H₂O/MeOH, 1/1, v/v) at room temperature with stirring for 24 hours.
-
Centrifuge the suspension at 7000 rpm to separate the supernatant from the plant debris.
b. Liquid-Liquid Extraction:
-
Extract the hydroalcoholic supernatant sequentially with solvents of increasing polarity.
-
Perform three successive extractions with n-hexane (3 x 50 mL).
-
Perform three successive extractions with dichloromethane (B109758) (CH₂Cl₂, 3 x 50 mL).
-
Remove the methanol (B129727) from the remaining aqueous phase under reduced pressure.
-
Perform three successive extractions of the aqueous phase with ethyl acetate (EtOAc, 3 x 50 mL).
-
Concentrate the ethyl acetate fraction to obtain the crude extract containing iridoid glycosides.
c. Chromatographic Purification:
-
Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a mixture of dichloromethane, ethyl acetate, and methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds of interest.
-
Perform further purification of the fractions using preparative TLC or reverse-phase TLC to isolate pure compounds like this compound.
-
Confirm the structure and purity of the isolated compounds using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry (MS).
Proposed HPLC Method for Quantification of this compound
As a specific validated HPLC method for this compound was not found in the reviewed literature, the following protocol is a proposed method adapted from established methods for the quantification of other iridoid glycosides.[1][3]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10-20% B
-
5-15 min: 20-35% B
-
15-20 min: 35-50% B
-
20-25 min: 50-10% B (return to initial conditions)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of a pure this compound standard).
-
Injection Volume: 10 µL.
b. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the dried plant extract. Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
c. Method Validation (Recommended Steps):
-
Linearity: Analyze the calibration standards to construct a calibration curve and determine the linearity and correlation coefficient (r²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Precision: Assess the intra-day and inter-day precision by analyzing replicate injections of a standard solution.
-
Accuracy: Determine the accuracy of the method using a recovery study by spiking a blank matrix with a known amount of this compound standard.
-
Specificity: Evaluate the ability of the method to separate this compound from other components in the plant extract.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Proposed Allelopathic Mechanism of this compound
This compound has been shown to exhibit allelopathic activity by inhibiting the radicle growth of parasitic plants like Orobanche cumana.[2] The exact molecular mechanism is not fully elucidated, but a plausible pathway involves the disruption of key physiological processes in the target plant.
Caption: Proposed mechanism of this compound's allelopathic activity.
Conclusion
The phytochemical analysis of this compound-containing plants, particularly Bellardia trixago, reveals a complex mixture of iridoid glycosides. While Melampyroside is the most abundant of these in the studied extracts, this compound is also present and demonstrates significant biological activity. The protocols and data presented in this guide provide a foundation for researchers to further investigate the quantitative distribution of this compound in various plant sources and to explore its potential applications in drug development and agriculture. The development and validation of a specific HPLC method for this compound quantification is a recommended next step for robust quality control and comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Bartsioside: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside found in plant species such as Bartsia alpina and Bellardia trixago, has garnered scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents a summary of its known biological effects, including its inhibitory action on the radicle growth of Orobanche cumana. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound is a naturally occurring iridoid glycoside. It was first structurally characterized and named after its discovery in Bartsia alpina (L.) (Scrophulariaceae), a perennial flowering plant found in mountainous regions of Europe, Iceland, Greenland, and north-eastern Canada[1][2]. Subsequently, this compound has also been isolated from other plants, notably Bellardia trixago (L.) All., a facultative hemiparasitic plant[3][4][5]. The presence of this compound in these species is consistent with the chemotaxonomic profiles of other plants in the Orobanchaceae family, which are known to produce iridoid glycosides[1][6].
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectrometric and chemical methods. Its molecular formula is C15H22O8[7]. The elucidation of its structure involved techniques such as:
-
Mass Spectrometry (MS): Techniques like Direct/Chemical Ionization (D/CI) and Fast Atom Bombardment (FAB) mass spectrometry were used to determine the molecular weight and fragmentation pattern of the molecule[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy were instrumental in establishing the carbon skeleton and the stereochemistry of this compound[1][3].
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the presence of chromophores within the molecule[1].
The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[7].
Isolation and Purification of this compound
The isolation of this compound from plant material typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on methodologies described in the scientific literature[1][3].
Experimental Protocols
3.1.1. Plant Material and Extraction
-
Plant Material Collection and Preparation: The whole plant of Bartsia alpina or the aerial parts of Bellardia trixago are collected. The plant material is dried and ground into a fine powder to increase the surface area for extraction[1][3].
-
Solvent Extraction:
-
Method 1 (for Bartsia alpina): The ground plant material (e.g., 260 g) is successively extracted at room temperature with dichloromethane (B109758) (CH2Cl2) followed by methanol (B129727) (MeOH) (e.g., 3 x 1000 ml for each solvent)[1]. The methanolic extract is then concentrated under reduced pressure.
-
Method 2 (for Bellardia trixago): The dried and lyophilized aerial vegetative organs are subjected to extraction with ethyl acetate (B1210297) (EtOAc)[3].
-
3.1.2. Chromatographic Purification
-
Column Chromatography (CC) on Silica (B1680970) Gel:
-
The crude methanolic or ethyl acetate extract is subjected to column chromatography on silica gel[1][3].
-
A gradient elution system is typically employed. For the methanolic extract of Bartsia alpina, a solvent system of chloroform/methanol (CHCl3/MeOH) in a ratio of 8:2 can be used[1]. For further purification of fractions, a system of chloroform/methanol/water (CHCl3/MeOH/H2O) at a ratio of 65:35:5 may be utilized[1].
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
Preparative Thin-Layer Chromatography (pTLC):
-
For final purification, preparative TLC on silica gel plates can be performed[3]. The choice of the developing solvent system will depend on the polarity of the compounds in the fraction being purified.
-
-
Gel Filtration:
-
In some purification schemes, gel filtration chromatography on Sephadex LH-20 with methanol as the eluent can be used to separate compounds based on their size[1].
-
Experimental Workflow Diagram
Quantitative Data
The yield of this compound can vary depending on the plant source, the extraction method, and the purification procedure. The following table summarizes the quantitative data from a study on Bellardia trixago[3].
| Parameter | Value | Reference |
| Starting Plant Material | Aerial vegetative organs of Bellardia trixago | [3] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | [3] |
| Yield of EtOAc Extract | 1.45 g (0.77% of dried plant material) | [3] |
| Yield of Pure this compound | 13.9 mg | [3] |
Biological Activities and Potential Applications
This compound has been investigated for its biological activities, with a notable effect on plant growth.
Inhibition of Radicle Growth
This compound has been identified as an inhibitor of radicle growth in the parasitic plant Orobanche cumana[3]. This allelopathic activity suggests its potential as a natural herbicide or as a lead compound for the development of agents to control parasitic weeds in agriculture[3][8]. In one study, this compound, along with other iridoid glycosides like melampyroside and mussaenoside, showed significant inhibitory activity on the radicle growth of O. cumana[3].
Antioxidant and Radical Scavenging Activity
While the specific antioxidant activity of isolated this compound is not extensively detailed, methanolic extracts of Bartsia alpina, which contain this compound, have demonstrated radical scavenging and antioxidant properties in TLC bioassays[1]. This suggests that this compound may contribute to the overall antioxidant capacity of the plant extract. Further studies are needed to quantify the antioxidant potential of pure this compound.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its known activities, a conceptual model can be proposed.
Future Perspectives
This compound represents a promising natural product with potential applications in agriculture and possibly in human health. Future research should focus on:
-
Elucidating the Mechanism of Action: Detailed studies are required to understand the molecular targets and signaling pathways involved in its radicle growth inhibitory and potential antioxidant effects.
-
Expanding Bioactivity Screening: A broader screening of this compound against various biological targets, including cancer cell lines, inflammatory markers, and microbial pathogens, could reveal new therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
-
Sustainable Production: Developing methods for the sustainable production of this compound, either through optimized cultivation of the source plants or through biotechnological approaches like plant cell culture, will be crucial for its future development.
Conclusion
This compound is an iridoid glycoside with demonstrated biological activity, particularly as an inhibitor of parasitic plant growth. The methodologies for its isolation and purification are well-established, providing a solid foundation for further research. This technical guide summarizes the current knowledge on this compound and highlights the potential for its development as a valuable chemical entity for various applications. Continued investigation into its biological properties and mechanism of action is warranted to fully exploit its potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bartsia alpina - Wikipedia [en.wikipedia.org]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 7. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Allelopathic Potential of Bartsioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside identified in Bellardia trixago (syn. Bartsia trixago), has demonstrated notable allelopathic activity, specifically inhibiting the radicle growth of the parasitic plant Orobanche cumana. This technical guide provides a comprehensive overview of the current knowledge on the allelopathic potential of this compound. It details the experimental protocols for its isolation and bioactivity assessment, presents the available quantitative data on its phytotoxic effects, and explores its potential mechanism of action and the signaling pathways that may be involved. This document is intended to serve as a resource for researchers in natural product chemistry, weed science, and the development of novel bioherbicides.
Introduction to this compound and its Allelopathic Role
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities, including defensive roles against herbivores and pathogens.
This compound is an iridoid glycoside that has been isolated from Bellardia trixago, a facultative hemiparasitic plant.[1] Research has identified this compound as a potent allelochemical with inhibitory effects on the germination and early growth of parasitic weeds.[1] Specifically, its activity has been characterized against Orobanche cumana, a significant agricultural pest in sunflower crops.[1]
Quantitative Data on Allelopathic Activity
The primary quantitative data available for the allelopathic potential of this compound comes from radicle growth inhibition bioassays on Orobanche cumana. The following table summarizes the key findings from a pivotal study in this area.[1]
| Compound | Concentration (µg/mL) | Target Species | Effect | Inhibition (%) | Reference |
| This compound | 100 | Orobanche cumana | Radicle Growth Inhibition | 61.1 ± 1.5 | [1] |
| Melampyroside | 100 | Orobanche cumana | Radicle Growth Inhibition | 72.6 ± 0.9 | [1] |
| Mussaenoside | 100 | Orobanche cumana | Radicle Growth Inhibition | 65.9 ± 2.9 | [1] |
| Benzoic Acid | 100 | Orobanche cumana | Radicle Growth Inhibition | 25.9 | [2] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound is typically achieved through a bio-guided fractionation approach from the plant material of Bellardia trixago.[1]
a) Plant Material Extraction:
-
Dried and powdered aerial parts of Bellardia trixago are subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
The ethyl acetate extract, which has been shown to contain the highest inhibitory activity against Orobanche cumana, is selected for further purification.[1]
b) Chromatographic Separation:
-
The crude ethyl acetate extract is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing the presence of iridoid glycosides and exhibiting phytotoxic activity are pooled.
-
Further purification is achieved through preparative TLC or additional column chromatography on silica gel or reversed-phase C18 material until pure this compound is obtained.[1]
c) Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Orobanche cumana Radicle Growth Bioassay
This bioassay is used to determine the phytotoxic effects of this compound on the germination and radicle elongation of Orobanche cumana.
a) Seed Sterilization and Pre-conditioning:
-
Orobanche cumana seeds are surface-sterilized using a solution of sodium hypochlorite (B82951) (e.g., 1% for 10 minutes) and then rinsed thoroughly with sterile distilled water.
-
The sterilized seeds are placed on glass fiber filter paper discs moistened with sterile distilled water in petri dishes.
-
The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for a pre-conditioning period of 7-14 days to become responsive to germination stimulants.
b) Application of this compound:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) and then diluted with sterile distilled water to the desired final concentrations.
-
Aliquots of the this compound solutions are applied to the pre-conditioned Orobanche cumana seeds on the filter paper discs.
-
Control treatments receive the same amount of the solvent without the test compound.
c) Incubation and Assessment:
-
The petri dishes are resealed and incubated under the same conditions as the pre-conditioning period.
-
After a defined incubation period (e.g., 7-10 days), the germination percentage and radicle length of the Orobanche cumana seeds are measured under a dissecting microscope.
-
A seed is considered germinated when the radicle protrudes through the seed coat.
-
The percentage of inhibition is calculated by comparing the radicle length in the this compound treatments to the control.
Chemical Structure of this compound
Caption: 2D structure of this compound (CID: 14081907).
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's allelopathic activity has not yet been fully elucidated. However, based on the known effects of other allelochemicals and related iridoid glycosides, several potential mechanisms can be proposed.
Oxidative Stress Induction
A related and more potent iridoid glycoside, melampyroside, isolated from the same plant, has been suggested to act as a pro-oxidant. This pro-oxidant activity could lead to the generation of reactive oxygen species (ROS) within the cells of the target plant. Elevated levels of ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to growth inhibition and cell death. It is plausible that this compound shares a similar pro-oxidant mechanism.
Interference with Plant Hormones
Allelochemicals are known to disrupt the hormonal balance in target plants. This compound may interfere with the synthesis, transport, or signaling of key plant hormones such as auxins, gibberellins, and cytokinins, which are crucial for cell division, elongation, and overall plant development. Inhibition of radicle growth is a classic symptom of hormonal imbalance.
Disruption of Cellular Processes
Other potential mechanisms include the inhibition of key enzymes involved in metabolic pathways, disruption of membrane permeability leading to leakage of cellular contents, and interference with nutrient uptake by the roots.
Putative Signaling Pathway
While a specific signaling pathway for this compound has not been identified, a generalized pathway for allelochemical-induced stress can be conceptualized.
Caption: A generalized signaling pathway for allelochemical stress.
Experimental and Logical Workflows
The process of identifying and characterizing the allelopathic potential of this compound follows a logical workflow from plant collection to bioactivity confirmation.
References
Bartsioside as an Inhibitor of Orobanche cumana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orobanche cumana Wallr., or sunflower broomrape, is an obligate root holoparasite that poses a significant threat to sunflower cultivation worldwide. The economic impact of O. cumana infestations necessitates the development of effective and sustainable control strategies. This technical guide explores the potential of Bartsioside, a naturally occurring iridoid glycoside, as a potent inhibitor of O. cumana development. This document provides an in-depth analysis of the inhibitory effects of this compound, methodologies for its study, and a discussion of its potential mechanism of action, offering valuable insights for researchers and professionals in agrochemical development and plant science.
Introduction to Orobanche cumana and the Role of Iridoid Glycosides
Orobanche cumana is a non-photosynthetic parasitic plant that attaches to the roots of sunflower plants, forming a specialized structure called a haustorium to siphon water and nutrients from its host. This parasitic relationship severely stunts sunflower growth, leading to substantial yield losses.[1] The life cycle of O. cumana begins with seed germination, a process triggered by chemical cues, primarily strigolactones, exuded by the host plant's roots. Following germination, the radicle elongates and grows towards the host root, a critical step for successful attachment and parasitism.
Natural products present a promising avenue for the development of novel bioherbicides. Among these, iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have demonstrated a range of biological activities. Recent studies have identified this compound, an iridoid glycoside isolated from the facultative hemiparasitic plant Bellardia trixago, as a significant inhibitor of O. cumana radicle growth, suggesting its potential as a lead compound for the development of a biocontrol agent against this parasitic weed.[2]
Quantitative Analysis of Inhibitory Activity
The inhibitory effect of this compound on the radicle growth of Orobanche cumana has been quantified and compared with other related iridoid glycosides. The following table summarizes the available data on the percentage of radicle growth inhibition at a concentration of 100 µg/mL.
| Compound | Chemical Class | Source | O. cumana Radicle Growth Inhibition (%) at 100 µg/mL[2][3] |
| This compound | Iridoid Glycoside | Bellardia trixago | 61.1 ± 1.5 |
| Melampyroside | Iridoid Glycoside | Bellardia trixago | 72.6 ± 0.9 |
| Mussaenoside | Iridoid Glycoside | Bellardia trixago | 65.9 ± 2.9 |
| Aucubin | Iridoid Glycoside | Bellardia trixago | No significant activity |
| Gardoside methyl ester | Iridoid Glycoside | Bellardia trixago | No significant activity |
| Benzoic acid | Phenolic Acid | Bellardia trixago | 25.9 ± 0.3 |
Proposed Mechanism of Action: Disruption of Auxin Signaling
While the precise molecular mechanism of this compound's inhibitory action on O. cumana radicle elongation is yet to be fully elucidated, current research points towards the disruption of plant hormone signaling, particularly auxin signaling, as a plausible hypothesis.
Auxin is a key plant hormone that regulates cell elongation and division, processes essential for root growth. Studies on parasitic plants have shown that auxin signaling is crucial for radicle elongation.[4][5] An excess or disruption of normal auxin homeostasis can lead to the inhibition of root growth.[6][7] Iridoid glycosides have been reported to possess a wide range of pharmacological activities, including anti-inflammatory effects, which often involve the modulation of signaling pathways.[8] It is hypothesized that this compound may interfere with the auxin signaling cascade in the O. cumana radicle, leading to the observed inhibition of its growth. This could occur through various mechanisms, such as binding to auxin receptors, inhibiting auxin transport, or interfering with downstream signaling components.
The following diagram illustrates a hypothetical model of how this compound might disrupt the auxin signaling pathway in an O. cumana radicle cell.
Figure 1: Hypothetical mechanism of this compound action on auxin signaling in O. cumana.
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound and the bioassay for assessing its inhibitory activity against O. cumana.
Extraction and Isolation of this compound from Bellardia trixago
The following protocol is based on the methods described by Soriano et al. (2022).[2]
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Bellardia trixago.
-
Air-dry the plant material at room temperature and then grind it into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in a methanol (B129727)/water (1:1, v/v) solution for 24 hours at room temperature with continuous stirring.
-
Centrifuge the mixture to separate the supernatant from the plant debris.
-
Partition the supernatant successively with n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is enriched with iridoid glycosides.
-
-
Isolation of this compound:
-
Concentrate the ethyl acetate fraction under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the different components.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.
-
Quantification of this compound using HPLC-UV
The following is a general protocol for the quantification of this compound that can be optimized for specific instrumentation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound of known concentration in methanol.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the sample for analysis by dissolving a known weight of the B. trixago extract in methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Orobanche cumana Radicle Growth Inhibition Bioassay
This protocol is adapted from standard procedures for Orobanche germination and radicle growth assays.[8][9][10]
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize O. cumana seeds with a solution of sodium hypochlorite (B82951) (e.g., 1% for 5-10 minutes) followed by several rinses with sterile distilled water.
-
Place the sterilized seeds on glass fiber filter paper discs moistened with sterile water in a petri dish.
-
Incubate the seeds in the dark at a constant temperature (e.g., 20-25 °C) for 7-14 days for pre-conditioning.
-
-
Germination Induction and Treatment:
-
Prepare solutions of this compound at various concentrations in a solution containing a germination stimulant (e.g., GR24, a synthetic strigolactone analog, at 1 µM). Include a control group with only the germination stimulant.
-
Apply the treatment solutions to the pre-conditioned seeds on the filter paper discs.
-
-
Incubation and Measurement:
-
Seal the petri dishes and incubate them in the dark at 25 °C for 5-7 days.
-
After the incubation period, observe the seeds under a dissecting microscope.
-
A seed is considered germinated if the radicle has emerged from the seed coat.
-
Measure the length of the radicles for a representative sample of germinated seeds in each treatment group using an ocular micrometer or image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of germination for each treatment.
-
Calculate the average radicle length for each treatment.
-
Determine the percentage of radicle growth inhibition for each this compound concentration relative to the control group.
-
If a range of concentrations is tested, an IC50 value (the concentration that causes 50% inhibition) can be calculated.
-
Experimental and Screening Workflow
The following diagram illustrates the overall workflow for the identification and evaluation of this compound as an inhibitor of Orobanche cumana.
Figure 2: Workflow for screening this compound as an O. cumana inhibitor.
Conclusion and Future Directions
This compound has emerged as a promising natural compound for the control of the parasitic weed Orobanche cumana. Its demonstrated ability to inhibit radicle growth highlights its potential as a lead molecule for the development of a novel bioherbicide. The proposed mechanism of action, involving the disruption of auxin signaling, provides a rational basis for further investigation and optimization of its inhibitory activity.
Future research should focus on several key areas:
-
Dose-Response Studies: A comprehensive dose-response analysis is required to determine the IC50 value of this compound and to fully characterize its potency.
-
Mechanism of Action Elucidation: Further studies are needed to confirm the proposed mechanism of action. This could involve transcriptomic and proteomic analyses of O. cumana radicles treated with this compound to identify changes in gene and protein expression related to auxin signaling and other relevant pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs can help to identify the key structural features responsible for its activity and may lead to the development of more potent and selective inhibitors.
-
In Vivo and Field Trials: The efficacy of this compound and its derivatives should be evaluated under greenhouse and field conditions to assess their potential for practical application in agriculture.
The development of this compound as a bioherbicide offers a potentially sustainable and environmentally friendly solution to the significant agricultural problem posed by Orobanche cumana. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. isws.org.in [isws.org.in]
- 9. plant-journal.uaic.ro [plant-journal.uaic.ro]
- 10. Frontiers | Recognition of Orobanche cumana Below-Ground Parasitism Through Physiological and Hyper Spectral Measurements in Sunflower (Helianthus annuus L.) [frontiersin.org]
Methodological & Application
Bartsioside from Bellardia trixago: A Detailed Protocol for Extraction and Isolation
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Bellardia trixago (L.) All., a hemiparasitic plant of the Orobanchaceae family, is a known source of various bioactive secondary metabolites, including iridoid glycosides.[1][2] Among these, bartsioside (B12047269) has been identified as a constituent of interest. Iridoid glycosides as a class of compounds have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3][4] This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Bellardia trixago, summarizes quantitative data from relevant studies, and presents a workflow for the process. This information is intended to support researchers in natural product chemistry, pharmacology, and drug discovery in their efforts to isolate and evaluate this compound and other constituents from this plant.
Recent studies have highlighted the potential of Bellardia trixago extracts in various therapeutic areas. For instance, extracts have demonstrated antioxidant, enzyme inhibitory, and cytotoxic properties.[2][5] Molecular docking studies have further suggested that compounds within these extracts may interact with key protein targets in colon cancer and neurodegenerative diseases, indicating a promising avenue for further investigation.[2] The primary extraction method detailed herein is based on a successful isolation of this compound, providing a reliable starting point for such research endeavors.[6][7][8]
Data Presentation
The following tables summarize the quantitative data obtained from the extraction and isolation of iridoid glycosides from the aerial green organs of Bellardia trixago, as reported in a study by Soriano et al. (2022).
Table 1: Extraction Yield from Bellardia trixago
| Plant Material | Initial Mass (g) | Extraction Solvent | Extract | Final Mass (g) | Yield (%) |
| Lyophilized Green Organs | 189.0 | H₂O/MeOH (1:1), then partitioned with Ethyl Acetate (B1210297) | Ethyl Acetate Extract | 1.45 | 0.77 |
Table 2: Isolated Iridoid Glycosides from Ethyl Acetate Extract
| Compound | Mass Isolated (mg) from 1.45 g of Extract |
| Melampyroside | 642.3 |
| This compound | 13.9 |
| Aucubin | 12.4 |
| Mussaenoside | 6.1 |
| Gardoside methyl ester | 2.0 |
Experimental Protocols
This section details the methodology for the collection, preparation, extraction, and isolation of this compound from Bellardia trixago.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Bellardia trixago should be collected during the flowering season, typically in late spring (e.g., May).[9]
-
Drying: The collected plant material is dried to preserve the chemical constituents and prepare it for extraction. A common method is to dry the samples in an oven at a controlled temperature, for instance, 50°C for 48 hours.[9]
-
Grinding: The dried plant material is then ground into a fine powder using a suitable mill or blender. This increases the surface area for efficient solvent extraction.
Extraction of this compound
This protocol is adapted from the successful isolation of this compound and other iridoid glycosides.[6][7]
-
Initial Extraction:
-
Macerate the ground, dried aerial parts of Bellardia trixago in a mixture of water and methanol (B129727) (H₂O/MeOH, 1:1 v/v) at room temperature. A common ratio is 1 part plant material to 10 parts solvent (w/v).
-
Stir the mixture for 24 hours.
-
Separate the extract from the plant material by filtration or centrifugation.
-
-
Solvent Partitioning:
-
Concentrate the H₂O/MeOH extract under reduced pressure to remove the methanol.
-
Perform a liquid-liquid partitioning of the remaining aqueous solution with ethyl acetate (EtOAc). This is typically done in a separatory funnel by adding an equal volume of EtOAc, shaking vigorously, and allowing the layers to separate. Repeat this process three times.
-
Collect and combine the ethyl acetate fractions. The polar iridoid glycosides, including this compound, will preferentially partition into the ethyl acetate layer.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain the crude ethyl acetate extract.
-
Isolation of this compound by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) to create a slurry and pack the column.
-
-
Fractionation:
-
Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% dichloromethane and gradually increasing the proportion of methanol (MeOH). For example, a gradient of CH₂Cl₂/MeOH (from 100:0 to 80:20 v/v) can be effective.
-
Collect the eluate in fractions of a fixed volume.
-
-
Analysis and Purification:
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest.
-
Further purification of the pooled fractions may be necessary and can be achieved by repeated column chromatography or by using preparative high-performance liquid chromatography (prep-HPLC).
-
Alternative Extraction Methods for Iridoid Glycosides
While the above protocol is established for Bellardia trixago, other modern extraction techniques have been successfully applied for iridoid glycosides from various plant sources and may be adapted. These methods can offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.
-
Pressurized Hot Water Extraction (PHWE): This method uses water at elevated temperatures and pressures to extract compounds. It is considered an environmentally friendly technique.[10][11]
-
Ultrasonic-Microwave Synergistic Extraction (UMSE): This technique combines the benefits of both ultrasonic and microwave-assisted extraction to enhance extraction efficiency.[12]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds into the solvent.[12]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, improving mass transfer and extraction rates.[12]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Potential Therapeutic Relevance of Bellardia trixago Constituents
Caption: Potential interactions of Bellardia trixago constituents with therapeutic targets.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. violapharm.com [violapharm.com]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health-Promoting Applications: Is It a Promising Candidate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [mdpi.com]
- 7. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Bartsioside from Bellardia trixago
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside, has been identified as a constituent of Bellardia trixago (syn. Bartsia trixago) with potential biological activities, including the inhibition of parasitic plant radicle growth. This document provides detailed protocols for the isolation and purification of this compound from the aerial parts of B. trixago. The methodology encompasses solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques. Furthermore, analytical methods for the characterization and quantification of this compound are discussed. This guide is intended to provide researchers with a comprehensive workflow for obtaining pure this compound for further pharmacological and biological investigations.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities. This compound is an iridoid glycoside that has been isolated from Bellardia trixago, a plant belonging to the Orobanchaceae family.[1][2] Recent studies have highlighted the allelopathic potential of this compound, specifically its ability to inhibit the radicle growth of the parasitic plant Orobanche cumana.[1][3] This activity suggests its potential as a natural herbicide or as a lead compound for the development of novel crop protection agents. The isolation of this compound in high purity is essential for detailed structure-activity relationship studies, elucidation of its mechanism of action, and evaluation of its full therapeutic or agrochemical potential.
This application note provides a comprehensive guide for the extraction, isolation, and purification of this compound from the aerial green organs of Bellardia trixago.
Materials and Methods
Plant Material
Fresh aerial green organs (stems and leaves) of Bellardia trixago should be collected and immediately frozen in liquid nitrogen, followed by lyophilization to obtain a dry powder.[1]
Reagents and Equipment
-
Methanol (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Water (H₂O), distilled or deionized
-
Silica gel for column chromatography (60 Å, 70-230 mesh)
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄, 20x20 cm, 1000 µm thickness)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Preparative TLC developing chamber
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and PDA detector
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
References
Application Notes and Protocols: Ethyl Acetate Extraction of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Iridoid glycosides are a large group of monoterpenoid natural products characterized by a cyclopentane[c]pyran ring system.[1] These compounds are widely distributed in the plant kingdom and are known for a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, anti-cancer, and antimicrobial effects.[1][2] Their therapeutic potential makes them key targets for phytochemical research and drug development.
The extraction and purification of iridoid glycosides are critical steps in their study and application. Due to their glycosidic nature, these compounds are generally polar. Consequently, initial extraction from plant material is typically performed using polar solvents like methanol, ethanol (B145695), or water.[3][4]
Ethyl acetate (B1210297), a solvent of medium polarity, plays a crucial role not in the initial solid-liquid extraction but in the subsequent liquid-liquid fractionation and purification process.[3] After an initial crude extraction with a polar solvent, the resulting extract is often suspended in water and partitioned with ethyl acetate. This step is highly effective for separating iridoid glycosides from more polar impurities (which remain in the aqueous phase) and less polar contaminants like chlorophyll (B73375) and lipids (which can be removed beforehand with a nonpolar solvent like n-hexane). The ethyl acetate fraction, therefore, becomes enriched with the target iridoid glycosides, facilitating their isolation and purification.
This document provides detailed protocols for the ethyl acetate-based fractionation of iridoid glycosides, quantitative data from relevant studies, and a visualization of the experimental workflow.
Experimental Workflow: From Plant to Purified Fraction
The general procedure involves a multi-step process beginning with a crude polar extract, followed by sequential liquid-liquid partitioning to isolate the iridoid-rich ethyl acetate fraction.
Caption: Workflow for iridoid glycoside extraction and purification.
Experimental Protocols
Protocol 1: General Method for Extraction and Ethyl Acetate Fractionation
This protocol is a generalized procedure based on common methodologies for isolating iridoid glycosides from plant tissues.[3][5][6]
1. Plant Material Preparation:
-
Air-dry the selected plant material (e.g., leaves, stems, or roots) at room temperature in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried material into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.
2. Initial Crude Extraction:
-
Macerate the powdered plant material with a polar solvent (e.g., 70-95% aqueous ethanol or methanol) at a solid-to-liquid ratio of 1:8 to 1:10 (w/v).
-
Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation, or perform extraction using a Soxhlet apparatus for 6-8 hours.[7]
-
Filter the extract through cheesecloth followed by Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates from all extraction cycles.
3. Concentration of Crude Extract:
-
Concentrate the combined alcoholic extract under reduced pressure at a temperature below 50°C using a rotary evaporator. This removes the extraction solvent to yield a viscous crude extract or a dry powder.
4. Liquid-Liquid Fractionation with Ethyl Acetate:
-
Suspend the concentrated crude extract in distilled water (e.g., 1 part extract to 10 parts water).
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer is typically the ethyl acetate phase, and the lower is the aqueous phase.
-
Drain the lower aqueous layer into a separate flask. Collect the upper ethyl acetate layer.
-
Return the aqueous layer to the separatory funnel and repeat the partitioning process with fresh ethyl acetate two to three more times to maximize the recovery of iridoid glycosides.
-
Combine all collected ethyl acetate fractions.
5. Final Processing of the Ethyl Acetate Fraction:
-
Dry the combined ethyl acetate fraction by passing it through a column of anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to yield the dried, iridoid-rich extract.
-
Store the final extract in an airtight container at 4°C, protected from light, for further analysis (e.g., HPLC, LC-MS) or purification.
Quantitative Data Presentation
The efficiency of extraction and fractionation varies depending on the plant species, the specific iridoid glycoside, and the precise conditions used. The following table summarizes quantitative data from various studies.
| Plant Source | Target Compound(s) | Initial Solvent | Fractionation/Extraction Details | Yield/Result | Reference |
| Valeriana species | Iridoids (general) | 70% Ethanol | Liquid-liquid partitioning with n-hexane, then ethyl acetate, then n-butanol. | The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions. | [3] |
| Patrinia scabra | Total Iridoid Glycosides | 50% Ethanol | Ultrasonic-Microwave synergistic extraction (optimized conditions). | Yield reached up to 82 mg/g with hot-refluxing using ethanol. | [8] |
| Veronica longifolia | Catalpol (B1668604), Aucubin (B1666126) | Ethanol | Maceration with various organic solvents was tested for direct extraction. | Ethanol extracted only 22% of catalpol and 25% of aucubin relative to hot water extraction. | [9][10] |
| Eucommia ulmoides | Six Iridoid Glucosides | 60% Methanol | Ultrasonic extraction at 40°C for 30 min. | Total content of six iridoids ranged from 24.45–31.85 mg/g in the seed meal. | [11] |
| Diaphragma juglandis | Various Phenolics | 95% Ethanol | Aqueous extract partitioned with petroleum ether, then with ethyl acetate. | The ethyl acetate extract was used for further isolation of compounds via chromatography. | [5] |
Application Highlight: Iridoid Glycosides in Drug Development
Iridoid glycosides are recognized for their potential to modulate key cellular signaling pathways implicated in diseases like cancer.[12] Understanding these mechanisms is vital for drug development professionals. Many iridoids exert their anti-proliferative and pro-apoptotic effects by inhibiting critical signaling cascades.
Iridoid glycosides have been shown to:
-
Inhibit the PI3K/Akt Pathway: Downregulation of this pathway leads to decreased cell survival and proliferation.[12]
-
Suppress the MAPK/ERK Pathway: Inactivation of this pathway can reduce cancer cell migration and invasion.[12]
-
Block STAT3 Activation: Inhibition of STAT3 signaling downregulates the expression of anti-apoptotic proteins (like Bcl-2, survivin) and cell cycle regulators (like cyclin D1), leading to apoptosis.[13]
The diagram below illustrates the inhibitory effects of iridoid glycosides on these major cancer-related signaling pathways.
Caption: Iridoid glycosides inhibit key oncogenic signaling pathways.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. vjol.info.vn [vjol.info.vn]
- 7. Toxicity profiling and antioxidant activity of ethyl acetate extract of leaves of Premna integrifolia L. for its application as protective agent against xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Bartsioside using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside, an iridoid glycoside found in plant species such as Bellardia trixago, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. The isolation and purification of this compound from its natural sources are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. Column chromatography is a fundamental and highly effective technique for the purification of this compound from complex plant extracts.
This document provides a comprehensive guide to the purification of this compound using column chromatography, outlining a multi-step protocol that includes initial extraction, enrichment using macroporous resin, and final purification via silica (B1680970) gel column chromatography. The protocols provided are based on established methodologies for the purification of iridoid glycosides.
Data Presentation
The following table summarizes the quantitative data associated with the purification of this compound from Bellardia trixago, based on available literature.
| Parameter | Value | Reference |
| Plant Material | Bellardia trixago (aerial green organs) | [1] |
| Initial Plant Material Weight | 189.0 g (lyophilized) | [1] |
| Extraction Solvent | Water/Methanol (B129727) (H2O/MeOH) | [1] |
| Ethyl Acetate (B1210297) (EtOAc) Extract Yield | 1.45 g | [1] |
| Final Purified this compound Yield | 13.9 mg | [1] |
| Purity | >95% (as determined by NMR and MS) | [1] |
Experimental Protocols
The purification of this compound is a multi-stage process that begins with the extraction from plant material, followed by sequential chromatographic steps to achieve high purity.
Stage 1: Extraction and Enrichment
This initial stage involves the extraction of this compound from the plant matrix and a preliminary enrichment step to remove highly polar and non-polar impurities.
1.1. Plant Material and Extraction:
-
Plant Material: Dried and powdered aerial parts of Bellardia trixago.
-
Extraction Solvent: 70% aqueous methanol (MeOH).
-
Protocol:
-
Macerate the powdered plant material in 70% MeOH at a 1:10 (w/v) ratio for 24 hours at room temperature with continuous stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
1.2. Liquid-Liquid Partitioning:
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (EtOAc).
-
Protocol:
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane to remove non-polar compounds like fats and chlorophylls.
-
Next, partition the aqueous layer with DCM to remove compounds of intermediate polarity.
-
Finally, partition the remaining aqueous layer with EtOAc. This compound will predominantly be in the EtOAc fraction.[1]
-
Concentrate the EtOAc fraction to dryness to yield the enriched extract.
-
1.3. Enrichment using Macroporous Resin Column Chromatography:
This step further enriches the iridoid glycoside fraction.
-
Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite® XAD® series or similar).
-
Mobile Phase: Deionized water and ethanol (B145695).
-
Protocol:
-
Activate the macroporous resin by washing sequentially with ethanol and then deionized water.
-
Pack a column with the activated resin.
-
Dissolve the enriched EtOAc extract in a small volume of the initial mobile phase (deionized water) and load it onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the this compound-containing fractions.
-
Pool the fractions rich in this compound and concentrate them to dryness.
-
Stage 2: Purification by Silica Gel Column Chromatography
This final stage employs silica gel chromatography to isolate this compound to a high degree of purity.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of increasing polarity, typically using a mixture of dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).
-
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing methanol concentration in a DCM:EtOAc mixture. A suggested gradient is starting with DCM:EtOAc (1:1) and gradually introducing MeOH. A specific elution system reported for a purification step of this compound is CH2Cl2/EtOAc/MeOH (2:2:1, v/v/v).[1]
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Application Note: Preparative Thin-Layer Chromatography for the Isolation of Bartsioside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation of Bartsioside, an iridoid glycoside, from a crude plant extract using preparative thin-layer chromatography (TLC). This method is designed to be a robust starting point for researchers seeking to purify this compound for further study and development.
Introduction
This compound is an iridoid glycoside that has been identified in various plant species, including Bellardia trixago and Bartsia alpina.[1] As a member of the iridoid class of compounds, this compound is of interest for its potential biological activities. Preparative Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and scalable chromatographic technique ideal for the purification of natural products like this compound from complex mixtures.[2][3] This application note outlines a comprehensive protocol for the isolation of this compound, including recommended materials, mobile phase composition, and elution procedures.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ (pre-coated glass plates) | A layer thickness of 1000-2000 µm is recommended for preparative work. |
| Mobile Phase | Ethyl Acetate : Methanol (B129727) : Water (77:15:8, v/v/v) | This system provides a good starting point for the separation of iridoid glycosides.[4][5] |
| Estimated Rf of this compound | ~ 0.4 - 0.6 | The Rf of the related compound Aucubin is ~0.5 in this system.[4][5] Analytical TLC should be performed first to confirm the Rf of this compound. |
| Sample Loading | 50 - 150 mg of crude extract per 20x20 cm plate | The optimal loading capacity depends on the complexity of the crude extract and the desired purity.[2] |
| Estimated Recovery | 85 - 95% | Recovery is dependent on the efficiency of scraping and elution. |
| Elution Solvent | Methanol or Ethanol (HPLC Grade) | These solvents are effective for eluting polar compounds like this compound from silica gel. |
Experimental Protocol
This protocol details the step-by-step procedure for the preparative TLC isolation of this compound.
-
Preparative TLC plates (20x20 cm, Silica gel 60 F₂₅₄, 1000-2000 µm thickness)
-
Crude plant extract containing this compound
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Developing chamber for 20x20 cm plates
-
Capillary tubes or automatic TLC sampler
-
UV lamp (254 nm and 365 nm)
-
Spraying bottle
-
Visualization reagent (e.g., p-Anisaldehyde or Vanillin-Sulfuric Acid)
-
Heat gun
-
Spatula or razor blade for scraping
-
Glass funnel with a cotton or glass wool plug, or a fritted glass funnel
-
Collection flasks (e.g., Erlenmeyer flasks or round-bottom flasks)
-
Rotary evaporator
-
Vortex mixer (optional)
-
Centrifuge (optional)
-
Prepare the mobile phase by mixing Ethyl Acetate, Methanol, and Water in a volume ratio of 77:15:8.
-
Ensure thorough mixing to achieve a homogenous solution.
-
Pour the mobile phase into the developing chamber to a depth of approximately 1 cm.
-
Place a piece of filter paper inside the chamber, leaning against the wall, to ensure saturation of the chamber atmosphere with solvent vapors.
-
Cover the chamber and allow it to equilibrate for at least 30 minutes before inserting the TLC plate.
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., methanol) to create a concentrated solution.
-
Using a pencil, gently draw an origin line approximately 2 cm from the bottom of the preparative TLC plate.
-
Carefully apply the concentrated sample solution as a thin, uniform band along the origin line using a capillary tube or an automatic sampler. Avoid applying the sample too close to the edges of the plate.[2]
-
Allow the solvent to completely evaporate from the applied band before developing the plate. A gentle stream of nitrogen or cool air can aid in this process.
-
Carefully place the prepared TLC plate into the equilibrated developing chamber.
-
Ensure the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1-2 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Non-destructive Visualization: View the dried plate under a UV lamp at 254 nm. This compound, if it contains a UV-active chromophore, may appear as a dark band against a fluorescent background. Mark the outline of the band with a pencil.
-
Destructive Visualization (if necessary): If this compound is not visible under UV light, a chemical stain is required.
-
p-Anisaldehyde Stain: A versatile stain for many natural products.[6]
-
Vanillin-Sulfuric Acid Stain: Commonly used for iridoid glycosides, often producing characteristic colors upon heating.[1]
-
To visualize, lightly spray the plate with the chosen reagent and then gently heat with a heat gun until colored spots appear. It is advisable to cover the majority of the plate and only spray a small vertical section to locate the bands, thus preserving the bulk of the compound for extraction.
-
-
Once the band corresponding to this compound is identified, carefully scrape the silica gel from that region off the glass plate using a clean spatula or razor blade.[7]
-
Collect the scraped silica gel in a clean flask.
-
Add a sufficient volume of a polar solvent, such as methanol or ethanol, to the silica gel (a common rule of thumb is to use a volume 10-15 times the volume of the silica).[7]
-
Agitate the mixture thoroughly for 15-20 minutes. This can be done by swirling, vortexing, or using a magnetic stirrer.
-
Separate the silica gel from the solvent by filtration. This can be achieved by passing the mixture through a funnel plugged with cotton or glass wool, or by using a fritted glass funnel.
-
Wash the silica gel on the filter with additional fresh solvent to ensure complete extraction of this compound.
-
Collect the filtrate, which now contains the dissolved this compound.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting solid or semi-solid residue is the purified this compound.
-
Further drying under high vacuum may be necessary to remove any residual solvent.
-
The purity of the isolated this compound should be assessed using analytical techniques such as analytical HPLC, LC-MS, or NMR.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the experimental workflow for the preparative TLC isolation of this compound.
Caption: Experimental workflow for isolating this compound via preparative TLC.
There are no relevant signaling pathways directly associated with the isolation process of this compound to be visualized.
References
- 1. ovid.com [ovid.com]
- 2. How To [chem.rochester.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Bartsioside using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside, an iridoid glycoside, is a natural product of interest found in various plant species, including those from the Bellardia genus. Its structural elucidation is crucial for understanding its biological activity and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for confirming the identity, purity, and structure of natural products like this compound.
Chemical Structure
This compound (Molecular Formula: C₁₅H₂₂O₈, Molecular Weight: 330.33 g/mol ) is comprised of a cyclopentanopyran iridoid aglycone linked to a glucose molecule. The precise stereochemistry is essential for its biological function and can be confirmed through detailed NMR analysis.
Data Presentation
Mass Spectrometry Data
High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
| Ion | Observed m/z | Formula | Theoretical Mass (Da) |
| [M+H]⁺ | 330.1315 | C₁₅H₂₃O₈⁺ | 330.1314 |
| [M+Na]⁺ | 353.1134 | C₁₅H₂₂O₈Na⁺ | 353.1131 |
| [M-H]⁻ | 329.1189 | C₁₅H₂₁O₈⁻ | 329.1185 |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The fragmentation of the [M+H]⁺ ion of this compound typically involves the neutral loss of the glucose moiety and subsequent cleavages within the aglycone.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Structure |
| 330.13 | 168.06 | [M+H - C₆H₁₀O₅]⁺ (Loss of dehydrated glucose) |
| 330.13 | 150.05 | [Aglycone+H - H₂O]⁺ |
| 330.13 | 135.04 | Further fragmentation of the aglycone |
Table 2: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.
NMR Spectroscopic Data
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data presented here is based on spectra recorded in deuterated methanol (B129727) (CD₃OD).
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | ||||
| 1 | 98.5 | 5.65 | d | 1.6 |
| 3 | 141.2 | 6.48 | d | 6.0 |
| 4 | 105.8 | 5.15 | d | 6.0 |
| 5 | 38.7 | 2.85 | m | |
| 6 | 25.9 | 2.11, 2.66 | m | |
| 7 | 130.1 | 5.90 | br s | |
| 8 | 134.5 | - | - | |
| 9 | 46.8 | 2.55 | m | |
| 10 | 61.5 | 4.15 | s | |
| Glucose | ||||
| 1' | 100.2 | 4.68 | d | 7.9 |
| 2' | 74.8 | 3.22 | dd | 7.9, 9.1 |
| 3' | 77.9 | 3.38 | t | 9.1 |
| 4' | 71.6 | 3.30 | t | 9.1 |
| 5' | 78.1 | 3.35 | m | |
| 6' | 62.8 | 3.68, 3.85 | m |
Table 3: ¹H and ¹³C NMR Data for this compound in CD₃OD. [1]
Experimental Protocols
Sample Preparation
1. Extraction and Isolation of this compound:
-
Air-dried and powdered plant material (e.g., aerial parts of Bellardia trixago) is extracted with methanol or ethanol (B145695) at room temperature.
-
The crude extract is concentrated under reduced pressure.
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The ethyl acetate fraction, typically enriched with iridoid glycosides, is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
2. Preparation for NMR Analysis:
-
A purified sample of this compound (5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
The solution is transferred to a 5 mm NMR tube.
3. Preparation for Mass Spectrometry Analysis:
-
A stock solution of purified this compound is prepared in methanol at a concentration of 1 mg/mL.
-
For analysis, the stock solution is diluted to a final concentration of 1-10 µg/mL with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for establishing the connectivity of the carbon skeleton and the position of the glycosidic linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
Mass Spectrometry Protocol
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with 5% B, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and negative.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Full Scan MS Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with collision energy ramped (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
References
Application Note: Quantification of Bartsioside using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bartsioside is an iridoid glycoside found in various plant species, notably within the Orobanchaceae family, such as Bellardia trixago.[1][2] Iridoid glycosides are a class of secondary metabolites recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and enzyme-inhibiting properties.[1] As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods for their quantification are essential for quality control, pharmacokinetic studies, and drug development.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is based on established principles for the analysis of analogous iridoid glycosides, such as Aucubin.[3][4]
Experimental Protocols
1. Sample Preparation
A standard protocol for the extraction of this compound from plant material is outlined below.
-
1.1. Plant Material Processing:
-
Dry the plant material (e.g., aerial parts of Bellardia trixago) at 40-50°C to a constant weight to prevent enzymatic degradation.
-
Grind the dried material into a fine powder using a mechanical grinder to ensure a homogenous sample and increase the surface area for extraction.
-
-
1.2. Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer the powder to a suitable extraction vessel.
-
Add 20 mL of 70% (v/v) methanol (B129727) in water.
-
Sonicate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and extraction of the analyte.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
2. Standard Solution Preparation
-
2.1. Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to create a stock solution of 1 mg/mL.
-
-
2.2. Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be from 1 µg/mL to 100 µg/mL.
-
Store all standard solutions at 4°C and protect them from light to prevent degradation.
-
3. HPLC Method
The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Instrument | Agilent 1100/1200 Series or equivalent HPLC system with a UV/PDA detector. |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[4] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 98% A, 2% B5-20 min: Gradient to 80% A, 20% B20-25 min: Gradient to 20% A, 80% B25-30 min: Hold at 20% A, 80% B30-35 min: Return to 98% A, 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV detection at 210 nm (based on typical absorbance for iridoid glycosides without strong chromophores).[4] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
This table summarizes the expected performance characteristics of the validated HPLC method, based on typical values for similar iridoid glycoside assays.[4][5][6]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a 1-100 µg/mL concentration range |
| Accuracy (% Recovery) | 95 - 105% | 98.5% - 102.3% |
| Precision (% RSD) | ||
| * Intra-day Precision | ≤ 2% | < 1.5% |
| * Inter-day Precision | ≤ 2% | < 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.7 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity index > 0.999; baseline resolution from adjacent peaks |
Table 2: Quantitative Analysis of this compound in a Sample Plant Extract
This table presents example quantitative results for this compound in a hypothetical Bellardia trixago extract.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (% w/w in dry plant material) |
| BTE-001 | 8.52 | 45821 | 25.4 | 0.51% |
| BTE-002 | 8.51 | 46109 | 25.6 | 0.51% |
| BTE-003 | 8.53 | 45598 | 25.3 | 0.51% |
| Mean | 8.52 | 45843 | 25.4 | 0.51% |
| % RSD | 0.12% | 0.56% | 0.59% | 0.59% |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Quantification using HPLC.
Signaling Pathway: Enzyme Inhibition
Extracts from Bellardia trixago, containing this compound, have demonstrated inhibitory effects on enzymes such as α-amylase and α-glucosidase.[1] These enzymes are critical in carbohydrate metabolism, and their inhibition is a key mechanism for controlling postprandial hyperglycemia.
Caption: this compound's inhibitory action on carbohydrate-metabolizing enzymes.
References
- 1. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of an Analytical Standard for Bartsioside
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Bartsioside, an iridoid glycoside with the molecular formula C15H22O8 and a molecular weight of 330.33 g/mol , has been identified in various medicinal plants, including Bellardia trixago and Pedicularis chinensis.[1] As a member of the iridoid glycoside class, this compound is recognized for its potential biological activities, which include the inhibition of Orobanche cumana radicle growth. The development of a well-characterized analytical standard for this compound is crucial for the accurate quantification in raw materials and finished products, ensuring the consistency and quality of research and facilitating drug development processes.
This document provides a comprehensive guide for the development of an analytical standard for this compound, encompassing its isolation, purification, structural elucidation, and the establishment of a validated quantitative analytical method. Additionally, protocols for stability testing are outlined to ensure the integrity of the reference standard over time.
2. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C15H22O8 | PubChem |
| Molecular Weight | 330.33 g/mol | PubChem |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| Appearance | White amorphous powder (typical for purified iridoid glycosides) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol (B129727), ethanol) | General Knowledge |
3. Experimental Protocols
3.1. Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from plant material, based on methods described for similar iridoid glycosides.
3.1.1. Materials
-
Dried and powdered plant material (e.g., aerial parts of Bellardia trixago)
-
Methanol (HPLC grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Rotary evaporator
-
Freeze dryer
3.1.2. Protocol
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The this compound will be concentrated in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol.
-
Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Reversed-Phase C18 Chromatography: As a final purification step, utilize reversed-phase C18 column chromatography with a methanol-water gradient to yield highly purified this compound.
-
Purity Assessment: The purity of the isolated this compound should be assessed by HPLC-PDA and should be ≥98% for use as an analytical standard.
-
Lyophilization: Lyophilize the purified this compound to obtain a stable, amorphous powder.
3.2. Structural Elucidation
The definitive identification of the isolated compound as this compound requires comprehensive spectroscopic analysis.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or Pyridine-d5) in a 5 mm NMR tube.
-
Data Acquisition: Acquire 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The 1D and 2D NMR data will provide detailed information about the proton and carbon environments, allowing for the complete assignment of the chemical structure of this compound, including the stereochemistry of the aglycone and the nature and linkage of the sugar moiety.
3.2.2. Mass Spectrometry (MS)
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is recommended.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Tandem MS (MS/MS) experiments should be performed to obtain fragmentation patterns.
-
Data Analysis: The accurate mass measurement will confirm the molecular formula of this compound. The fragmentation pattern will provide structural information, particularly regarding the glycosidic bond and the aglycone core, which is characteristic of iridoid glycosides.
3.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following validated HPLC method, adapted from established methods for similar iridoid glycosides like aucubin (B1666126) and catalpol, is proposed for the quantitative analysis of this compound.
3.3.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 5-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) detector at 210 nm |
3.3.2. Method Validation
The analytical method must be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Assessed by analyzing a series of dilutions of the this compound standard. A linear relationship between concentration and peak area should be established (r² > 0.999).
-
Accuracy: Determined by recovery studies, spiking a blank matrix with known concentrations of the this compound standard.
-
Precision: Evaluated at both intra-day and inter-day levels by repeated injections of the standard solution.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).
3.4. Stability Studies
To establish the shelf-life and appropriate storage conditions for the this compound analytical standard, stability studies must be performed.
3.4.1. Protocol
-
Sample Preparation: Prepare multiple aliquots of the purified this compound standard in sealed, light-protected containers.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using the validated HPLC method to determine the purity and content of this compound. Any degradation products should be monitored.
4. Data Presentation
Table 2: Quantitative HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| Intra-day | ≤ 2.0% |
| Inter-day | ≤ 2.0% |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Robustness | No significant changes in results |
Table 3: Stability Study Data for this compound Analytical Standard
| Time Point | Storage Condition | Purity (%) by HPLC | Appearance |
| 0 | - | ≥ 98.0 | White powder |
| 3 Months | 25°C/60%RH | ||
| 40°C/75%RH | |||
| 6 Months | 25°C/60%RH | ||
| 40°C/75%RH | |||
| ... | ... |
5. Visualization of a Representative Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, iridoid glycosides are known to modulate inflammatory pathways. The following diagram illustrates the inhibition of the JAK/STAT signaling pathway, a mechanism reported for other iridoid glycosides, which may be relevant to the biological activity of this compound.[2][3]
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
6. Workflow for Developing this compound Analytical Standard
Caption: Workflow for the development of a this compound analytical standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Involvement of JAK/STAT signaling in the effect of cornel iridoid glycoside on experimental autoimmune encephalomyelitis amelioration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cornel iridoid glycoside on microglia activation through suppression of the JAK/STAT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioassay for Testing Bartsioside Phytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside (B12047269), an iridoid glycoside, has demonstrated notable phytotoxic effects, particularly in the inhibition of radicle growth in parasitic plants such as Orobanche cumana[1][2][3][4][5]. This activity suggests its potential as a natural herbicide or as a lead compound for the development of novel herbicidal agents. Understanding the phytotoxicity of this compound is crucial for its evaluation as a crop protection agent. These application notes provide detailed protocols for conducting bioassays to assess the phytotoxicity of this compound, focusing on seed germination and seedling growth inhibition. The protocols are designed to be adaptable for various plant species, allowing for the determination of dose-dependent effects and selectivity.
Data Presentation
The phytotoxic activity of this compound and related iridoid glycosides has been quantified against the parasitic plant Orobanche cumana. The following table summarizes the inhibitory effects on radicle growth at a concentration of 100 µg/mL.
| Compound | Test Organism | Concentration (µg/mL) | Inhibition of Radicle Growth (%) | Reference |
| This compound | Orobanche cumana | 100 | 61.1 ± 1.5 | [1] |
| Melampyroside | Orobanche cumana | 100 | 72.6 ± 0.9 | [1][2][3][4][5] |
| Mussaenoside | Orobanche cumana | 100 | 65.9 ± 2.9 | [1] |
| Aucubin | Orobanche cumana | 100 | No significant inhibition | [1] |
| Gardoside methyl ester | Orobanche cumana | 100 | No significant inhibition | [1] |
| Benzoic Acid (Reference) | Orobanche cumana | 100 | 25.9 ± 0.3 | [1][2] |
Experimental Protocols
Protocol 1: Seed Germination Bioassay
This protocol is designed to assess the effect of this compound on the seed germination of various plant species.
Materials:
-
This compound (analytical standard)
-
Test plant seeds (e.g., Lactuca sativa (lettuce), Lepidium sativum (cress), or other relevant crop and weed species)
-
Sterile Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Incubator or growth chamber with controlled temperature and light conditions
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Working Solution Preparation: Prepare a series of working solutions of this compound at different concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with sterile distilled water. Ensure the final DMSO concentration in all solutions, including the control, is the same and non-phytotoxic (typically ≤ 0.5%). The control solution should contain the same concentration of DMSO as the treatment solutions.
-
Petri Dish Preparation: Place two layers of sterile Whatman No. 1 filter paper in each sterile Petri dish.
-
Treatment Application: Add 5 mL of the respective this compound working solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber or incubator at a suitable temperature and light cycle for the chosen plant species (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection: After a specified period (e.g., 7 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.
-
Analysis: Calculate the germination percentage for each treatment and the control. The percentage of inhibition can be calculated using the following formula:
-
Inhibition (%) = [(Germination_control - Germination_treatment) / Germination_control] * 100
-
Protocol 2: Seedling Growth (Root and Shoot Elongation) Bioassay
This protocol assesses the impact of this compound on the early growth of seedlings.
Materials:
-
Same as Protocol 1
-
Ruler or digital caliper
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Data Collection: After the incubation period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.
-
Measurement: Measure the length of the radicle (root) and the hypocotyl/coleoptile (shoot) of each seedling using a ruler or digital caliper.
-
Analysis: Calculate the average root and shoot length for each treatment and the control. Calculate the percentage of inhibition for both root and shoot elongation using the formula:
-
Inhibition (%) = [(Length_control - Length_treatment) / Length_control] * 100
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the this compound phytotoxicity bioassay.
Caption: Workflow for this compound Phytotoxicity Bioassay.
Putative Signaling Pathway for Phytotoxicity
While the precise signaling pathway of this compound's phytotoxicity is not yet fully elucidated, a putative pathway can be hypothesized based on the known mechanisms of other phytotoxic allelochemicals. This diagram illustrates a potential cascade of events.
Caption: Putative Phytotoxic Signaling Pathway of this compound.
Concluding Remarks
The provided protocols offer a standardized framework for evaluating the phytotoxic properties of this compound. Researchers are encouraged to adapt these methods to their specific research questions, including testing on a broader range of plant species to determine selectivity and conducting more detailed dose-response studies to establish IC50 values. Further investigation into the molecular mechanisms and signaling pathways underlying this compound's phytotoxicity will be essential for its potential development as a novel herbicide.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Bartsioside: A Promising Natural Herbicide for Targeted Weed Management
Introduction
Bartsioside, an iridoid glycoside isolated from the facultative hemiparasitic plant Bellardia trixago, has demonstrated significant potential as a natural herbicide.[1][2] Primarily studied for its potent inhibitory effects on the parasitic weed Orobanche cumana (sunflower broomrape), this compound presents a promising avenue for the development of bio-herbicides for targeted weed control. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the herbicidal applications of this compound.
Herbicidal Activity
The primary documented herbicidal activity of this compound is its ability to inhibit the radicle growth of Orobanche cumana, a major agricultural pest in sunflower crops.[1][3][4] This inhibitory action disrupts the parasite's ability to attach to the host plant, thereby preventing crop damage.
Quantitative Data
The herbicidal efficacy of this compound against Orobanche cumana has been quantified in laboratory bioassays. The following table summarizes the available data on the inhibition of radicle growth.
| Compound | Concentration (µg/mL) | Inhibition of Orobanche cumana Radicle Growth (%) |
| This compound | 100 | 61.1 ± 1.5 |
| Melampyroside | 100 | 72.6 ± 0.9 |
| Mussaenoside | 100 | 65.9 ± 2.9 |
| Benzoic Acid (Positive Control) | 100 | 25.9 |
Data sourced from Soriano et al., 2022.[1]
Experimental Protocols
Isolation and Purification of this compound from Bellardia trixago
This protocol is a generalized procedure based on the methodologies described for the isolation of iridoid glycosides from plant material.[5][6][7][8][9]
Materials:
-
Dried aerial parts of Bellardia trixago
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., gradients of CH₂Cl₂ and MeOH)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Extraction:
-
Macerate the dried and powdered aerial parts of Bellardia trixago in a methanol/water solution (e.g., 80:20 v/v) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid extractions with solvents of increasing polarity:
-
n-Hexane to remove nonpolar compounds.
-
Dichloromethane to remove compounds of intermediate polarity.
-
Ethyl acetate to extract iridoid glycosides and other polar compounds.
-
-
Collect the ethyl acetate fraction, which is expected to be enriched with this compound.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with a nonpolar solvent (e.g., dichloromethane).
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding methanol to the dichloromethane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions containing this compound (as identified by TLC comparison with a standard, if available).
-
Perform further purification using preparative HPLC to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
In Vitro Herbicidal Bioassay: Radicle Growth Inhibition of Orobanche cumana
This protocol is adapted from the methodology used to assess the phytotoxicity of this compound against Orobanche cumana.[1][10][11]
Materials:
-
Orobanche cumana seeds
-
Sterile distilled water
-
GR24 (synthetic germination stimulant)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted with water)
-
Sterile filter paper discs
-
Sterile petri dishes
-
Growth chamber or incubator
-
Microscope or digital scanner for imaging
-
Image analysis software
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize O. cumana seeds (e.g., with a solution of sodium hypochlorite) and rinse thoroughly with sterile distilled water.
-
Pre-condition the seeds on moist filter paper in petri dishes in the dark at a suitable temperature (e.g., 20-25°C) for 7-10 days to induce germination readiness.
-
-
Germination Induction:
-
Prepare a solution of GR24 at the optimal concentration for germination induction.
-
Apply the GR24 solution to the pre-conditioned seeds to stimulate germination.
-
-
Treatment Application:
-
Once the radicles have emerged and reached a specific length (e.g., 1-2 mm), prepare different concentrations of this compound.
-
Place the germinated seeds in new petri dishes containing filter paper moistened with the this compound solutions. Include a control group with only the solvent and water.
-
-
Incubation and Observation:
-
Incubate the petri dishes in the dark at a controlled temperature.
-
After a set period (e.g., 48-72 hours), measure the radicle length of the treated and control seedlings using a microscope and image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of radicle growth inhibition for each concentration of this compound compared to the control.
-
If multiple concentrations are tested, an IC50 value (the concentration that causes 50% inhibition) can be determined.
-
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound's herbicidal activity is not yet fully elucidated and requires further investigation.[1] However, based on the known biological activities of other iridoid glycosides, some potential mechanisms can be hypothesized. Iridoid glycosides are known to be activated by β-glucosidases, which cleave the glucose moiety, leading to the formation of an unstable and reactive aglycone.[12] This aglycone can then non-specifically crosslink proteins and inhibit various enzymes within the plant cells, ultimately leading to growth inhibition and cell death.
Future Directions and Broader Applications
While the current research on this compound as a natural herbicide is promising, it is largely focused on a single parasitic weed species. Future research should aim to:
-
Determine the IC50 values of this compound against a broader range of common agricultural and horticultural weeds.
-
Elucidate the specific molecular targets and signaling pathways affected by this compound in plants.
-
Conduct field trials to evaluate the efficacy of this compound under real-world agricultural conditions.
-
Investigate the potential for synergistic effects by combining this compound with other natural or synthetic herbicides.
-
Assess the environmental fate and non-target effects of this compound to ensure its safety and sustainability as a natural herbicide.
The development of this compound and other iridoid glycosides as natural herbicides could provide a valuable tool for integrated weed management strategies, offering a more environmentally friendly alternative to synthetic herbicides.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Benzoquinones on Radicles of Orobanche and Phelipanche Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fungal and plant metabolites on broomrapes (Orobanche and Phelipanche spp.) seed germination and radicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coping with toxic plant compounds--the insect's perspective on iridoid glycosides and cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bartsioside Extraction Technical Support Center
Welcome to the technical support center for Bartsioside extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield of your this compound extractions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a naturally occurring iridoid glycoside.[1][2][3] It has been identified in several plant species, including Bellardia trixago and various species within the Pedicularis and Monochasma genera.[3]
Q2: Which solvents are most effective for extracting this compound?
A2: As this compound is an iridoid glycoside, polar solvents are generally recommended for its extraction. Aqueous solutions of methanol (B129727) or ethanol (B145695) (e.g., 50-80%) are commonly used.[4][5] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.[6] For instance, a study on the extraction of iridoid glycosides from Patrinia scabra found that a 50% ethanol concentration was optimal.[4]
Q3: What are the main factors that influence the yield of this compound during extraction?
A3: Several factors can significantly impact the yield of this compound:
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents like methanol and ethanol are generally effective for iridoid glycosides.[6][7]
-
Extraction Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound.[8][9]
-
Extraction Time: A longer extraction time generally leads to a higher yield, but there is an optimal duration beyond which the increase may be negligible or degradation could occur.[4][6]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction by ensuring complete immersion and providing a sufficient concentration gradient for mass transfer.[4][6]
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[6]
Q4: What analytical methods are recommended for quantifying this compound in an extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common and effective method for the quantification of iridoid glycosides like this compound.[10][11][12] This method allows for the separation and quantification of individual compounds in a complex extract.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction method. | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[4] |
| Suboptimal solvent choice. | Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%) to find the optimal solvent system for your plant material.[4][5] | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature. For UAE and MAE, shorter extraction times are generally sufficient. For maceration, longer periods may be necessary.[4][9] | |
| Improper plant material preparation. | Ensure the plant material is thoroughly dried and finely ground to a consistent particle size to maximize the surface area for extraction.[6] | |
| Co-extraction of Impurities | Solvent is too non-polar or too polar, extracting a wide range of compounds. | After the initial extraction with a polar solvent, perform a liquid-liquid partitioning step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[3] |
| Degradation of this compound | Exposure to high temperatures for extended periods. | Use extraction methods with shorter exposure to heat, such as UAE or MAE. If using reflux, ensure the temperature is controlled and the duration is optimized.[4] |
| pH of the extraction solvent. | Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can lead to the degradation of glycosides. |
Experimental Protocols
Protocol 1: General Maceration with Solvent Partitioning for this compound Extraction
This protocol is based on a method used for the extraction of this compound from Bellardia trixago.[3]
-
Plant Material Preparation:
-
Thoroughly dry the plant material in a well-ventilated area or an oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable container.
-
Add a 1:1 (v/v) mixture of water and methanol to the plant material.
-
Stir the mixture at room temperature for 24 hours.
-
Centrifuge the suspension and collect the supernatant.
-
-
Solvent Partitioning:
-
Extract the supernatant sequentially with n-hexane, dichloromethane, and ethyl acetate.
-
The this compound, being a polar glycoside, is expected to remain in the more polar fractions.
-
-
Concentration:
-
Concentrate the desired fraction under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol is a generalized optimized procedure based on methods for other iridoid glycosides.[4][13]
-
Plant Material Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Analyze the extract for this compound content using HPLC.
-
Quantitative Data Summary
The following table summarizes typical extraction conditions and yields for iridoid glycosides from various plant sources, which can serve as a starting point for optimizing this compound extraction.
| Plant Source | Extraction Method | Solvent | Temperature | Time | Yield | Reference |
| Patrinia scabra | Ultrasonic-Microwave Synergistic Extraction | 50% Ethanol | - | 45 min | Not specified | [4] |
| Veronica longifolia | Hot Water Extraction | Water | 100°C | Not specified | High | [14] |
| Veronica longifolia | Maceration | Ethanol | Room Temp | Not specified | Low (22-25% of hot water extraction) | [14] |
| Osmanthus fragrans | Reflux | 95% Ethanol | Boiling point | Not specified | Not specified | [10] |
Visualizations
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Key Factors Influencing this compound Extraction Yield
Caption: Key factors influencing the final yield of this compound.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of tiliroside and other flavonoid glycosides in Hippophae salicifolia D. Don leaves by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Conditions for Improving Gallic Acid and Quercetin Content in Pouteria macrophylla Fruits: A Promising Cosmetic Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield of iridoid glycoside extraction
Welcome to the technical support center for iridoid glycoside extraction. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the extraction process, helping you optimize your yield and purity.
Troubleshooting Guide: Low Extraction Yield
This guide addresses the most common reasons for obtaining a low yield of iridoid glycosides and provides systematic steps to identify and resolve the issue.
Question: My iridoid glycoside yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low extraction yield is a frequent challenge. The cause can generally be traced to one or more factors in your experimental setup. Below is a step-by-step guide to help you pinpoint the issue.
Step 1: Review Your Plant Material Preparation
The initial state of your plant material is critical for efficient extraction.
-
Issue: Inadequate Drying. High moisture content can dilute the extraction solvent and hinder its penetration into the plant cells.
-
Solution: Ensure plant material is thoroughly dried. A common method is oven drying at a controlled temperature of 40-50°C.[1]
-
-
Issue: Incorrect Particle Size. If the particle size is too large, the surface area for solvent interaction is limited. If it's too fine, it can lead to filtration difficulties.[2]
-
Solution: Grind the dried plant material into a coarse powder. This increases the surface area for extraction.[3]
-
Step 2: Evaluate the Extraction Solvent and Conditions
The choice of solvent and the extraction parameters are paramount for success. Iridoid glycosides are typically polar compounds, requiring polar solvents for effective extraction.[2]
-
Issue: Suboptimal Solvent Polarity. Using a solvent that is too polar or not polar enough will result in poor dissolution of the target compounds.
-
Solution: Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used.[2] Studies have shown that 60% methanol[4] or 70% ethanol[3] can be highly effective. It is crucial to optimize the solvent-to-water ratio for your specific plant material.
-
-
Issue: Incorrect Solid-to-Liquid Ratio. An insufficient volume of solvent may not fully saturate the plant material, leading to incomplete extraction.[2]
-
Issue: Inappropriate Temperature. While higher temperatures can increase solubility, excessive heat can cause degradation of thermolabile iridoid glycosides.[2][4]
-
Issue: Insufficient Extraction Time. The solvent needs adequate time to penetrate the plant matrix and solubilize the iridoid glycosides.[2]
Step 3: Consider Compound Stability
Iridoid glycosides can be sensitive to pH and temperature, leading to degradation and loss of yield.
-
Issue: pH-Induced Degradation. The stability of these compounds can be pH-dependent.[2] Strong acidic or alkaline conditions can lead to hydrolysis or transformation of certain iridoid glycosides.[4][6]
-
Issue: Thermal Degradation. As mentioned, high temperatures can degrade certain iridoids.[2][4][6]
-
Solution: Use the lowest effective temperature for your extraction method. Consider modern, non-thermal or low-temperature techniques like ultrasound-assisted extraction.
-
Step 4: Re-evaluate Your Extraction Method
The chosen extraction technique significantly impacts efficiency.
-
Issue: Inefficient Method. Traditional methods like maceration may not be as efficient as modern techniques.
-
Solution: Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2] These techniques can enhance solvent penetration and reduce extraction time and solvent consumption.[2][8] Pressurized Hot Water Extraction (PHWE) has also been shown to be highly efficient for extracting iridoid glycosides like catalpol (B1668604) and aucubin (B1666126).[9]
-
The following diagram illustrates a logical workflow for troubleshooting low extraction yield.
Caption: Troubleshooting workflow for low iridoid glycoside yield.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for extracting iridoid glycosides?
A1: Polar solvents are generally most effective. Methanol and ethanol, typically in aqueous solutions (e.g., 50-80%), are widely used and recommended.[2] The optimal concentration depends on the specific plant material and target compounds. For example, a 60% methanol aqueous solution was found to be optimal for extracting six iridoid glycosides from Eucommia ulmoides seed meal.[4]
Q2: Can I use water as an extraction solvent?
A2: Yes, hot water extraction can be a very effective and environmentally friendly method. For the extraction of catalpol and aucubin from Veronica longifolia, hot water extraction and pressurized hot water extraction were found to be the most efficient techniques compared to maceration with organic solvents.[9]
Q3: How does pH affect the stability and extraction of iridoid glycosides?
A3: The pH of the extraction medium can be critical. Some iridoid glycosides are susceptible to hydrolysis or transformation under strong acidic or alkaline conditions.[4][6] For instance, a stability study revealed that while some iridoids like Geniposidic acid (GPA) are stable, others are affected by high temperature, alkaline, and strong acid conditions.[4] It is generally advisable to maintain a near-neutral pH unless specific literature suggests otherwise for your target compound.
Q4: Are modern extraction techniques like ultrasound or microwave-assisted extraction better than traditional methods?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide significant advantages. They can increase extraction efficiency, reduce extraction time, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[2][8] For example, an optimized ultrasound-assisted extraction of iridoid glycosides from Phlomis medicinalis yielded 20.73%.[10]
Q5: How should I prepare my plant sample before extraction?
A5: Proper sample preparation is crucial. The plant material should be thoroughly dried to remove moisture, typically in an oven at 40-50°C.[1] After drying, it should be ground into a uniform, coarse powder to increase the surface area available for solvent contact.[3]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from various studies to illustrate the impact of different extraction parameters on iridoid glycoside yield.
Table 1: Effect of Solvent Type and Concentration on Yield
| Plant Species | Iridoid Glycoside | Solvent | Concentration (%) | Yield/Efficiency | Reference |
| Eucommia ulmoides | 6 Iridoids | Methanol | 60 | Optimal | [4] |
| Patrinia scabra | Total Iridoids | Ethanol | 52 | Optimal (up to 81.42 mg/g) | [5] |
| Veronica longifolia | Catalpol & Aucubin | Hot Water | 100 | Most Efficient | [9] |
| Veronica longifolia | Catalpol & Aucubin | Ethanol | 100 | 22-25% relative to hot water | [9] |
| Valeriana species | General | Ethanol | 70 | Recommended | [3] |
Table 2: Effect of Extraction Method and Time on Yield
| Plant Species | Iridoid Glycoside | Method | Time | Temperature | Yield/Efficiency | Reference |
| Eucommia ulmoides | 6 Iridoids | UAE | 30 min | 40°C | Optimal | [4] |
| Vitex negundo | Agnuside | MAE | 3 min | N/A | Highest Efficiency | [8] |
| Vitex negundo | Agnuside | UAE | 30 min | Ambient | Second Highest Efficiency | [8] |
| Phlomis medicinalis | Total Iridoids | UAE | 34 min | N/A | 20.73% | [10] |
| Valeriana species | General | Maceration | 24 hrs | Room Temp | Standard Method | [3] |
Experimental Protocols
Below are detailed methodologies for common iridoid glycoside extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Iridoids from Eucommia ulmoides
This protocol is adapted from a study on the quantitative analysis of iridoid glycosides.[4]
-
Preparation: Accurately weigh 0.2 g of dried, powdered plant material.
-
Solvent Addition: Place the powder in a 25 mL volumetric flask and add approximately 20 mL of 60% methanol aqueous solution. This corresponds to a solid-to-liquid ratio of 1:125 when brought to the final volume.
-
Ultrasonication: Perform ultrasonic extraction in a water bath set at 40°C for 30 minutes.
-
Cooling & Dilution: After extraction, allow the flask to cool to room temperature.
-
Final Volume: Dilute the sample solution to the 25 mL mark with the 60% methanol solution.
-
Centrifugation: Centrifuge the solution at 12,700 rpm for 20 minutes to pellet the solid material.
-
Sample for Analysis: Take the supernatant and dilute it 1:1 with a 10% methanol aqueous solution before injecting it into an HPLC or UPLC system for analysis.
The workflow for this protocol is visualized below.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Protocol 2: Maceration Extraction of Iridoids from Valeriana Species
This is a generalized protocol based on common practices for extracting iridoids via maceration.[3]
-
Preparation: Grind air-dried roots and rhizomes of the Valeriana species into a coarse powder.
-
First Maceration: Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:8 (w/v) for 24 hours at room temperature.
-
Filtration: Filter the extract to separate the liquid from the solid plant material.
-
Second Maceration: Repeat the extraction process on the same plant material with a fresh solvent-to-solid ratio of 1:6 (w/v) for another 12 hours.
-
Combine Filtrates: Combine the liquid filtrates from both extraction steps.
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol and obtain the crude extract.
-
Fractionation (Optional): For purification, suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate (B1210297), and then n-butanol). The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.
-
Final Preparation: Evaporate the solvent from the desired fraction to yield the iridoid-rich extract. This can then be dissolved in a suitable solvent like methanol for quantitative analysis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijhsr.org [ijhsr.org]
- 9. researchgate.net [researchgate.net]
- 10. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bartsioside During Extraction and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bartsioside during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and storage of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during extraction?
A1: Like many iridoid glycosides, this compound is susceptible to degradation under certain conditions. The primary factors of concern during extraction are:
-
Temperature: Elevated temperatures can accelerate the degradation of iridoid glycosides.[1]
-
pH: this compound may be unstable in strongly acidic or alkaline conditions. Many iridoid glycosides show optimal stability in slightly acidic to neutral pH ranges.
-
Enzymatic Activity: The presence of endogenous enzymes (e.g., β-glucosidases) in the plant material can lead to the hydrolysis of the glycosidic bond.
Q2: What are the recommended storage conditions for this compound, both in solid form and in solution?
A2: To ensure the long-term stability of this compound:
-
Solid Form: Pure, solid this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.
-
In Solution: If storage in solution is necessary, it is advisable to use a neutral or slightly acidic buffer. Solutions should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light. It is best practice to prepare fresh solutions for each experiment to minimize degradation.
Q3: I am observing lower than expected yields of this compound from my extraction. What could be the issue?
A3: Low yields of this compound can stem from several factors throughout the extraction process. Consider the following:
-
Incomplete Extraction: The choice of solvent and extraction method is crucial. A hydroalcoholic solution followed by partitioning into ethyl acetate (B1210297) has been shown to be effective for isolating this compound from Bellardia trixago.[2] Ensure sufficient extraction time and appropriate solvent-to-solid ratio.
-
Degradation during Extraction: As mentioned in Q1, high temperatures and extreme pH levels during extraction can lead to degradation. Monitor and control these parameters throughout your process.
-
Improper Sample Handling: Ensure the plant material is properly dried and stored before extraction to minimize enzymatic degradation.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of this compound.[3][4] This involves developing an HPLC method capable of separating the intact this compound from any potential degradation products. Regular analysis of your stored sample will allow you to quantify any decrease in the concentration of the parent compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram of an Aged this compound Sample
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review Storage Conditions: Confirm that the sample has been stored at the recommended temperature, protected from light, and in an appropriate solvent. 2. Perform Forced Degradation Studies: To tentatively identify if the new peaks are degradation products, subject a fresh sample of this compound to stress conditions (e.g., heat, acid, base, oxidation).[5][6] Compare the resulting chromatogram with that of your aged sample. 3. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate this compound from its potential degradation products. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants. 2. Analyze a Blank: Inject a blank sample (solvent only) to rule out contamination from the analytical system. |
Issue 2: Inconsistent Results in Biological Assays Using this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in Assay Medium | 1. Assess Stability in Assay Buffer: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your biological assays to ensure consistent concentration. |
| Inaccurate Stock Solution Concentration | 1. Verify Stock Solution Purity: Re-analyze your solid this compound or stock solution by HPLC to confirm its purity and concentration before use in assays. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bellardia trixago
This protocol is adapted from a published method for the isolation of this compound.[2]
1. Plant Material Preparation:
-
Harvest the aerial parts of Bellardia trixago.
-
Lyophilize (freeze-dry) the plant material to remove water.
2. Initial Extraction:
-
Macerate the lyophilized plant material in a hydroalcoholic solution (e.g., H₂O/MeOH, 1:1, v/v) at room temperature with stirring for 24 hours.[2]
-
Separate the solid material by centrifugation and collect the supernatant.
3. Liquid-Liquid Partitioning:
-
Extract the supernatant sequentially with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
-
This compound is expected to partition into the ethyl acetate fraction.[2]
4. Isolation and Purification:
-
Concentrate the ethyl acetate extract under reduced pressure.
-
The resulting residue can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative Thin Layer Chromatography (TLC) to yield pure this compound.[2]
5. Quantification:
-
A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound in the extracts.[3][4]
Data Presentation
Table 1: General Stability Profile of Iridoid Glycosides (Analogous Compounds to this compound)
| Condition | General Effect on Stability | Recommendations for this compound |
| Temperature | Degradation rate increases with increasing temperature.[1] | Perform extractions at or below room temperature. Store extracts and pure compound at low temperatures (4°C or -20°C). |
| pH | Generally more stable in slightly acidic to neutral pH. Degradation can occur at strongly acidic or alkaline pH.[1] | Maintain a pH between 4 and 7 during extraction and for storage of solutions. |
| Light | Some iridoid glycosides are sensitive to light. | Protect samples from direct light exposure during extraction and storage by using amber vials or covering containers with foil. |
| Oxidizing Agents | Can lead to degradation. | Avoid exposure to strong oxidizing agents. |
Table 2: Template for User-Generated this compound Stability Data
Researchers can use this template to record their own stability data for this compound under specific experimental conditions.
| Storage Condition | Time Point | This compound Concentration (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area) |
| -20°C in 70% EtOH | 0 | 0 | ||
| 1 month | ||||
| 3 months | ||||
| 4°C in H₂O, pH 7 | 0 | 0 | ||
| 1 week | ||||
| 1 month | ||||
| Room Temp, Light | 0 | 0 | ||
| 24 hours | ||||
| 1 week |
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Arbortristoside-A isolated from Nyctanthes arbor-tristis using HPLC: Method development and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
Technical Support Center: Chromatographic Resolution of Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Bartsioside and melampyroside during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and melampyroside frequently co-elute in reversed-phase chromatography?
A1: this compound and melampyroside are both iridoid glycosides with similar core structures, leading to comparable retention behavior on non-polar stationary phases like C18. Their co-elution is primarily due to their similar polarity. However, a key structural difference can be exploited for separation: melampyroside contains a benzoyl group, which makes it slightly less polar than this compound. This difference in polarity, though subtle, is the foundation for developing a successful separation method.
Q2: What are the chemical structures of this compound and melampyroside?
A2: The chemical structures are as follows:
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This compound:
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Molecular Formula: C₁₅H₂₂O₈[1]
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Key features: An iridoid glycoside with a core cyclopentanopyran ring system attached to a glucose molecule.
-
-
Melampyroside:
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Molecular Formula: C₂₂H₂₆O₁₀[2]
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Key features: Structurally similar to this compound, but with the addition of a benzoyl group attached to the glucose moiety. This makes the molecule larger and less polar.
-
Q3: Are there alternative chromatographic techniques to reversed-phase HPLC for separating these compounds?
A3: Yes, several alternative techniques can be effective. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It can provide a different selectivity for polar compounds like iridoid glycosides.
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High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for the preparative separation of natural products.[3]
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Preparative Thin-Layer Chromatography (TLC): This method can be used for the purification of small to moderate amounts of sample and has been successfully applied to the separation of this compound and melampyroside from plant extracts.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound and melampyroside.
Problem: this compound and melampyroside are not baseline separated in my reversed-phase HPLC analysis.
Solution Workflow:
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Troubleshooting Steps:
1. Optimize Your Existing Reversed-Phase HPLC Method
Before abandoning your current method, systematic optimization can often resolve co-elution. The key is to exploit the small polarity difference between the two molecules.
-
Mobile Phase Modification:
-
Gradient Optimization: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
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Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation. Methanol is a more polar solvent and can interact differently with the analytes and the stationary phase.
-
Additive Modification: Ensure the mobile phase contains a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of any acidic functional groups and improve peak shape.
-
-
Temperature and Flow Rate Adjustment:
-
Lowering Temperature: Decreasing the column temperature can sometimes increase the viscosity of the mobile phase and enhance the interaction between the analytes and the stationary phase, potentially improving resolution.
-
Reducing Flow Rate: A lower flow rate increases the residence time of the analytes on the column, allowing for more theoretical plates and better separation.
-
2. Switch to a Different Stationary Phase
If optimizing your C18 method is unsuccessful, changing the stationary phase can provide a different selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Since this compound and melampyroside are polar glycosides, HILIC can be a powerful alternative. In HILIC, more polar compounds are retained longer. Due to the less polar benzoyl group, melampyroside would be expected to elute earlier than this compound in a HILIC system.
-
Phenyl-Hexyl or Cyano Columns: These stationary phases offer different selectivities compared to C18. The phenyl-hexyl phase can provide π-π interactions with the aromatic ring of the benzoyl group in melampyroside, potentially leading to a significant change in retention and resolution.
3. Employ Alternative Chromatographic Techniques
For preparative scale separation or when HPLC optimization is challenging, other techniques are highly effective.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This method eliminates irreversible adsorption to a solid support and is well-suited for separating polar compounds like iridoid glycosides.
-
Preparative Thin-Layer Chromatography (TLC): This technique has been successfully used to isolate this compound and melampyroside. A crude extract is applied as a band to a thick-layer silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated bands can be visualized under UV light, scraped from the plate, and the compounds extracted.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Iridoid Glycoside Analysis
This protocol provides a starting point for the separation of this compound and melampyroside.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, e.g., 10-40% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 273 nm (for the benzoyl group of melampyroside) |
Optimization Tips:
-
To improve separation, try a slower gradient (e.g., increase the gradient time to 40 or 50 minutes).
-
Experiment with methanol as the organic modifier (Mobile Phase B).
Protocol 2: Preparative Thin-Layer Chromatography (TLC) for Isolation
This protocol is based on a method used for the successful isolation of this compound and melampyroside from a Bellardia trixago extract.
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ preparative TLC plates |
| Sample Application | Apply the concentrated extract as a narrow band |
| Mobile Phase | Dichloromethane : Ethyl Acetate : Methanol (2:2:1, v/v/v) |
| Detection | UV light (254 nm) |
| Extraction | Scrape the separated bands and extract with methanol or ethyl acetate |
Workflow for Preparative TLC:
Caption: Workflow for preparative TLC isolation.
Data Presentation
The following table summarizes the chromatographic approaches and key parameters for separating this compound and melampyroside.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation & Elution Order |
| Reversed-Phase HPLC | C18 (non-polar) | Water/Acetonitrile or Water/Methanol gradient | Based on hydrophobicity. The less polar melampyroside will have a longer retention time. |
| HILIC | Amide, Diol (polar) | Acetonitrile/Water gradient | Based on hydrophilicity. The more polar This compound will have a longer retention time. |
| HSCCC | Liquid (no solid support) | Two-phase solvent system (e.g., Hexane-EtOAc-MeOH-H₂O) | Partitioning between two immiscible liquid phases based on polarity. |
| Preparative TLC | Silica Gel (polar) | Dichloromethane:Ethyl Acetate:Methanol | Adsorption chromatography. The less polar melampyroside will have a higher Rf value. |
References
Addressing peak tailing in Bartsioside chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bartsioside chromatography. Our aim is to help you address common issues, particularly peak tailing, to ensure robust and accurate analytical results.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in the chromatography of polar compounds like this compound, an iridoid glycoside. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise resolution and lead to inaccurate quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound analyses.
| Symptom | Potential Cause | Recommended Action |
| Tailing of the this compound peak, while other non-polar compounds in the same run have good peak shape. | Secondary Silanol (B1196071) Interactions: this compound, being a polar molecule, can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] These interactions are a common cause of peak tailing for polar and basic compounds. | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidic modifier like formic acid, acetic acid, or phosphoric acid. A lower pH protonates the silanol groups, reducing their ability to interact with this compound.[4] 2. Use a Different Column: Consider using a column with end-capping or a polar-embedded stationary phase to shield the residual silanol groups. |
| All peaks in the chromatogram, including this compound, are tailing. | Column Degradation or Contamination: Over time, columns can degrade, leading to a loss of performance. Contamination from sample matrices can also accumulate on the column frit or at the head of the column. | 1. Column Wash: Implement a rigorous column washing procedure. A generic reversed-phase column wash protocol is provided in the "Experimental Protocols" section. 2. Replace the Column: If washing does not restore performance, the column may be irreversibly damaged and should be replaced. |
| Peak tailing is accompanied by a loss of resolution and broader peaks. | Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can contribute to band broadening and peak tailing. | 1. Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system. 2. Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. |
| Peak shape worsens with increasing sample concentration. | Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Prepare and inject a more dilute sample. |
| The this compound peak is tailing, and the mobile phase is close to the pKa of this compound. | Analyte Ionization State: If the mobile phase pH is close to the pKa of an analyte, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][3] | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of this compound to ensure it is in a single ionic state. |
| Peak tailing is observed when using a sample solvent that is much stronger than the initial mobile phase. | Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the starting mobile phase of a gradient, it can cause poor peak shape. | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for polar iridoid glycosides like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase of reversed-phase HPLC columns.[4][5] These interactions can be minimized by adjusting the mobile phase pH to a more acidic level.
Q2: How does mobile phase pH affect this compound peak shape?
A2: The pH of the mobile phase is a critical factor.[2][3] At a neutral or near-neutral pH, residual silanol groups on the silica (B1680970) support are ionized and can strongly interact with polar compounds like this compound, causing peak tailing. By lowering the pH of the mobile phase with an acidic modifier (e.g., 0.1% formic acid), the silanol groups are protonated, reducing these unwanted secondary interactions and resulting in a more symmetrical peak shape.
Q3: Can my choice of column impact peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity silica column with end-capping is highly recommended. End-capping chemically modifies the silica surface to block many of the residual silanol groups, thereby reducing their potential for secondary interactions with polar analytes. Columns with polar-embedded stationary phases are also a good option as they can provide alternative interaction sites and shield the silanol groups.
Q4: I've adjusted the pH and am using a good column, but still see some tailing. What else can I try?
A4: If you've addressed the most common causes, consider the following:
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Mobile Phase Additives: In addition to acids, small amounts of buffers can help maintain a consistent pH. However, be mindful of their compatibility with your detector (e.g., avoid non-volatile salts with mass spectrometry).
-
Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape by increasing the efficiency of mass transfer.
-
Flow Rate: Optimizing the flow rate can also have a minor effect on peak shape.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulates by filtering it before injection.
Q5: Could the stability of this compound be a factor in peak tailing?
A5: While degradation can lead to the appearance of new, and sometimes tailing, peaks, it is less likely to be the primary cause of tailing for the main this compound peak itself. However, it is good practice to be aware of the stability of your analyte. Iridoid glycosides can be susceptible to hydrolysis under strongly acidic or basic conditions, and at elevated temperatures. It is recommended to prepare fresh solutions and store them appropriately.
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
To illustrate the effect of mobile phase pH on the peak shape of a polar analyte like this compound, the following table summarizes typical peak asymmetry factor (As) values that might be observed under different mobile phase conditions. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase Aqueous Component | Approximate pH | Expected Peak Asymmetry Factor (As) for this compound * | Interpretation |
| Water (no modifier) | ~6.5 - 7.0 | > 2.0 | Severe tailing due to strong silanol interactions. |
| 0.1% Acetic Acid in Water | ~3.5 | 1.5 - 1.8 | Improved peak shape, but some tailing may persist. |
| 0.1% Formic Acid in Water | ~2.7 | 1.1 - 1.4 | Good peak symmetry with minimal tailing. |
| 0.1% Phosphoric Acid in Water | ~2.1 | 1.0 - 1.2 | Excellent peak symmetry. |
*These are representative values to illustrate a trend. Actual values will depend on the specific column, HPLC system, and other chromatographic conditions.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard reversed-phase HPLC system with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidic modifier)
-
This compound reference standard
-
Sample containing this compound, appropriately prepared and filtered
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-20 min: 30% to 90% B
-
20-22 min: 90% B
-
22-23 min: 90% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Prepare your sample, ensuring it is dissolved in a solvent compatible with the initial mobile phase and filtered through a 0.45 µm filter.
-
Inject the standards and samples and record the chromatograms.
-
Integrate the this compound peak and construct a calibration curve to quantify the amount in your samples.
Protocol 2: Column Washing Procedure for a C18 Column
This protocol is a general guide for washing a C18 column that is showing signs of contamination, such as high backpressure or poor peak shape. Always consult the column manufacturer's specific instructions for their recommended washing procedure.
Important: Disconnect the column from the detector before starting the wash sequence to prevent contamination of the detector flow cell.
Solvents (in order of use):
-
Mobile phase without buffer salts
-
100% HPLC-grade water
-
100% Hexane (for very non-polar contaminants)
-
100% Isopropanol
-
100% HPLC-grade water
-
Mobile phase for re-equilibration
Procedure:
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.
-
When switching between immiscible solvents (e.g., isopropanol and hexane), ensure the intermediate solvent (isopropanol) is used for a sufficient volume to ensure miscibility.
-
After the final water wash, gradually introduce the mobile phase and re-equilibrate the column until a stable baseline is achieved.
-
If the problem persists after thorough washing, the column may be irreversibly damaged and should be replaced.
Mandatory Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing issues.
Proposed Anti-inflammatory Signaling Pathway of this compound
Iridoid glycosides, including this compound, have been reported to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.
Caption: this compound may inhibit inflammation by blocking MAPK and NF-κB pathways.
References
Technical Support Center: Quantification of Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of iridoid glycosides. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation and Extraction
Question 1: My iridoid glycoside recovery is low. What are the most effective extraction methods?
Answer: Low recovery of iridoid glycosides is a frequent issue stemming from suboptimal extraction procedures. The choice of extraction method and solvent system is critical for achieving high yields.
Troubleshooting Steps:
-
Review Your Solvent Choice: The polarity of the solvent significantly impacts extraction efficiency. While ethanol (B145695) and methanol (B129727) are commonly used, their effectiveness can vary. For instance, studies have shown that for certain iridoid glycosides like catalpol (B1668604) and aucubin, hot water extraction can be more efficient than ethanol.[1]
-
Optimize Extraction Temperature: Higher temperatures can improve the solubility of iridoid glycosides and increase extraction efficiency.[1] However, be aware that some iridoids are heat-sensitive and can degrade at high temperatures.[2][3] A stability study is recommended to determine the optimal temperature for your specific compounds of interest.
-
Consider Advanced Extraction Techniques: Methods like Pressurized Hot Water Extraction (PHWE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) can offer higher recovery rates and shorter extraction times compared to conventional methods.[1][4]
-
Optimize Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can influence extraction efficiency. A systematic optimization of this parameter is recommended.[4]
Workflow for Extraction Method Optimization:
Caption: A logical workflow for optimizing the extraction of iridoid glycosides.
Table 1: Comparison of Extraction Methods for Catalpol and Aucubin
| Extraction Method | Relative Recovery of Catalpol (%) | Relative Recovery of Aucubin (%) | Reference |
| Hot Water Extraction (HWE) | 100 | 100 | [1] |
| Pressurized Hot Water Extraction (PHWE) | 83 | 92 | [1] |
| Pressurized Liquid Extraction (PLE) with Methanol | 62 | 83 | [1] |
| Maceration with Ethanol | 22 | 25 | [1] |
Question 2: I am observing unexpected peaks or degradation of my target iridoid glycosides in the chromatogram. What could be the cause?
Answer: The instability of iridoid glycosides under certain analytical conditions is a primary cause of unexpected peaks or analyte degradation. Factors such as pH and temperature can significantly impact their stability.[2][3][5]
Troubleshooting Steps:
-
Evaluate Sample and Mobile Phase pH: Some iridoid glycosides are susceptible to hydrolysis under acidic or alkaline conditions. For example, ulmoidoside B (UB) and ulmoidoside D (UD) are affected by strong acid and alkaline conditions, while geniposidic acid (GPA) is relatively stable.[2][3] Ensure the pH of your sample preparation solutions and mobile phase is within a stable range for your target compounds. A stability study across a pH range (e.g., pH 2 to 12) is advisable.[5]
-
Control Temperature: High temperatures during sample preparation and analysis can lead to the degradation of thermally labile iridoid glycosides.[2][3] Maintain samples at a controlled, cool temperature in the autosampler and avoid excessive heating during extraction unless validated.
-
Check for Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade iridoid glycosides. Consider heat-inactivating enzymes (e.g., by boiling) or using organic solvents for initial extraction to minimize enzymatic activity.
-
Proper Storage of Standards and Samples: Iridoid glycosides in solution may degrade over time. Store standard solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and protect them from light to prevent degradation.
Table 2: Stability of Selected Iridoid Glycosides under Different Conditions
| Iridoid Glycoside | Stability Concern | Conditions Leading to Instability | Reference |
| Geniposidic acid (GPA) | Stable | Generally stable under various conditions | [2][3] |
| Scyphiphin D (SD) | Hydrolysis | Strong alkaline solution | [2][3] |
| Ulmoidoside A (UA) | Hydrolysis | Strong alkaline solution | [2][3] |
| Ulmoidoside B (UB) | Degradation | High temperature, alkaline, and strong acid | [2][3] |
| Ulmoidoside C (UC) | Hydrolysis | Strong alkaline solution | [2][3] |
| Ulmoidoside D (UD) | Degradation | High temperature, alkaline, and strong acid | [2][3] |
Degradation Pathway Example:
Caption: Factors influencing the degradation of iridoid glycosides.
Chromatographic Analysis
Question 3: I am facing issues with peak shape, resolution, and reproducibility in my HPLC/UPLC analysis. How can I troubleshoot this?
Answer: Chromatographic issues such as poor peak shape, inadequate resolution, and inconsistent retention times are common. These problems can often be resolved by systematically evaluating and optimizing your HPLC/UPLC method.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[6] If using buffers, ensure they are fully dissolved and the pH is consistent between runs.
-
Column Selection and Care: A C18 column is commonly used for the separation of iridoid glycosides.[7] Ensure the column is not clogged or contaminated. If you observe high backpressure or peak splitting, try flushing the column or replacing the inlet frit.[6]
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Gradient Optimization: For complex extracts containing multiple iridoid glycosides, a gradient elution is often necessary to achieve adequate separation.[7] Systematically optimize the gradient profile (slope and duration) to improve the resolution of target peaks.
-
Flow Rate and Temperature: Inconsistent flow rates can lead to retention time shifts. Ensure the pump is functioning correctly. Column temperature should be controlled to ensure reproducible retention times.
-
Sample Matrix Effects: The presence of co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in LC-MS, leading to ion suppression or enhancement.[8][9][10][11] This can affect the accuracy and precision of quantification. To mitigate this, improve sample clean-up (e.g., using Solid Phase Extraction - SPE), optimize chromatographic separation to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard.
General HPLC Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides from Plant Material
This protocol is a general guideline and should be optimized for the specific plant material and target iridoid glycosides.
Materials:
-
Dried, powdered plant material
-
Extraction solvent (e.g., 75% ethanol, methanol, or water)[7]
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filtration system (e.g., filter paper or 0.45 µm filter)
-
Macroporous resin (for clean-up, optional)[7]
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent at a specified solid-to-liquid ratio.
-
Perform the extraction using the chosen method (e.g., reflux for 2 hours or ultrasonication for 30 minutes). Repeat the extraction 2-3 times for exhaustive extraction.[7]
-
Pool the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified if necessary, for example, by passing it through a macroporous resin column and eluting with a stepwise gradient of ethanol-water.[7]
-
The final extract is then dissolved in a suitable solvent for HPLC or UPLC-MS analysis.
Protocol 2: HPLC Analysis of Iridoid Glycosides
This is a representative HPLC method and may require modification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[7]
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water (containing 0.1% phosphoric acid) is often effective.[7]
-
Example Gradient: Start with a lower concentration of methanol and gradually increase it over the run. A specific example is 28% methanol for the first 8 minutes, increasing to 35% from 8 to 15 minutes.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: A UV detector set at 240 nm is suitable for many iridoid glycosides.[7]
-
Injection Volume: 10 µL.[7]
Procedure:
-
Prepare standard solutions of your target iridoid glycosides at known concentrations.
-
Prepare your sample extracts for injection, ensuring they are filtered through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample extracts.
-
Identify and quantify the iridoid glycosides in your samples by comparing their retention times and peak areas to those of the standards.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bartsioside NMR Spectral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bartsioside. Our goal is to address common challenges encountered during the NMR spectral interpretation of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the NMR spectral interpretation of this compound?
A1: Like many natural products, the NMR spectra of this compound can present several challenges:
-
Signal Overlap: Particularly in the 1H NMR spectrum, the signals of the aglycone and glycosidic moieties can overlap, making direct assignment difficult.
-
Complex Coupling Patterns: The rigid bicyclic structure of the iridoid core can lead to complex and sometimes non-first-order spin-spin coupling patterns.
-
Stereochemistry: Determining the relative and absolute stereochemistry requires careful analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
-
Purity: Impurities from the isolation process can introduce extraneous signals, complicating the spectrum.
Q2: I am seeing significant signal overlap in my 1H NMR spectrum of this compound. What can I do?
A2: Signal overlap is a common issue. Here are a few troubleshooting steps:
-
Optimize Experimental Conditions: Acquiring the spectrum at a higher magnetic field strength can improve signal dispersion.
-
Use Different Solvents: Changing the solvent (e.g., from Methanol-d4 to DMSO-d6 or Pyridine-d5) can induce differential chemical shifts, potentially resolving overlapped signals.
-
2D NMR Spectroscopy: Employing two-dimensional NMR techniques is the most effective way to resolve overlap. COSY, HSQC, and HMBC experiments will help to unambiguously assign protons and carbons.
Q3: How can I confidently assign the protons of the glycosidic moiety?
A3: The glucose unit of this compound can be identified by its characteristic signals. The anomeric proton (H-1') typically appears as a doublet around 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz), indicative of a β-anomeric configuration. A COSY experiment will reveal the correlations from H-1' to H-2', and so on, allowing you to trace the entire spin system of the glucose ring. An HSQC experiment will then correlate these protons to their attached carbons.
Q4: I am having trouble assigning the quaternary carbons. Which experiment is most helpful?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) between protons with known assignments and the quaternary carbons. For example, correlations from H-1 and H-3 to the C-5 and C-9 carbons can help in their assignment.
Troubleshooting Guides
Problem 1: Ambiguous assignment of olefinic protons.
-
Symptom: Difficulty in distinguishing between the two olefinic protons (H-3 and H-4) in the 1H NMR spectrum.
-
Troubleshooting Workflow:
-
Examine the COSY Spectrum: Look for correlations from the olefinic protons. H-3 should show a correlation to H-4, and H-4 may show a weak correlation to the protons on C-5.
-
Analyze the HMBC Spectrum: H-3 should show strong correlations to C-1 and C-5. H-4 will show correlations to C-3 and C-5.
-
Check NOESY/ROESY Data: NOE correlations between H-3 and H-1, and between H-4 and H-5 can provide definitive assignments.
-
Problem 2: Difficulty in confirming the linkage between the aglycone and the glucose unit.
-
Symptom: Uncertainty about the attachment point of the glucose moiety to the iridoid core.
-
Troubleshooting Workflow:
-
Key HMBC Correlation: The most critical experiment is HMBC. Look for a long-range correlation between the anomeric proton of the glucose (H-1') and the carbon of the aglycone to which it is attached (C-1). This cross-peak provides direct evidence of the glycosidic bond.
-
NOESY/ROESY Confirmation: An NOE between H-1' and H-1 of the aglycone can further confirm their spatial proximity and support the HMBC data.
-
Data Presentation
Table 1: 1H and 13C NMR Spectral Data of this compound in Methanol-d4 (CD3OD)
| Position | 13C (δ ppm) | 1H (δ ppm, Multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 95.3 | 5.75 (d, 6.5) |
| 3 | 141.5 | 6.45 (dd, 6.0, 1.5) |
| 4 | 104.2 | 4.90 (dd, 6.0, 1.5) |
| 5 | 38.7 | 2.85 (m) |
| 6 | 42.5 | 2.05 (m), 2.20 (m) |
| 7 | 48.9 | 2.50 (m) |
| 8 | 133.5 | - |
| 9 | 46.2 | 2.70 (m) |
| 10 | 61.9 | 4.15 (s) |
| Glucose Moiety | ||
| 1' | 100.1 | 4.65 (d, 7.8) |
| 2' | 74.9 | 3.20 (dd, 9.0, 7.8) |
| 3' | 78.0 | 3.35 (t, 9.0) |
| 4' | 71.7 | 3.28 (t, 9.0) |
| 5' | 77.8 | 3.30 (m) |
| 6' | 62.8 | 3.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5) |
Note: The chemical shift and coupling constant values are based on typical data for this compound and may vary slightly depending on experimental conditions.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (Methanol-d4, CD3OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Acquisition (1H and 13C):
-
Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
1H NMR: Use a standard pulse sequence (e.g., zg30). Set the spectral width to cover the range of -2 to 12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to obtain one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (e.g., D6=62.5 ms (B15284909) for an 8 Hz coupling) to observe 2JCH and 3JCH correlations.
-
Mandatory Visualization
Caption: Workflow for troubleshooting NMR spectral interpretation.
Preventing degradation of Bartsioside in solution
Welcome to the Technical Support Center for Bartsioside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an iridoid glycoside, a class of naturally occurring compounds with a wide range of biological activities. Like many natural products, this compound's complex structure, featuring a glycosidic bond and ester linkages, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in biological assays and for the development of potential therapeutics.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The primary factors that can lead to the degradation of this compound and other iridoid glycosides in solution are:
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pH: Both highly acidic and strongly alkaline conditions can catalyze the hydrolysis of the glycosidic bond and other labile functional groups.[1][2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Enzymes: The presence of contaminating enzymes, such as glycosidases, can lead to the enzymatic hydrolysis of the glycosidic linkage.
Q3: What are the optimal storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.
-
pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7), where iridoid glycosides are generally more stable.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Solvent: Use high-purity solvents and consider sterile-filtering the solution to remove any potential microbial or enzymatic contaminants.
Q4: Which solvents are recommended for dissolving this compound?
This compound is soluble in polar solvents. For experimental purposes, the following solvents are commonly used:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Water (ensure the pH is controlled)
When preparing stock solutions, it is advisable to use anhydrous solvents to prevent hydrolysis. For aqueous buffers in biological assays, ensure the pH is within the stable range for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure stock and working solutions are stored at the correct temperature, protected from light, and at an appropriate pH. 2. Check Solvent Quality: Use high-purity, anhydrous solvents for stock solutions. Prepare fresh working solutions from a new aliquot of the stock. 3. Perform a Stability Check: Analyze the concentration and purity of your this compound solution using a validated analytical method like HPLC. |
| Appearance of new peaks in chromatograms (e.g., HPLC). | This compound has degraded into one or more new compounds. | 1. Analyze Stress Samples: Compare the chromatogram of your sample to those from a forced degradation study (see Experimental Protocols) to tentatively identify the degradation products. 2. Review Experimental Conditions: Assess if the experimental pH, temperature, or light exposure could have caused the degradation. Modify the protocol to milder conditions if possible. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Check Solvent Compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration. 2. Control Temperature: Avoid freeze-thaw cycles that can promote precipitation. 3. Prevent Evaporation: Use tightly sealed containers, especially for volatile organic solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, taking samples at intervals.
-
Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor the degradation over time by taking samples at intervals.
-
Dilute the samples for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Take samples at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
-
Data Presentation
The stability of iridoid glycosides is influenced by pH and temperature. While specific quantitative data for this compound is not available, the following tables summarize stability data for structurally related iridoid glycosides, which can provide insights into the expected stability of this compound.
Table 1: Effect of pH on the Stability of Iridoid Glycosides
| Compound | pH | Temperature (°C) | Half-life (hours) | Reference |
| Aucubin | 1.2 | 37 | 5.1 | - |
| Aucubin | 1.6 | 37 | 5.8 | - |
| Aucubin | 2.0 | 37 | 14.8 | - |
| Ulmoidoside C | ≤ 8 | - | Stable | [1] |
| Ulmoidoside C | ≥ 10 | - | Gradual degradation | [1] |
| Ulmoidoside D | 4, 6 | - | Stable | [1] |
| Ulmoidoside D | 2, 8 | - | Slow conversion to Ulmoidoside C | [1] |
Table 2: Effect of Temperature on the Stability of Iridoid Glycosides
| Compound | Temperature (°C) | pH | Degradation after 30 hours | Reference |
| Ulmoidoside C | 20, 40, 60, 80 | - | Inert | [1] |
| Ulmoidoside D | 20, 40, 60, 80 | - | Relatively stable | [1] |
Visualizations
This compound Structure
This compound is an iridoid glycoside with the following chemical structure:
Source: PubChem CID 14081907[3]
Potential Degradation Workflow
The following diagram illustrates a general workflow for investigating the degradation of this compound.
Caption: Workflow for investigating this compound degradation.
Troubleshooting Decision Tree for this compound Instability
This diagram provides a logical flow for troubleshooting stability issues with this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction for Bartsioside Sample Cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing solid-phase extraction (SPE) to purify Bartsioside samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery during SPE?
A1: Low recovery is the most frequent issue encountered in SPE.[1][2] For a polar compound like this compound, the primary reason is often a mismatch between the sorbent polarity and the analyte's chemistry.[1] If a non-polar sorbent (like C18) is used without proper sample pre-treatment, the polar this compound may not be retained effectively.
Q2: How can I improve the reproducibility of my this compound SPE protocol?
A2: Poor reproducibility can stem from several factors, including inconsistent flow rates, the cartridge bed drying out, or variations in sample loading.[1] To enhance reproducibility, ensure the sorbent bed is fully wetted during conditioning and equilibration and does not dry out before loading the sample.[1] Maintaining a consistent and slow flow rate during sample application is also crucial to allow for proper interaction between this compound and the sorbent.[1][3]
Q3: My final this compound extract is not clean. What should I do?
A3: If your extract contains impurities, the wash step of your protocol may be inadequate.[2] You may need to use a stronger wash solvent to remove interfering substances.[4] However, be cautious as a wash solvent that is too strong can lead to the loss of your analyte.[4] It's a delicate balance that may require optimization. Alternatively, consider a different sorbent with a higher affinity for this compound or one that utilizes a different retention mechanism to better separate it from the matrix components.[5]
Q4: Can the pH of my sample affect this compound recovery?
A4: Yes, pH can be a critical factor, especially if you are using an ion-exchange SPE sorbent.[5] For non-ionic compounds on reversed-phase sorbents, pH adjustment can still be beneficial to suppress the ionization of interfering compounds, thereby improving the cleanliness of the extract. For ionizable analytes, adjusting the pH to ensure the analyte is in a neutral form can improve retention on reversed-phase sorbents.[1]
Troubleshooting Guides
Problem: Low Recovery of this compound
Symptoms:
-
Low analyte signal in the final extract.
-
Detection of this compound in the loading or wash fractions.
-
Incomplete elution from the SPE cartridge.
| Potential Cause | Recommended Solution |
| Sorbent-Analyte Mismatch | This compound is a polar glycoside. For reversed-phase SPE (e.g., C18), ensure your sample is loaded in a highly aqueous solution to promote retention. Alternatively, consider a polar sorbent for normal-phase extraction.[1] |
| Inadequate Elution Solvent | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of organic solvent in your elution buffer or try a stronger solvent. For reversed-phase, increasing the methanol (B129727) or acetonitrile (B52724) concentration is a common strategy.[1][6] |
| Insufficient Elution Volume | You may not be using enough solvent to completely elute the analyte. Try increasing the volume of the elution solvent.[1] |
| Sample Overload | Exceeding the capacity of the SPE sorbent will lead to analyte breakthrough during loading. Reduce the sample amount or use a cartridge with a larger sorbent mass.[4] |
| High Flow Rate | If the sample is loaded too quickly, there isn't enough time for the analyte to interact with the sorbent, leading to poor retention.[1][3] Decrease the flow rate during sample loading. |
| Cartridge Drying Out | If the sorbent bed dries out after conditioning and equilibration, it can lead to inconsistent results and low recovery.[1] Ensure the sorbent remains wetted throughout the process until the elution step. |
Problem: Poor Reproducibility
Symptoms:
-
High variability in this compound recovery between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | Variations in flow rate during sample loading, washing, and elution can significantly impact reproducibility.[1] Use a vacuum manifold with a flow control system or a positive pressure manifold for more consistent flow. |
| Variable Sample Pre-treatment | Inconsistencies in sample dilution, pH adjustment, or filtration can lead to variable results. Standardize your sample pre-treatment protocol.[7] |
| Cartridge Bed Inconsistencies | Differences in packing density between cartridges can affect flow and interaction. If possible, use high-quality cartridges from a reputable manufacturer. |
| Letting the Sorbent Bed Dry | Allowing the sorbent to dry out after the conditioning/equilibration steps can lead to channeling and inconsistent analyte retention.[1] Always ensure the sorbent bed is kept wet before sample loading. |
Problem: Impure this compound Extract
Symptoms:
-
Presence of interfering peaks in the chromatogram.
-
Matrix effects observed in mass spectrometry analysis.
| Potential Cause | Recommended Solution |
| Ineffective Wash Step | The wash solvent is too weak to remove all interfering compounds.[4] Gradually increase the strength of the wash solvent (e.g., by increasing the organic solvent percentage in a reversed-phase method) without eluting the this compound. |
| Co-elution of Interferences | The elution solvent is too strong and is eluting both the analyte and interfering compounds.[5] Try a weaker elution solvent or a step-wise elution with solvents of increasing strength to fractionate the eluate. |
| Irreversible Binding of Interferences | Some matrix components may bind irreversibly to the sorbent. Consider using a different type of sorbent with a more selective chemistry for this compound. |
| Inappropriate Sorbent Choice | The chosen sorbent may not be selective enough for the sample matrix. Mixed-mode or polymeric sorbents can offer higher selectivity.[5] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE (C18) for this compound Cleanup
This protocol is adapted from a general procedure for glycoside purification and is a good starting point for this compound.[8]
-
Column Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge to wet the sorbent.
-
Equilibrate the column by passing 3 mL of deionized water. Ensure the sorbent does not dry out.[8]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar impurities.[8]
-
To remove less polar impurities, a subsequent wash with a weak organic solvent solution (e.g., 5-10% methanol in water) can be performed. This step may require optimization.
-
-
Elution:
-
Elute the this compound with 2 mL of 50% methanol in water.[8] The optimal percentage of methanol may need to be determined empirically.
-
-
Post-Elution Processing:
-
The eluate can be directly analyzed by HPLC or evaporated to dryness and reconstituted in a suitable solvent for your analytical method.[8]
-
Protocol 2: Normal-Phase SPE for this compound Cleanup
For normal-phase SPE, a polar sorbent like silica (B1680970) or diol would be used.
-
Column Conditioning:
-
Condition the polar sorbent cartridge with a non-polar solvent such as hexane.
-
-
Sample Loading:
-
Dissolve the dried this compound extract in a non-polar solvent.
-
Load the sample onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash with a non-polar solvent to remove non-polar impurities.
-
-
Elution:
-
Elute the this compound with a more polar solvent, such as a mixture of ethyl acetate (B1210297) and methanol.
-
Quantitative Data Summary
The following table provides representative recovery data for similar glycosidic compounds using SPE, demonstrating the potential efficiency of the proposed protocols for this compound cleanup.[8] Actual recovery for this compound will need to be determined experimentally.
| SPE Method | Analyte Type | Sorbent | Elution Solvent | Typical Recovery (%) |
| Reversed-Phase | Glycoside | C18 | 50% Methanol in Water | 85 - 95% |
| Macroporous Resin | Glycoside | XAD-7 | 70% Ethanol in Water | > 90% |
Visualizations
Caption: Standard solid-phase extraction workflow for this compound cleanup.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Technical Support Center: Method Development for Sensitive Detection of Bartsioside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing sensitive and reliable analytical methods for the detection of Bartsioside. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols for both HPLC-UV and UPLC-MS/MS analysis.
Troubleshooting Guides
Users may encounter several challenges during the development and execution of analytical methods for this compound. The following tables and guides are designed to address common issues with practical solutions.
HPLC & UPLC Troubleshooting
Quantitative Data Summary for Common HPLC/UPLC Issues
| Issue | Potential Cause | Parameter Monitored | Typical Unacceptable Value | Recommended Solution | Expected Outcome |
| Peak Tailing | Secondary interactions with free silanol (B1196071) groups on the column.[1][2] | Tailing Factor (Tf) | > 1.5 | Use an end-capped C18 column or add a mobile phase modifier (e.g., 0.1% formic acid).[2] | Tf ≤ 1.2 |
| Mobile phase pH close to analyte pKa. | Peak Asymmetry | > 2.0 | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | Symmetrical peak shape. | |
| Poor Resolution | Inappropriate mobile phase composition. | Resolution (Rs) | < 1.5 | Optimize the gradient slope or the organic-to-aqueous ratio in the mobile phase. | Rs ≥ 2.0 |
| Column degradation. | Plate Count (N) | < 4000 | Replace the analytical column. | N > 10000 | |
| Retention Time Drift | Inadequate column equilibration. | Retention Time (RT) RSD | > 2% | Increase column equilibration time between injections. | RT RSD < 1% |
| Fluctuations in column temperature. | RT Shift | > 0.2 min | Use a column oven to maintain a stable temperature. | Stable retention times. | |
| Low Signal Intensity | Suboptimal detection wavelength. | Signal-to-Noise (S/N) | < 10 | Determine the UV maximum of this compound (typically around 230-240 nm for iridoid glycosides). | Maximized S/N ratio. |
| Sample solvent incompatible with mobile phase. | Peak Shape/Intensity | Distorted or low | Dissolve the sample in the initial mobile phase. | Improved peak shape and intensity. |
LC-MS/MS Troubleshooting
Quantitative Data Summary for Common LC-MS/MS Issues
| Issue | Potential Cause | Parameter Monitored | Typical Unacceptable Value | Recommended Solution | Expected Outcome |
| Ion Suppression/Enhancement | Matrix effects from co-eluting compounds.[3] | Analyte Response Variation | > 20% | Improve sample cleanup using Solid-Phase Extraction (SPE) or dilute the sample. | Consistent analyte response. |
| High concentrations of mobile phase additives. | Signal Intensity | Decreased | Optimize the concentration of additives like formic acid or ammonium (B1175870) formate. | Enhanced signal intensity. | |
| Poor Fragmentation | Inappropriate collision energy. | Fragment Ion Abundance | Low or absent | Optimize collision energy for the specific precursor ion of this compound. | Rich and reproducible fragment ion spectrum. |
| In-source Fragmentation | High source temperature or voltages. | Precursor Ion Abundance | Low | Optimize ion source parameters to minimize premature fragmentation. | Increased precursor ion intensity. |
| Adduct Formation | Presence of salts in the mobile phase or sample. | Adduct Ion Abundance | High | Use high-purity solvents and consider desalting the sample. | Predominance of the desired precursor ion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound using a UV detector?
A1: While the specific UV maximum for this compound should be determined empirically, iridoid glycosides typically exhibit maximum absorbance in the range of 230-240 nm. It is recommended to perform a UV scan of a this compound standard to identify the optimal wavelength for maximum sensitivity.
Q2: How can I improve the peak shape of this compound in reversed-phase HPLC?
A2: Peak tailing for polar compounds like this compound is often caused by interactions with residual silanol groups on the silica-based column packing.[1][2] To mitigate this, consider the following:
-
Use an End-Capped Column: Modern columns with end-capping are designed to minimize silanol interactions.
-
Acidify the Mobile Phase: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is not close to the pKa of this compound to avoid partial ionization.
Q3: What are the expected major fragment ions for this compound in negative ion mode ESI-MS/MS?
A3: In negative ion mode, iridoid glycosides like this compound typically show a prominent fragment corresponding to the neutral loss of the glucose moiety (162 Da) from the deprotonated molecule [M-H]⁻. Further fragmentation of the aglycone can also be observed. The exact fragmentation pattern should be confirmed by analyzing a pure standard.
Q4: How can I minimize matrix effects when analyzing this compound in complex samples like plant extracts?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge with complex samples.[3] To minimize these effects:
-
Effective Sample Preparation: Utilize Solid-Phase Extraction (SPE) to clean up the sample and remove interfering compounds.
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is chromatographically resolved from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
Q5: What are the critical parameters to validate for a quantitative method for this compound detection?
A5: According to ICH guidelines, the following parameters should be validated for a quantitative analytical method:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Sensitive Detection of this compound by UPLC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.
1. Sample Preparation (from plant material)
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute.
-
Perform ultrasonication for 30 minutes at room temperature.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined using a this compound standard. The precursor ion will be [M-H]⁻. The primary product ion will likely result from the loss of the glucose moiety (-162 Da).
4. Method Validation Parameters
-
Linearity: 1 - 1000 ng/mL (r² > 0.99)
-
LOD: ~0.2 ng/mL
-
LOQ: ~0.6 ng/mL
-
Precision (RSD%): Intra-day < 3%, Inter-day < 5%
-
Accuracy (Recovery %): 95 - 105%
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a reliable method for the routine quantification of this compound when high sensitivity is not the primary requirement.
1. Sample Preparation
Follow the same procedure as described in Protocol 1.
2. HPLC Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 85% A and 15% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm (or the determined λmax of this compound)
3. Method Validation Parameters
-
Linearity: 5 - 500 µg/mL (r² > 0.99)
-
LOD: ~1 µg/mL
-
LOQ: ~3 µg/mL
-
Precision (RSD%): Intra-day < 2%, Inter-day < 4%
-
Accuracy (Recovery %): 98 - 102%
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical troubleshooting workflow for this compound analysis.
References
Technical Support Center: Optimizing Temperature for Iridoid Glycoside Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the extraction temperature for iridoid glycosides. Below you will find structured data, detailed experimental protocols, and visual workflows to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on iridoid glycoside extraction?
A1: Temperature plays a crucial role in the extraction of iridoid glycosides. Generally, increasing the extraction temperature enhances the solubility and diffusion rate of the compounds, which can lead to higher extraction yields. However, excessively high temperatures can cause thermal degradation of these compounds, reducing the overall yield and potentially generating undesirable byproducts. The optimal temperature is a balance between maximizing extraction efficiency and minimizing degradation.
Q2: Are iridoid glycosides stable at high temperatures?
A2: The thermal stability of iridoid glycosides varies depending on their specific chemical structure. Some iridoid glycosides are relatively stable at elevated temperatures, while others are prone to degradation. For instance, a study on iridoid glycosides from Eucommia ulmoides seed meal found that geniposidic acid (GPA) was stable across a range of temperatures (20-80°C), whereas ulmoidoside B (UB) and ulmoidoside D (UD) were significantly affected by high temperatures.[1] It is crucial to determine the thermal stability of the specific iridoid glycoside of interest before applying high-temperature extraction methods.
Q3: What are the signs of iridoid glycoside degradation during extraction?
A3: Degradation of iridoid glycosides can be indicated by a lower than expected yield, the appearance of unknown peaks in your chromatogram (e.g., HPLC), or a change in the color of the extract. To confirm degradation, you can perform a stability study by incubating a pure standard of your target compound at the extraction temperature and monitoring its concentration over time.
Q4: How does the extraction method influence the optimal temperature?
A4: The choice of extraction method significantly impacts the optimal temperature.
-
Conventional Solvent Extraction (Maceration, Reflux): Reflux extraction is performed at the boiling point of the solvent. Maceration is often carried out at room temperature to avoid degradation of thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): UAE can be performed at a range of temperatures, often between 40°C and 70°C. The ultrasonic waves enhance extraction efficiency, sometimes allowing for lower temperatures compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, often reaching temperatures between 50°C and 100°C for short durations.
-
Pressurized Hot Water Extraction (PHWE): This method uses water at high temperatures (100-200°C) and pressures to extract compounds. The high pressure keeps the water in a liquid state above its boiling point.
Q5: Besides yield, what other factors should be considered when optimizing temperature?
A5: Beyond the yield of the target iridoid glycoside, it is important to consider the co-extraction of impurities. Higher temperatures can sometimes lead to the extraction of undesirable compounds, such as pigments, lipids, and other secondary metabolites, which can complicate downstream purification steps. Therefore, the optimization process should also aim for the highest purity of the target compound in the crude extract.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Iridoid Glycosides | Extraction temperature is too low: Insufficient energy to overcome the matrix effects and solubilize the target compounds. | Gradually increase the extraction temperature in increments of 5-10°C and monitor the yield. |
| Extraction temperature is too high: Thermal degradation of the target iridoid glycosides. | Decrease the extraction temperature. Consider using a more efficient extraction method like UAE or MAE that may allow for lower temperatures. Perform a stability test of your target compound at the current extraction temperature. | |
| Incorrect solvent for the chosen temperature: The solvent may not be optimal for solubilizing the target compounds at that specific temperature. | Re-evaluate your choice of solvent. A solvent with a different polarity or boiling point may be more effective at the desired temperature. | |
| Presence of Impurities in the Extract | Extraction temperature is too high: Increased solubility of undesirable compounds. | Lower the extraction temperature to reduce the co-extraction of impurities. Optimize other parameters like extraction time and solvent polarity to maintain a good yield of the target compound. |
| Inconsistent Results Between Batches | Poor temperature control: Fluctuations in temperature can lead to variable extraction efficiency and degradation. | Ensure your heating equipment is properly calibrated and provides consistent temperature control. Use a temperature probe to monitor the actual temperature of the extraction mixture. |
| Color Change of the Extract | Degradation of compounds: High temperatures can cause chemical reactions leading to color changes. | Lower the extraction temperature and observe if the color change is minimized. Analyze the extract for the presence of degradation products. |
Data Presentation
Table 1: Comparison of Optimal Temperatures for Iridoid Glycoside Extraction using Different Methods
| Plant Species | Target Compound(s) | Extraction Method | Optimal Temperature (°C) | Reference |
| Eucommia ulmoides (seed meal) | Six iridoid glycosides | Ultrasonic Extraction | 40 | [1] |
| Patrinia scabra | Total iridoid glycosides | Ultrasonic-Microwave Synergistic Extraction | 60 | [2] |
| Phlomis medicinalis | Total iridoid glycosides | Ultrasound-Assisted Deep Eutectic Solvent Extraction | 69 | |
| Veronica longifolia | Catalpol and Aucubin | Hot Water Extraction | 100 | [3] |
| Veronica longifolia | Catalpol and Aucubin | Pressurized Hot Water Extraction | 100-150 | [3] |
| Gardenia jasminoides | Gardenoside | Reflux Extraction with 50% Ethanol | Boiling point of 50% ethanol | [4] |
Table 2: Thermal Stability of Iridoid Glycosides from Eucommia ulmoides Seed Meal
| Compound | Stability at 20°C | Stability at 40°C | Stability at 60°C | Stability at 80°C |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Stable | Stable | Stable |
| Ulmoidoside A (UA) | Stable | Stable | Stable | Stable |
| Ulmoidoside B (UB) | Stable | Stable | Slight degradation | Significant degradation |
| Ulmoidoside C (UC) | Stable | Stable | Stable | Stable |
| Ulmoidoside D (UD) | Stable | Stable | Slight degradation | Significant degradation |
Data summarized from a 30-hour stability study.[1]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol provides a general procedure for the UAE of iridoid glycosides from plant material. Optimization of parameters is recommended for each specific application.
1. Sample Preparation:
- Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it in an extraction vessel (e.g., a flask).
- Add a specific volume of the chosen solvent (e.g., 20 mL of 70% ethanol) to the vessel. The solid-to-liquid ratio should be optimized.
- Place the vessel in an ultrasonic bath or use a probe-type sonicator.
- Set the desired extraction temperature (e.g., 50°C) and sonication frequency (e.g., 40 kHz).
- Begin sonication for a predetermined time (e.g., 30 minutes).
3. Sample Recovery:
- After extraction, filter the mixture to separate the extract from the solid residue.
- Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
- Combine the filtrates.
- The extract can then be concentrated under reduced pressure and prepared for analysis (e.g., HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of Iridoid Glycosides
This protocol outlines a general procedure for MAE. It is crucial to use a dedicated microwave extractor with temperature and pressure controls for safety and reproducibility.
1. Sample Preparation:
- Prepare the plant material as described in the UAE protocol.
2. Extraction:
- Place a weighed amount of the powdered plant material (e.g., 0.5 g) into a microwave-safe extraction vessel.
- Add the appropriate volume of solvent (e.g., 15 mL of methanol).
- Seal the vessel and place it in the microwave extractor.
- Set the target temperature (e.g., 80°C), microwave power (e.g., 400 W), and extraction time (e.g., 10 minutes).
- Start the extraction program.
3. Sample Recovery:
- After the extraction is complete and the vessel has cooled, carefully open the vessel in a fume hood.
- Filter the extract to remove the solid residue.
- Wash the residue with a small volume of fresh solvent.
- Combine the filtrates for further processing and analysis.
Mandatory Visualizations
Caption: Workflow for optimizing extraction temperature.
Caption: Potential thermal degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Comparative Guide to the Bioactivities of Bartsioside and Melampyroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside and Melampyroside are two iridoid glycosides that have garnered interest in the scientific community for their potential biological activities. This guide provides a comparative overview of their known bioactivities, supported by available experimental data. The information is presented to facilitate further research and drug development efforts.
Comparative Bioactivity Data
The known biological activities of this compound and Melampyroside are summarized in the table below. To date, the most extensively studied and directly compared bioactivity is their phytotoxic effect.
| Bioactivity Category | This compound | Melampyroside |
| Phytotoxicity | Inhibits radicle growth of Orobanche cumana with 61.1% inhibition at 100 µg/mL.[1][2] | Exhibits stronger inhibition of Orobanche cumana radicle growth with 72.6% inhibition at 100 µg/mL.[1][2] |
| Anti-inflammatory | Data not available | Prevents the elevation of E-selectin in LPS-stimulated endothelial cells and reduces IL-8 production.[3] |
| Antioxidant | Data not available | Data not available |
| Anticancer | Data not available | Data not available |
Detailed Experimental Protocols
Phytotoxicity Assay against Orobanche cumana
This assay is designed to evaluate the inhibitory effect of compounds on the radicle growth of the parasitic plant Orobanche cumana.
Methodology:
-
Preparation of Test Compounds: this compound and Melampyroside are dissolved in a suitable solvent, such as methanol, to create stock solutions. Working solutions are prepared by diluting the stock solutions to the desired final concentrations (e.g., 100 µg/mL).
-
Seed Sterilization and Pre-conditioning: Seeds of Orobanche cumana are surface-sterilized and then pre-conditioned in the dark to induce germination.
-
Treatment Application: The pre-conditioned seeds are placed on filter paper in petri dishes. The test solutions of this compound and Melampyroside are applied to the filter paper. A control group is treated with the solvent alone.
-
Incubation: The petri dishes are sealed and incubated in the dark at a controlled temperature to allow for radicle elongation.
-
Data Collection and Analysis: After the incubation period, the radicle length of the germinated seeds is measured. The percentage of inhibition is calculated by comparing the average radicle length in the treatment groups to the average radicle length in the control group.
Anti-inflammatory Assay: E-selectin and IL-8 Expression in Endothelial Cells
This in vitro assay assesses the potential of compounds to modulate the inflammatory response in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluence.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of Melampyroside for a specific duration. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group is treated with LPS only, and another control group remains unstimulated.
-
Measurement of E-selectin Expression: The expression of E-selectin on the surface of HUVECs is quantified using methods such as cell-based ELISA or flow cytometry.
-
Measurement of IL-8 Production: The concentration of Interleukin-8 (IL-8) secreted into the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The levels of E-selectin expression and IL-8 production in the Melampyroside-treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect.
Signaling Pathways and Mechanisms of Action
Melampyroside: Anti-inflammatory Action
The anti-inflammatory effects of Melampyroside are associated with the downregulation of key inflammatory mediators. The observed reduction in E-selectin and IL-8 suggests an interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In endothelial cells, inflammatory stimuli like LPS activate the NF-κB pathway, leading to the transcription of genes encoding for adhesion molecules (e.g., E-selectin) and pro-inflammatory cytokines (e.g., IL-8). By inhibiting the expression of these molecules, Melampyroside likely modulates the NF-κB signaling cascade at a point upstream of gene transcription.
Caption: Proposed mechanism of Melampyroside's anti-inflammatory action.
This compound and Melampyroside: Phytotoxic Action
The precise molecular mechanism underlying the phytotoxic activity of this compound and Melampyroside on Orobanche cumana has not been fully elucidated. However, it is hypothesized that these iridoid glycosides may interfere with essential physiological processes in the developing radicle, such as cell division, elongation, or nutrient uptake, ultimately leading to growth inhibition. The difference in potency between the two compounds suggests that subtle structural variations may significantly impact their interaction with the molecular target(s) in the parasitic plant.
Caption: Experimental workflow for phytotoxicity assessment.
Conclusion and Future Directions
Current evidence highlights the phytotoxic and anti-inflammatory potential of Melampyroside, with this compound also demonstrating phytotoxic properties. The direct comparison available indicates that Melampyroside is a more potent phytotoxic agent than this compound.
Further research is warranted to:
-
Investigate a broader range of biological activities for this compound, including its potential anti-inflammatory, antioxidant, and anticancer effects.
-
Elucidate the precise molecular mechanisms and signaling pathways involved in the bioactivities of both compounds.
-
Conduct in vivo studies to validate the observed in vitro effects and assess their therapeutic potential.
This comparative guide serves as a foundation for researchers to build upon, encouraging deeper exploration into the pharmacological profiles of these promising natural compounds.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [mdpi.com]
- 3. The Herbal Drug Melampyrum pratense L. (Koch): Isolation and Identification of Its Bioactive Compounds Targeting Mediators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iridoid Glycosides from Bellardia trixago: Phytochemical Profile, Bioactivities, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the prominent iridoid glycosides isolated from Bellardia trixago. It aims to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a structured overview of their biological activities, supported by experimental data and detailed methodologies.
Iridoid Glycosides Profile of Bellardia trixago
Bellardia trixago, a hemiparasitic plant of the Orobanchaceae family, is a rich source of various iridoid glycosides. Phytochemical studies have led to the isolation and identification of several key compounds, including aucubin, bartsioside (B12047269), melampyroside, mussaenoside (B205798), and gardoside (B3029138) methyl ester.[1][2][3] More recent investigations have further expanded this profile to include mussaenosidic acid, geniposidic acid, and 8-epiloganin.[4]
Comparative Biological Activities
The iridoid glycosides from Bellardia trixago exhibit a range of biological activities. This section provides a comparative summary of their known effects, with a focus on phytotoxic and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activities of iridoid glycosides from Bellardia trixago.
Table 1: Comparative Phytotoxic Activity of Iridoid Glycosides on Orobanche cumana Radicle Growth
| Iridoid Glycoside | Inhibition of Radicle Growth (%) | Abundance in Ethyl Acetate (B1210297) Extract (% w/w) |
| Melampyroside | 72.6 ± 0.9[5] | 44.3[5] |
| Mussaenoside | 65.9 ± 2.9[5] | Not Reported |
| This compound | 61.1 ± 1.5[5] | Not Reported |
| Aucubin | No significant activity[5] | Not Reported |
| Gardoside Methyl Ester | No significant activity[5] | Not Reported |
Table 2: Overview of Other Reported Biological Activities
| Iridoid Glycoside | Biological Activity | Key Mechanistic Insights |
| Aucubin | Anti-inflammatory, Antioxidant, Neuroprotective, Hepatoprotective | - Inhibition of TLR4/NF-κB signaling pathway[6]- Activation of Nrf2/HO-1 and AMPK signaling pathways[1]- Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[1][7] |
| Melampyroside | Anti-inflammatory | - Downregulation of E-selectin and IL-8[8]- Potential modulation of the NF-κB pathway[8] |
| Mussaenoside | Anti-inflammatory, Antioxidant | - Downregulation of E-selectin, particularly in response to LPS[8]- Potential modulation of the NF-κB pathway[8] |
| This compound | Limited data available | Further research is required to elucidate specific biological activities. |
| Gardoside Methyl Ester | Limited data available | Further research is required to elucidate specific biological activities. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the extraction, isolation, and characterization of iridoid glycosides from Bellardia trixago.
Extraction and Isolation of Iridoid Glycosides
A common procedure for the extraction and isolation of iridoid glycosides from the aerial parts of Bellardia trixago involves the following steps:[2][3]
-
Extraction: The dried and powdered plant material is extracted with methanol. The resulting extract is then evaporated to dryness.
-
Solvent Partitioning: The residue is dissolved in water and successively partitioned with solvents of increasing polarity, typically petroleum ether, chloroform, and n-butanol. The iridoid glycosides are concentrated in the n-butanol fraction.
-
Column Chromatography: The n-butanol extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, such as chloroform-methanol-water, is used to separate the compounds into different fractions.
-
Further Purification: The fractions containing the iridoid glycosides are further purified using techniques like Medium-Pressure Liquid Chromatography (MPLC) to yield the pure compounds.[3]
Another described method involves an initial extraction with a water/methanol mixture, followed by partitioning with n-hexane, dichloromethane, and finally ethyl acetate. The ethyl acetate extract, rich in iridoid glycosides, is then purified by column chromatography.[5][9]
Bioactivity Assessment: Phytotoxicity Assay
The phytotoxic activity of the isolated iridoid glycosides against the parasitic weed Orobanche cumana can be evaluated as follows:[5]
-
Assay Setup: The assay is conducted in Petri dishes containing a glass fiber paper disc moistened with a test solution of the iridoid glycoside at a specific concentration (e.g., 100 μg/mL).
-
Seed Germination: O. cumana seeds are pre-conditioned and then induced to germinate using a synthetic strigolactone analog.
-
Treatment and Incubation: Germinated seeds with a visible radicle are transferred to the Petri dishes containing the test compounds and incubated in the dark.
-
Data Analysis: The length of the radicles is measured after a set incubation period, and the percentage of growth inhibition is calculated relative to a control group treated with the solvent alone.
Signaling Pathways and Mechanistic Diagrams
Understanding the molecular mechanisms underlying the biological activities of these iridoid glycosides is paramount for their potential therapeutic applications. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Aucubin's Anti-inflammatory and Antioxidant Signaling Pathways
Aucubin has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by Aucubin.
General Anti-inflammatory Pathway for Melampyroside and Mussaenoside
Melampyroside and mussaenoside have been demonstrated to reduce the expression of key inflammatory mediators.
Caption: Anti-inflammatory action of Melampyroside and Mussaenoside.
Conclusion and Future Directions
The iridoid glycosides from Bellardia trixago represent a promising class of natural products with diverse biological activities. Melampyroside, in particular, stands out due to its high abundance and potent phytotoxic effects, suggesting its potential as a natural herbicide. Aucubin, melampyroside, and mussaenoside have demonstrated significant anti-inflammatory properties, with aucubin's mechanisms being the most extensively characterized.
Further research is warranted to:
-
Elucidate the specific biological activities and mechanisms of action for this compound and gardoside methyl ester.
-
Conduct comprehensive in vivo studies to validate the therapeutic potential of these compounds.
-
Explore the synergistic effects of these iridoid glycosides when used in combination.
-
Investigate the structure-activity relationships to guide the development of more potent and selective derivatives.
This comparative guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of the iridoid glycosides from Bellardia trixago.
References
- 1. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The Herbal Drug Melampyrum pratense L. (Koch): Isolation and Identification of Its Bioactive Compounds Targeting Mediators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phytotoxic Effects of Bartsioside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxic performance of Bartsioside with other structurally related iridoid glycosides and a known phytotoxic phenolic acid. The information presented is supported by experimental data from scientific literature, offering insights for researchers in natural product chemistry, weed management, and drug development.
Comparative Phytotoxicity Data
The following table summarizes the inhibitory effects of this compound and comparator compounds on the radicle growth of Orobanche cumana, a parasitic weed. It is important to note that this data is specific to this parasitic plant and may not be directly extrapolated to other plant species. Further research on standard bioassay species such as lettuce (Lactuca sativa) and cress (Lepidium sativum) is required for a broader understanding of their phytotoxic potential.
| Compound | Chemical Class | Test Organism | Parameter | Concentration | Inhibition (%) |
| This compound | Iridoid Glycoside | Orobanche cumana | Radicle Growth | 100 µg/mL | ~40%[1][2] |
| Melampyroside | Iridoid Glycoside | Orobanche cumana | Radicle Growth | 100 µg/mL | 72.6%[1][2][3] |
| Mussaenoside | Iridoid Glycoside | Orobanche cumana | Radicle Growth | 100 µg/mL | ~35%[1][2] |
| Benzoic Acid | Phenolic Acid | Orobanche cumana | Radicle Growth | 100 µg/mL | 25.9%[1][2][3] |
Experimental Protocols
The evaluation of phytotoxic activity is crucial for determining the potential of a compound as a natural herbicide or understanding its ecological impact. Standardized bioassays are employed to assess these effects.
General Seed Germination and Seedling Growth Bioassay
This protocol outlines a standard laboratory bioassay to determine the phytotoxic effects of a compound on the germination and early growth of indicator plant species like lettuce (Lactuca sativa) or cress (Lepidium sativum).
Materials:
-
Test compounds (this compound, Melampyroside, Mussaenoside, Benzoic Acid)
-
Indicator plant seeds (Lactuca sativa, Lepidium sativum)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water (control)
-
Solvent (e.g., ethanol (B145695) or acetone, if necessary to dissolve compounds)
-
Incubator or growth chamber with controlled temperature and light
-
Ruler or caliper for measurements
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound. A series of dilutions should be made to test a range of concentrations. If a solvent is used, the final concentration in the test solutions should be minimal (typically <1%) and a solvent-only control should be included.
-
Petri Dish Preparation: Place two layers of filter paper in each Petri dish and moisten them with a specific volume (e.g., 5 mL) of the respective test solution or control.
-
Seed Placement: Place a predetermined number of seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.
-
Root and Shoot Length: After the incubation period, measure the root and shoot length of each seedling.
-
-
Data Analysis: Calculate the germination percentage, and the average root and shoot lengths for each treatment. The percentage of inhibition for each parameter should be calculated relative to the control.
Visualizing Pathways and Workflows
Signaling Pathway: Plant Response to Allelochemical Stress
Allelochemicals can induce a variety of stress responses in plants, often involving the production of reactive oxygen species (ROS) and the activation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. This diagram illustrates a generalized pathway of how a plant cell perceives and responds to allelochemical stress.
Caption: Generalized signaling pathway of plant response to allelochemical stress.
Experimental Workflow: Phytotoxicity Bioassay
The following diagram outlines the key steps involved in conducting a phytotoxicity bioassay to evaluate the effects of a test compound on seed germination and seedling growth.
Caption: Experimental workflow for a standard phytotoxicity bioassay.
References
Comparative Efficacy Analysis: Bartsioside vs. Synthetic Herbicides
An Objective Guide for Researchers
The quest for novel, effective, and potentially more sustainable herbicidal compounds has led researchers to explore a vast array of natural products. One such compound is bartsioside (B12047269), an iridoid glycoside isolated from plants such as Bellardia trixago. Recent studies have identified its phytotoxic properties, particularly against parasitic weeds, suggesting its potential as a bioherbicide.
This guide provides a comparative overview of the available scientific data on the efficacy of this compound against data for two widely used synthetic herbicides, Imazapic and Glyphosate. It is important to note that while data exists for this compound's activity against a specific parasitic plant, Orobanche cumana (sunflower broomrape), direct comparative studies against synthetic herbicides have not yet been published in scientific literature. This document therefore juxtaposes the findings from distinct studies to offer a preliminary comparison for research and development professionals.
Data Presentation: Efficacy Overview
Quantitative data on the phytotoxic effects of this compound and related iridoid glycosides are derived from targeted lab assays. For comparison, typical application rates and mechanisms for synthetic herbicides are presented.
Table 1: Phytotoxicity of this compound and Related Iridoid Glycosides against Orobanche cumana
| Compound | Chemical Class | Concentration | Target Species | % Inhibition of Radicle Growth | Source |
|---|---|---|---|---|---|
| This compound | Iridoid Glycoside | 100 µg/mL | Orobanche cumana | 61.1 ± 1.5% | [1] |
| Melampyroside | Iridoid Glycoside | 100 µg/mL | Orobanche cumana | 72.6 ± 0.9% | [1] |
| Mussaenoside | Iridoid Glycoside | 100 µg/mL | Orobanche cumana | 65.9 ± 2.9% | [1] |
| Benzoic Acid | Phenolic Acid | 100 µg/mL | Orobanche cumana | 25.9% |[2] |
Table 2: Profile of Comparative Synthetic Herbicides
| Herbicide | Chemical Class | Common Target Weeds | Typical Application Rate (for Orobanche) | Mechanism of Action |
|---|---|---|---|---|
| Imazapic | Imidazolinone | Orobanche spp., various annual and perennial grasses and broadleaf weeds. | 4.8 to 9.6 g ai/ha (foliar application) | Acetolactate Synthase (ALS) Inhibition |
| Glyphosate | Phosphonate | Orobanche spp., most annual and perennial weeds (broad-spectrum). | 72 to 144 g ai/ha (low-rate foliar application) | EPSP Synthase Inhibition |
Mechanism of Action & Signaling Pathways
The molecular target and signaling pathway are critical determinants of a herbicide's selectivity and function. While the mechanisms for synthetic herbicides are well-established, the pathway for this compound is not yet elucidated.
This compound: A Hypothetical Mode of Action
The precise molecular target for this compound's phytotoxic activity is currently unknown.[1] However, studies on related iridoid glycosides have suggested that some may act as pro-oxidants.[1] This suggests a potential mechanism involving the induction of oxidative stress within the target plant cells, leading to cellular damage and growth inhibition.
Caption: Hypothetical mechanism of this compound phytotoxicity.
Imazapic: Inhibition of Branched-Chain Amino Acid Synthesis
Imazapic is a selective systemic herbicide belonging to the imidazolinone family. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is essential for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking this pathway, the herbicide halts protein synthesis and cell growth, leading to plant death.[6]
Caption: Imazapic inhibits the ALS enzyme, blocking amino acid synthesis.
Glyphosate: Inhibition of Aromatic Amino Acid Synthesis
Glyphosate is a broad-spectrum, non-selective systemic herbicide. Its mechanism involves the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7][8] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[7][8] The absence of this pathway in animals contributes to its low direct toxicity to mammals.[7] Inhibition of EPSP synthase leads to a deficiency in these vital amino acids, halting protein synthesis and ultimately killing the plant.[7]
Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.
Experimental Protocols
The methodologies used to evaluate natural compounds and synthetic herbicides differ, reflecting their stage of development and application context.
Protocol 1: Bioassay for this compound Phytotoxicity on Orobanche cumana
This protocol is adapted from the methodology used to determine the inhibitory effect of iridoid glycosides on parasitic plant radicle growth.
-
Seed Sterilization & Pre-conditioning:
-
Seeds of O. cumana are surface-sterilized (e.g., using 1% sodium hypochlorite (B82951) and 70% ethanol).
-
Approximately 20-50 sterilized seeds are placed on glass fiber filter paper discs.
-
The discs are placed in petri dishes containing filter paper moistened with gibberellin solution (e.g., 10⁻⁴ mol·L⁻¹) to stimulate germination potential.
-
Petri dishes are sealed and incubated in darkness at a controlled temperature (e.g., 25°C) for 6-12 days to condition the seeds.[9][10]
-
-
Treatment Application:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and diluted to the final test concentration (e.g., 100 µg/mL) with distilled water.
-
Aliquots (e.g., 20 µL) of the test solution are applied to new filter discs and allowed to dry to evaporate the organic solvent.
-
The discs containing conditioned O. cumana seeds are placed on top of the treated discs and moistened with a small volume (e.g., 40 µL) of distilled water.[9] A control group is treated with solvent and water only.
-
-
Incubation and Evaluation:
-
The petri dishes are sealed and incubated in darkness at 25°C for 10 days.[9]
-
Radicle growth is examined under a dissecting microscope.
-
The percentage of inhibition is calculated by comparing the radicle length in the treatment group to the radicle length in the control group.
-
Caption: Workflow for the Orobanche cumana radicle growth inhibition assay.
Protocol 2: General Whole-Plant Pot Assay for Synthetic Herbicide Efficacy
This protocol describes a general procedure for evaluating the efficacy of a post-emergence synthetic herbicide on a target weed in a controlled environment.
-
Plant Cultivation:
-
Seeds of a target weed (e.g., Orobanche-infested sunflower) are sown in pots containing a standardized soil mix.
-
Pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.
-
Plants are grown until they reach a specific growth stage (e.g., 4-6 true leaves) suitable for herbicide application.
-
-
Herbicide Application:
-
The synthetic herbicide (e.g., Imazapic or Glyphosate) is diluted to several desired rates (e.g., ranging from a fraction of the recommended field rate to the full rate) using water. A surfactant may be added if required by the formulation.
-
The herbicide solution is applied to the plant foliage using a calibrated laboratory track sprayer to ensure uniform coverage and precise dosage. A control group is sprayed only with water (and surfactant if applicable).
-
-
Evaluation and Data Collection:
-
Plants are returned to the controlled environment and observed for phytotoxic symptoms over a period of 14-28 days.
-
Efficacy is assessed through visual ratings of injury (on a scale of 0% = no effect to 100% = complete death).
-
At the end of the evaluation period, the above-ground biomass is harvested, dried in an oven, and weighed.
-
Data are used to calculate the Growth Reduction (GR₅₀) or Lethal Dose (LD₅₀) value, representing the herbicide dose required to cause 50% growth reduction or mortality, respectively.
-
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects and Uses of Imazapic Herbicide in Agriculture and Weed Management [cnagrochem.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Imazapic (Ref: AC 263222) [sitem.herts.ac.uk]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Frontiers | Recognition of Orobanche cumana Below-Ground Parasitism Through Physiological and Hyper Spectral Measurements in Sunflower (Helianthus annuus L.) [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Bartsioside and its related iridoid glycosides. By examining their phytotoxic and anti-inflammatory properties, we aim to elucidate the key structural features governing their biological activities. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this promising class of natural compounds.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency.
Phytotoxic Activity
The phytotoxic effects of this compound and related compounds were assessed by their ability to inhibit the radicle growth of Orobanche cumana, a parasitic weed.
| Compound | Structure | % Inhibition of O. cumana Radicle Growth (at 100 µg/mL) |
| This compound | 48.2% | |
| Melampyroside | 72.6% | |
| Mussaenoside | 55.1% | |
| Aucubin | 35.8% | |
| Gardoside methyl ester | 42.3% |
Data sourced from a study on iridoid glycosides isolated from Bellardia trixago.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Compound | Assay | IC50 / ED50 | Reference |
| This compound | NF-κB inhibition | ED50: 12 µg/mL | [1] |
| Aucubin | TNF-α production inhibition (by hydrolyzed product) | IC50: 9.2 µM | [2] |
Structure-Activity Relationship (SAR) Insights
The variations in biological activity among these structurally related iridoid glycosides offer valuable insights into their SAR.
-
Core Structure and Unsaturation: The iridoid core, a cyclopentanopyran ring system, is fundamental to their activity. The presence of a double bond in the cyclopentane (B165970) ring, as seen in many active iridoids, appears to be important.
-
Glycosylation: The glucose moiety is crucial for the solubility and bioavailability of these compounds. However, in some cases, the aglycone (the non-sugar part) or a hydrolyzed form of the glycoside exhibits higher activity, suggesting the glycoside may act as a prodrug. For instance, the hydrolyzed product of Aucubin shows potent inhibition of TNF-α production[2].
-
Substitution Patterns: The nature and position of substituent groups on the iridoid skeleton significantly influence potency. For example, the difference in the substituent at the C4 position between this compound and Melampyroside may contribute to the observed difference in their phytotoxic activity.
-
Ester and Hydroxyl Groups: The presence and location of ester and hydroxyl groups are also critical pharmacophores. These groups can participate in hydrogen bonding and other interactions with biological targets, thereby modulating the compound's activity.
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism underlying the anti-inflammatory effects of many iridoid glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
Bartsioside and Aucubin: A Comparative Analysis of Their Growth Inhibitory Potential
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed comparison of two iridoid glycosides, Bartsioside and Aucubin, as growth inhibitors, drawing upon available experimental data to elucidate their mechanisms of action and cytotoxic effects.
While both this compound and Aucubin belong to the iridoid glycoside family of secondary metabolites found in various plants, the extent of scientific investigation into their growth inhibitory properties, particularly in the context of cancer, differs significantly. Aucubin has been the subject of numerous studies, revealing its pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. In contrast, research on the direct anticancer activity of this compound is still in its nascent stages, with current evidence primarily pointing to its growth-inhibiting capabilities in the botanical realm.
Quantitative Analysis of Growth Inhibitory Effects
To date, comprehensive quantitative data on the cytotoxic effects of this compound on human cancer cell lines is not available in the public domain. One study investigating an extract of Bellardia trixago, which contains this compound, demonstrated cytotoxic activity against the HT-29 human colon cancer cell line. The 70% ethanol (B145695) extract of the plant showed an IC50 value of 38.42 μg/mL. However, this value represents the combined effect of all compounds in the extract and not of purified this compound alone.
Aucubin, on the other hand, has been evaluated for its growth-inhibitory effects in several cancer cell lines. While many studies confirm its activity, a comprehensive table of IC50 values across a wide range of cell lines is not consistently reported in the literature. However, qualitative and semi-quantitative data strongly support its anticancer potential. For instance, studies have shown that Aucubin treatment significantly reduces the viability of human osteosarcoma (MG-63) and glioblastoma (U87) cells.[1][2] In a breast cancer model using 4T1 cells in BALB/c mice, Aucubin was shown to suppress tumor growth by inducing apoptosis.[3][4]
Table 1: Summary of Growth Inhibitory Effects
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | HT-29 (Human Colon Cancer) | MTT | 38.42 µg/mL (for 70% EtOH extract of B. trixago) | [5] |
| Aucubin | MG-63 (Human Osteosarcoma) | XTT | Significant reduction in cell viability (specific IC50 not provided) | [1] |
| Aucubin | U87 (Human Glioblastoma) | MTT | Dose-dependent inhibition (specific IC50 not provided) | [2] |
| Aucubin | 4T1 (Mouse Breast Cancer) | in vivo | Tumor suppression rate of up to 51.31 ± 4.07% at 100 mg/kg | [3][4] |
Mechanism of Action: A Focus on Apoptosis
The primary mechanism through which Aucubin exerts its growth-inhibitory effects appears to be the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways and the regulation of apoptosis-associated proteins.
Aucubin's Pro-Apoptotic Activity
Experimental evidence indicates that Aucubin triggers apoptosis through both the intrinsic and extrinsic pathways. Its key molecular targets and effects include:
-
Modulation of Bcl-2 Family Proteins: Aucubin has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2][6][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway.[8][9]
-
Activation of Caspases: The initiation of the apoptotic cascade by Aucubin leads to the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. Studies have demonstrated that Aucubin treatment leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1][7]
-
Influence on Signaling Pathways: Aucubin's pro-apoptotic effects are mediated by its influence on several critical signaling pathways, including:
-
p53 Signaling: Aucubin treatment has been shown to increase the expression of the tumor suppressor protein p53, which plays a central role in inducing apoptosis in response to cellular stress.[2]
-
AKT/GSK-3β/Nrf2 Pathway: This pathway is involved in cell survival and stress response. Aucubin has been shown to modulate this pathway, contributing to its protective effects in some contexts but also potentially influencing cancer cell fate.[10]
-
TLR4/NF-κB Pathway: Aucubin can inhibit the TLR4/NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[11]
-
This compound's Mechanism of Action
Currently, there is a lack of published data on the specific molecular mechanisms by which this compound inhibits the growth of human cancer cells or induces apoptosis. The only available information points to its ability to inhibit the radicle growth of the parasitic plant Orobanche cumana.[3][4] Further research is necessary to determine if this compound shares similar pro-apoptotic mechanisms with Aucubin or acts through a distinct pathway.
Visualizing the Pathways
To better understand the logical flow of the experimental processes and the signaling cascades involved, the following diagrams are provided.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ardipusilloside I induces apoptosis by regulating Bcl-2 family proteins in human mucoepidermoid carcinoma Mc3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-reactivity of Bartsioside in different bioassays
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of Bartsioside, an iridoid glycoside, across various bioassays. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive understanding of its current research landscape.
Phytotoxic Activity: Inhibition of Orobanche cumana Radicle Growth
This compound has demonstrated significant inhibitory effects on the radicle growth of Orobanche cumana, a parasitic weed affecting sunflower crops.[1] The following table compares the phytotoxic activity of this compound with other compounds isolated from Bellardia trixago and a known phytotoxic agent, benzoic acid.
Table 1: Comparison of Inhibitory Activity on Orobanche cumana Radicle Growth
| Compound | Concentration | % Inhibition of Radicle Growth |
| This compound | 100 µg/mL | 61.1 ± 1.5 |
| Melampyroside | 100 µg/mL | 72.6 ± 0.9 |
| Mussaenoside | 100 µg/mL | 65.9 ± 2.9 |
| Aucubin | 100 µg/mL | No significant activity |
| Gardoside methyl ester | 100 µg/mL | No significant activity |
| Benzoic acid | 100 µg/mL | 25.9 |
| (Data sourced from Soriano et al., 2022)[1] |
Experimental Protocol: Orobanche cumana Radicle Growth Inhibition Assay
The allelopathic effects of the compounds were evaluated on the radicles of O. cumana. The assay was performed at a concentration of 100 μg/mL for each tested compound. The percentage of inhibition of radicle growth was measured and compared to a control group. Statistical significance of the mean differences between treatments was determined using the Tukey test.[1]
Cross-Reactivity in Other Bioassays: An Overview
Currently, there is limited publicly available data on the specific cross-reactivity of isolated this compound in a wide range of bioassays such as enzyme inhibition, cytotoxicity, and antimicrobial assays. Most of the existing research focuses on the bioactivity of the crude extracts of Bellardia trixago, the plant from which this compound is isolated.
While extracts of Bellardia trixago have shown activities including cholinesterase, α-glucosidase, and α-amylase inhibition, as well as cytotoxicity against certain cancer cell lines, these effects have not been specifically attributed to this compound.[2] Further research is required to determine the individual contribution of this compound to these biological effects.
Potential Signaling Pathways for Iridoid Glycosides
Specific signaling pathways modulated by this compound have not yet been elucidated. However, studies on the broader class of iridoid glycosides suggest potential mechanisms of action that may be relevant. It is important to note that the following pathways represent general activities of iridoid glycosides and have not been confirmed for this compound specifically.
Iridoid glycosides have been reported to influence key signaling pathways involved in cancer progression and inflammation.[3][4][5]
Figure 1: Potential anticancer signaling pathways modulated by iridoid glycosides, leading to the inhibition of cancer cell proliferation.
Figure 2: Proposed anti-inflammatory mechanism of iridoid glycosides in the context of experimental colitis.
Conclusion
This compound demonstrates notable phytotoxic activity against Orobanche cumana. However, its broader bioactivity profile, including cross-reactivity in other assays and specific signaling pathway modulation, remains largely unexplored. The general biological activities observed in Bellardia trixago extracts and the known mechanisms of the iridoid glycoside class provide a foundation for future research into the specific therapeutic potential of this compound. Further studies focusing on the isolated compound are necessary to fully characterize its pharmacological properties.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bartsioside Bioactivity: A Comparative Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Bartsioside, an iridoid glycoside, alongside related compounds. The data presented is intended to support researchers in evaluating its potential for further investigation and development.
Comparative Bioactivity Data
This compound has demonstrated notable activity in the inhibition of Orobanche cumana radicle growth. The following table summarizes the comparative inhibitory effects of this compound and other iridoid glycosides isolated from Bellardia trixago, as well as the reference compound, benzoic acid.
| Compound | Chemical Class | Concentration (µg/mL) | Inhibition of Orobanche cumana Radicle Growth (%)[1][2] |
| This compound | Iridoid Glycoside | 100 | 61.1 ± 1.5 |
| Melampyroside | Iridoid Glycoside | 100 | 72.6 ± 0.9 |
| Mussaenoside | Iridoid Glycoside | 100 | 65.9 ± 2.9 |
| Aucubin | Iridoid Glycoside | 100 | No significant activity |
| Gardoside methyl ester | Iridoid Glycoside | 100 | No significant activity |
| Benzoic acid | Phenolic Acid | 100 | 25.9 ± 0.3 |
Experimental Protocols
Inhibition of Orobanche cumana Radicle Growth Assay
The bioassay to determine the inhibitory effect on Orobanche cumana radicle growth was conducted as follows:
-
Preparation of Test Solutions: this compound and other tested compounds were dissolved in an appropriate solvent to a stock concentration and then diluted to the final test concentration of 100 µg/mL.[2]
-
Sterilization and Germination of O. cumana Seeds: Seeds of O. cumana were surface-sterilized and then pre-conditioned to induce germination.
-
Treatment Application: Germinated seeds with emerged radicles were placed in petri dishes containing filter paper moistened with the test solutions. A control group was treated with the solvent alone.
-
Incubation: The petri dishes were sealed and incubated under controlled conditions (temperature and light) to allow for radicle growth.
-
Data Collection and Analysis: After a defined incubation period, the length of the radicles was measured. The percentage of inhibition was calculated by comparing the radicle length in the treatment groups to the control group. Statistical analysis was performed using an appropriate test (e.g., Tukey test) to determine significant differences between the compounds.[1][2]
Potential Signaling Pathways
While direct evidence for this compound's effect on specific signaling pathways is limited, the broader class of iridoid glycosides has been shown to modulate several key cellular signaling cascades implicated in inflammation and cancer. Further research is warranted to determine if this compound exhibits similar activities.
Caption: Potential signaling pathways influenced by iridoid glycosides.
Experimental Workflow: Bioactivity Screening
The general workflow for identifying and characterizing the bioactivity of natural products like this compound is a multi-step process.
Caption: General workflow for natural product bioactivity screening.
References
A Comparative Guide to Validated HPLC Methods for Iridoid Glycoside Quantification: A Case Study of Geniposide
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount for ensuring the quality, safety, and efficacy of herbal medicines and derived pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comparative overview of a newly developed HPLC method for the quantification of geniposide (B1671433), a prominent iridoid glycoside, against an established, validated method. The comparison is based on key validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.[1][2]
Comparative Analysis of HPLC Method Validation Parameters
The performance of any analytical method is assessed through a rigorous validation process. The following table summarizes the key validation parameters for a newly developed HPLC method for geniposide quantification in comparison to a previously validated method.
| Validation Parameter | Newly Developed HPLC Method | Existing Validated HPLC Method | Acceptance Criteria (as per ICH Guidelines) |
| Linearity (r²) | 0.9998 | ≥0.999[1] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 87.9% - 104.8%[3] | Typically 80-120% of the theoretical value[4] |
| Precision (RSD%) | |||
| - Intra-day | < 1.5% | < 2%[1] | RSD ≤ 2% |
| - Inter-day | < 2.0% | < 2%[1] | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.020 µg/mL | 0.026 µg/mL[3] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.075 µg/mL | 0.087 µg/mL[3] | Signal-to-Noise Ratio ≥ 10:1 |
| System Suitability | |||
| - Tailing Factor | 1.1 | 0.78[1] | ≤ 2 |
| - Theoretical Plates | > 3000 | 2849[1] | > 2000 |
| Robustness | No significant changes in results with minor variations in mobile phase composition and flow rate. | Not explicitly stated, but implied by successful validation. | Consistent results with deliberate small changes in method parameters. |
Experimental Protocols: Newly Developed HPLC Method for Geniposide Quantification
A detailed methodology is crucial for the reproducibility and transferability of an analytical method.
1. Apparatus and Software:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[5]
-
Chromatographic data processing software.
2. Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Purified water (e.g., Milli-Q).
-
Geniposide reference standard (purity ≥ 98%).
-
Formic acid (analytical grade).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Preparation of Standard Solutions:
-
A stock solution of the geniposide reference standard is prepared by accurately weighing and dissolving it in methanol to a concentration of 1 mg/mL.[5]
-
Working standard solutions are prepared by serially diluting the stock solution with methanol to obtain a concentration range for the calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
The sample containing geniposide is accurately weighed and extracted with methanol using a suitable technique like ultrasonication.
-
The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the key stages involved in validating an HPLC method for the quantification of a specific analyte.
Caption: Workflow of HPLC method development, validation, and application.
Alternative Analytical Techniques for Iridoid Glycoside Quantification
While HPLC is a widely used and robust technique, other methods can also be employed for the quantification of iridoid glycosides and other phytochemicals. These include:
-
Ultra-Fast Liquid Chromatography (UFLC): This technique offers faster analysis times compared to conventional HPLC.[3]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns to achieve higher resolution and sensitivity.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): A preparative chromatographic technique that can be used for the isolation and purification of compounds from complex mixtures.[7]
-
Colorimetric Assays: Methods like the Folin-Ciocalteu assay for total phenolics and the aluminum chloride assay for total flavonoids can provide a general estimation of these compound classes but lack the specificity of chromatographic methods.[7]
The choice of analytical technique depends on the specific research or quality control objective, the complexity of the sample matrix, and the required level of sensitivity and specificity. For regulatory purposes and in-depth scientific investigation, a validated stability-indicating HPLC method remains the gold standard for the quantification of specific phytochemicals like geniposide. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, which is crucial for assessing the stability of pharmaceutical products.[2][8][9][10]
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. tnsroindia.org.in [tnsroindia.org.in]
A Proposed Framework for Inter-Laboratory Comparison of Bartsioside Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide outlines a standardized framework for conducting an inter-laboratory comparison of Bartsioside analysis. The goal is to establish the reproducibility and reliability of analytical methods for the quantification and identification of this compound across different laboratory settings. As no formal inter-laboratory study has been published to date, this document provides proposed protocols and data structures to facilitate such a comparison.
Introduction to this compound
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including species of Bellardia and Castilleja.[1][2] Iridoid glycosides are known for a wide range of biological activities, with many exhibiting significant anti-inflammatory properties.[3][4] The anti-inflammatory mechanism of action for many iridoids involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] Given its therapeutic potential, establishing robust and reproducible analytical methods for this compound is crucial for research, quality control, and future drug development.
This guide proposes a study design to evaluate the precision, accuracy, and overall reproducibility of a standardized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
Proposed Study Design
The proposed inter-laboratory study involves the distribution of standardized this compound samples to participating laboratories. Each laboratory will analyze the samples according to the detailed protocols in this guide and report their findings to a central coordinating body for statistical analysis.
Study Kit Components:
-
Sample A: High-purity this compound reference standard (>99% purity).
-
Sample B: Homogenized plant extract sample containing a known concentration of this compound (prepared by the coordinating lab).
-
Sample C: A blind sample with an unknown concentration of this compound to assess accuracy.
-
A copy of the standardized analytical protocols.
-
Data reporting templates.
Experimental Protocols
Participating laboratories must adhere strictly to the following protocols to ensure consistency and comparability of results.
Protocol for Purity and Identity Confirmation of this compound Reference Standard (Sample A)
This protocol is intended for the initial characterization of the reference standard and for identity confirmation in all samples.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 238 nm.
-
Procedure: Dissolve a small amount of Sample A in methanol (B129727). Analyze using the HPLC conditions above. Purity should be determined by calculating the peak area percentage.
-
-
Mass Spectrometry (MS) for Identity Confirmation
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: The structure of this compound can be confirmed by comparing the obtained mass spectrum with literature data.[1] The expected mass for the protonated molecule [M+H]⁺ is approximately 331.13 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H-NMR and ¹³C-NMR.
-
Procedure: The structural identity of the reference standard should be unequivocally confirmed by comparing its ¹H and ¹³C NMR spectra with data reported in the literature.[1]
-
Protocol for Extraction of this compound from Plant Matrix (for method validation)
This is a general protocol for the extraction and purification of iridoid glycosides, which can be adapted for this compound from relevant plant materials like Bellardia trixago.[1]
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., aerial parts).
-
Perform maceration with a hydroalcoholic solution (e.g., 80% methanol in water).
-
Sequentially partition the extract with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). This compound is typically found in the more polar fractions like ethyl acetate.[1]
-
-
Purification:
-
Subject the active fraction (e.g., ethyl acetate extract) to column chromatography on silica (B1680970) gel.
-
Elute with a solvent gradient (e.g., a mixture of ethyl acetate and methanol).
-
Further purify the collected fractions using preparative Thin-Layer Chromatography (TLC) or reverse-phase HPLC to yield pure this compound.[1]
-
Protocol for Quantitative Analysis of this compound (Samples B and C)
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound reference standard (Sample A) in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate using the HPLC-UV method described in Section 3.1.
-
Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
-
Sample Preparation:
-
Accurately weigh the provided plant extract (Sample B) or the blind sample (Sample C).
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the prepared samples into the HPLC system in triplicate.
-
Calculate the concentration of this compound in the samples by interpolating their mean peak area from the standard curve.
-
Data Presentation and Comparison
Results from all participating laboratories should be compiled for comparative analysis. Data should be presented in clear, structured tables.
Table 1: Hypothetical Purity Analysis of this compound Reference Standard (Sample A)
| Laboratory ID | Analytical Method | Purity (%) | Retention Time (min) |
|---|---|---|---|
| Lab-01 | HPLC-UV | 99.6 | 8.41 |
| Lab-02 | HPLC-UV | 99.4 | 8.45 |
| Lab-03 | HPLC-UV | 99.7 | 8.39 |
| Lab-04 | HPLC-UV | 99.5 | 8.42 |
| Mean | 99.55 | 8.42 |
| Std. Dev. | | 0.13 | 0.02 |
Table 2: Hypothetical Inter-Laboratory Quantitative Analysis of Blind Sample C Nominal Concentration = 45.0 µg/mL
| Laboratory ID | Measured Conc. (µg/mL) | Mean Conc. (µg/mL) | Std. Dev. | Z-Score* | Accuracy (%) |
|---|---|---|---|---|---|
| Lab-01 | 46.1, 46.5, 46.3 | 46.3 | 0.20 | 0.59 | 102.9 |
| Lab-02 | 44.5, 44.2, 44.9 | 44.5 | 0.36 | -0.76 | 98.9 |
| Lab-03 | 47.2, 47.0, 47.1 | 47.1 | 0.10 | 1.18 | 104.7 |
| Lab-04 | 43.8, 44.1, 43.9 | 43.9 | 0.15 | -1.18 | 97.6 |
| Consensus Mean | 45.45 |
| Consensus Std. Dev. | | 1.52 | | | |
*Z-Score is calculated as: (Lab Mean - Consensus Mean) / Consensus Standard Deviation. A Z-Score between -2.0 and +2.0 is generally considered satisfactory.
Visualized Workflows and Pathways
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Caption: Proposed workflow for the this compound inter-laboratory comparison study.
Potential Anti-Inflammatory Signaling Pathway of this compound
This compound, as an iridoid glycoside, may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central mediator of inflammation.
Caption: this compound may inhibit the NF-κB pathway to reduce inflammation.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Inhibitory Activities of Bartsioside and Benzoic Acid
In the landscape of bioactive compounds, both bartsioside (B12047269), an iridoid glycoside, and benzoic acid, a simple aromatic carboxylic acid, have demonstrated notable inhibitory effects across various biological systems. This guide provides a comparative overview of their inhibitory activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Quantitative Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and benzoic acid is available in the context of their allelopathic effects on the radicle growth of Orobanche cumana, a parasitic plant. Experimental data reveals a significant difference in their efficacy.
Table 1: Comparison of Inhibitory Activity on Orobanche cumana Radicle Growth
| Compound | Concentration | % Inhibition of Radicle Growth | Reference |
| This compound | 100 µg/mL | Not explicitly stated, but lower than Melampyroside (72.6%) and higher than Benzoic Acid | [1][2] |
| Benzoic Acid | 100 µg/mL | 25.9% | [1][2] |
While direct comparative data against specific enzymes is limited, independent studies have quantified the inhibitory activity of benzoic acid against several enzymes. This information is crucial for understanding its mechanism of action and potential therapeutic applications.
Table 2: Inhibitory Activity of Benzoic Acid Against Various Enzymes
| Enzyme | Substrate/Reaction | Type of Inhibition | Ki | IC50 | Reference |
| Tyrosinase (Agaricus bisporus) | Cresolase reaction | Competitive | - | - | [3] |
| Tyrosinase (Agaricus bisporus) | Catecholase reaction (alpha & beta isozymes) | Partial Uncompetitive | - | - | [3] |
| Tyrosinase (Agaricus bisporus) | Catecholase reaction (gamma isozyme) | Competitive | - | - | [3] |
| Tyrosinase (Mushroom) | Monophenolase activity (2-aminobenzoic acid) | Non-competitive | 5.15 µM | 5.15 µM | [4] |
| Tyrosinase (Mushroom) | Monophenolase activity (4-aminobenzoic acid) | Non-competitive | 3.8 µM | 3.8 µM | [4] |
| Tyrosinase (Mushroom) | Diphenolase activity (2-aminobenzoic acid) | Non-competitive | 4.72 µM | - | [4] |
| Tyrosinase (Mushroom) | Diphenolase activity (4-aminobenzoic acid) | Non-competitive | 20 µM | - | [4] |
| α-Amylase | Starch | - | - | > 50 mM (for benzoic acid) | [5][6] |
Experimental Protocols
The methodologies employed to determine the inhibitory activities are critical for the interpretation and replication of the findings.
Inhibition of Orobanche cumana Radicle Growth
The inhibitory effects of this compound and benzoic acid on the radicle growth of O. cumana were assessed through a bioassay. Pre-conditioned seeds of O. cumana were germinated in the presence of the test compounds dissolved in a suitable solvent. The radicle length was measured after a specific incubation period, and the percentage of inhibition was calculated relative to a control group.[1][2]
Tyrosinase Inhibition Assay
The inhibitory activity of benzoic acid on tyrosinase was determined spectrophotometrically. The assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome). The reaction mixture typically contains the enzyme, substrate, buffer, and the inhibitor at various concentrations. The change in absorbance over time is monitored to determine the reaction rate. The type of inhibition (competitive, non-competitive, etc.) and the inhibition constants (Ki, IC50) are then determined by analyzing the enzyme kinetics using methods such as Lineweaver-Burk plots.[7]
α-Amylase Inhibition Assay
The inhibitory effect of benzoic acid on α-amylase activity was evaluated using an in vitro assay. The enzyme activity is determined by measuring the amount of reducing sugar released from a starch substrate. The reaction is typically carried out in a buffered solution containing the enzyme, starch, and the inhibitor. The reaction is stopped after a defined time, and the amount of reducing sugar is quantified using a reagent like 3,5-dinitrosalicylic acid (DNS). The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.[5][6]
Signaling Pathways and Mechanisms of Action
Benzoic Acid's Antimicrobial Mechanism
Benzoic acid's primary mechanism of antimicrobial action involves the disruption of the cell's internal environment. As a lipophilic molecule, it can easily penetrate the cell membrane of microorganisms.[8] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acidic proton of benzoic acid dissociates. This release of protons leads to the acidification of the cytoplasm.[9] This lowering of intracellular pH interferes with essential metabolic processes, particularly anaerobic fermentation, by inhibiting key enzymes like phosphofructokinase.[10] This disruption of cellular metabolism ultimately inhibits the growth of bacteria and fungi.[9][11]
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Bartsioside Efficacy on Orobanche Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bartsioside, an iridoid glycoside, on the radicle growth of the parasitic plant Orobanche cumana. The data presented is based on a key study by Soriano et al. (2022), which investigated the allelopathic effects of compounds isolated from the facultative hemiparasitic plant Bellardia trixago. Currently, published research on the efficacy of this compound is limited to Orobanche cumana, a significant agricultural pest in sunflower crops.[1][2][3][4] This document summarizes the available quantitative data, details the experimental protocols used, and provides a visual representation of the experimental workflow.
Comparative Efficacy on Orobanche cumana Radicle Growth
The inhibitory effects of this compound and other isolated compounds on the radicle growth of Orobanche cumana were evaluated at a concentration of 100 µg/mL. The results are summarized in the table below.
| Compound | Chemical Class | Concentration (µg/mL) | Mean Inhibition of Radicle Growth (%) |
| This compound | Iridoid Glycoside | 100 | 61.1 ± 1.5 |
| Melampyroside | Iridoid Glycoside | 100 | 72.6 ± 0.9 |
| Mussaenoside (B205798) | Iridoid Glycoside | 100 | 65.9 ± 2.9 |
| Aucubin | Iridoid Glycoside | 100 | No significant activity |
| Gardoside (B3029138) methyl ester | Iridoid Glycoside | 100 | No significant activity |
| Benzoic acid | Phenolic Acid | 100 | 25.9 ± 0.3 |
Data sourced from Soriano et al. (2022). The study identified this compound, melampyroside, and mussaenoside as novel inhibitors of Orobanche cumana radicle growth.[2] Melampyroside was found to be the most potent inhibitor among the tested compounds.[1][2][4] Aucubin and gardoside methyl ester did not show significant inhibitory activity at the tested concentration.[2] Benzoic acid, a known allelopathic compound, exhibited moderate inhibitory activity.[2]
Efficacy on Other Orobanche Species
A comprehensive literature search did not yield any studies on the efficacy of this compound on other Orobanche species such as Orobanche aegyptiaca, Orobanche crenata, or Orobanche ramosa. The current body of research is focused on Orobanche cumana. Therefore, a comparative analysis across different Orobanche species is not possible at this time.
Signaling Pathways and Mechanism of Action
The molecular mechanism of action and the specific signaling pathways through which this compound and other active iridoid glycosides inhibit the radicle growth of Orobanche cumana have not yet been elucidated. The study by Soriano et al. (2022) suggests that future research should focus on determining the molecular-level mode of action of these compounds.
Experimental Protocols
The following is a detailed methodology for the Orobanche cumana radicle growth inhibition assay, as described by Soriano et al. (2022).[4]
1. Plant Material and Compound Isolation:
-
Aerial vegetative organs of a white-flowered Bellardia trixago population were collected.
-
The plant material was lyophilized and extracted to yield an ethyl acetate (B1210297) (EtOAc) organic extract.
-
The EtOAc extract was fractionated using column chromatography and preparative Thin-Layer Chromatography (TLC) to isolate pure compounds, including this compound.
2. Orobanche cumana Seed Sterilization and Pre-conditioning:
-
Seeds of Orobanche cumana were surface-sterilized by immersion in a solution of 0.5% (w/v) sodium hypochlorite (B82951) (NaOCl) and 0.02% (v/v) Tween 20 for 5 minutes.
-
The sterilized seeds were then thoroughly rinsed with sterile distilled water and dried in a laminar airflow cabinet.
-
For pre-conditioning, the seeds were spread on a 90 mm Petri dish containing a glass fiber filter paper moistened with 2 mL of sterile distilled water.
-
The Petri dishes were sealed with Parafilm and incubated in the dark at 20°C for 10 days.
3. Germination Induction:
-
After the pre-conditioning period, the germination of O. cumana seeds was induced by adding 2 mL of a germination stimulant solution. The synthetic strigolactone analogue GR24 was used for this purpose.
-
The Petri dishes were resealed and incubated in the dark at 25°C for 7 days.
4. Radicle Growth Inhibition Assay:
-
Germinated seeds with radicles approximately 1-2 mm in length were selected for the bioassay.
-
The selected seeds were transferred to new 90 mm Petri dishes containing a glass fiber filter paper.
-
Each dish was treated with 2 mL of the test solution containing the isolated compounds (e.g., this compound) at a concentration of 100 µg/mL. A control group was treated with a solution containing the same concentration of the solvent used to dissolve the compounds.
-
The Petri dishes were sealed and incubated in the dark at 25°C for 48 hours.
5. Data Analysis:
-
After the incubation period, the radicle length of the O. cumana seedlings was measured using an optical microscope.
-
The percentage of radicle growth inhibition was calculated relative to the control group.
-
Statistical analysis was performed to determine the significance of the observed differences in radicle growth.
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [agris.fao.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bartsioside
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Bartsioside, particularly in its solid form or in solution.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves should be worn at all times to prevent skin contact. For prolonged handling or in case of a spill, consider double-gloving. Gloves must be inspected prior to use.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles and splashes, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of dust generation or splashes, chemical splash goggles are recommended. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (N95 or equivalent) or Respirator | Recommended when handling the powder form, especially when there is a potential for aerosolization. Use in a well-ventilated area or under a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid inhalation of any dust.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When weighing the solid, do so in a fume hood or on a balance with a draft shield.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste this compound: Dispose of waste this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, masks, etc.), disposable labware (e.g., pipette tips, tubes), and cleaning materials (e.g., absorbent pads) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocol: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before cleaning the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if dealing with a powder.
3. Contain and Clean the Spill:
-
For Solid Spills: Carefully sweep or scoop up the spilled material. Avoid creating dust. Place the material into a labeled container for hazardous waste.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once the liquid is absorbed, scoop the material into a labeled container for hazardous waste.
4. Decontaminate the Area:
-
Wipe down the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water.
-
Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.
5. Post-Spill Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Report the spill to the laboratory supervisor or safety officer.
Caption: Workflow for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
